Aldophosphamide
Beschreibung
Eigenschaften
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUSPDJTPDFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956594 | |
| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-64-0 | |
| Record name | Aldophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aldophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2ILM9FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Elusive Aldophosphamide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldophosphamide stands as a pivotal, albeit transient, intermediate in the metabolic activation of the widely used anticancer prodrug, cyclophosphamide (B585). Its discovery unlocked a deeper understanding of cyclophosphamide's mechanism of action and has since been a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the discovery of this compound, its intricate synthesis pathway, and detailed experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized through diagrams to facilitate a clear understanding of the core concepts.
Discovery of this compound: Unmasking a Key Metabolite
The journey to understanding the therapeutic effects of cyclophosphamide led to the discovery of its active metabolites. It was established that cyclophosphamide itself is inert and requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. Initial studies pointed towards the formation of a more active, yet unstable, metabolite.
In 1977, a significant breakthrough was achieved by Fenselau and colleagues, who successfully isolated and identified this compound as a key metabolite.[1] Due to its inherent instability, this compound was trapped and isolated as a cyanohydrin derivative from two different sources: an in vitro incubation of cyclophosphamide with mouse liver microsomes and, crucially, from the plasma of a patient undergoing cyclophosphamide therapy.[1] This provided definitive evidence of its formation and relevance in humans. The identity of the isolated derivative was confirmed by comparing it with a synthetically prepared authentic sample using mass spectrometry and combined gas chromatography-mass spectrometry.[1]
The Metabolic Activation Pathway: From Prodrug to Cytotoxic Agent
This compound is not a standalone therapeutic agent but a critical intermediary in a cascade of reactions that transform the cyclophosphamide prodrug into its ultimate DNA-alkylating form. This metabolic pathway is a delicate balance between activation and detoxification processes.
The activation of cyclophosphamide is initiated by cytochrome P450 enzymes in the liver, with CYP2B6, CYP2C19, and CYP3A4 playing significant roles.[2] This enzymatic oxidation generates 4-hydroxycyclophosphamide (B600793) (4-OH-CP), which exists in a dynamic equilibrium with its open-ring tautomer, this compound.[2][3] This equilibrium is crucial, as it is the this compound form that proceeds down the pathway to generate the active cytotoxic species.
This compound has two primary metabolic fates:
-
Activation: It undergoes spontaneous, non-enzymatic β-elimination to yield two products:
-
Phosphoramide (B1221513) mustard: The primary DNA alkylating agent responsible for the anticancer activity of cyclophosphamide.
-
Acrolein: A toxic byproduct that contributes to side effects such as hemorrhagic cystitis.
-
-
Detoxification: this compound can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide.[2]
The following diagram illustrates the metabolic activation pathway of cyclophosphamide.
Synthesis of this compound and its Stable Tautomer
The inherent instability of this compound makes its direct chemical synthesis challenging. Early attempts to synthesize this compound using standard aldehyde-forming reactions resulted in only trace amounts of the desired product.[4] A more successful strategy has been the synthesis of a stabilized derivative, this compound semicarbazone, which could be fully characterized.[4]
Due to the challenges of working with this compound directly, research has largely focused on the synthesis of its more stable cyclic tautomer, 4-hydroxycyclophosphamide (4-OH-CP). In aqueous solutions, 4-OH-CP exists in equilibrium with this compound, providing a practical means of generating and studying the latter.[5][6]
Chemical Synthesis of 4-Hydroxycyclophosphamide
Several chemical methods have been explored for the synthesis of 4-OH-CP, though they often suffer from low yields and the formation of byproducts.
-
Fenton Oxidation: This method involves the oxidation of cyclophosphamide using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). However, this approach is not very selective and can lead to a mixture of oxidation products, including the desired 4-hydroxycyclophosphamide and the over-oxidized 4-ketocyclophosphamide.
-
Ozonolysis: Another approach involves the ozonolysis of O-3-butenyl-N,N-bis(2-chloroethyl)phosphorodiamidate.[7] This method can yield 4-hydroxycyclophosphamide, but careful control of reaction conditions is necessary to avoid unwanted side reactions.
Enzymatic Synthesis of 4-Hydroxycyclophosphamide
A more recent and efficient method for the synthesis of 4-OH-CP utilizes a biocatalytic approach. A study by Steinbrecht et al. (2020) demonstrated the use of an unspecific peroxygenase (UPO) from the fungus Marasmius rotula to hydroxylate cyclophosphamide selectively at the C4 position.[3][8] This enzymatic method offers higher yields and purity compared to traditional chemical synthesis.
Experimental Protocol: Enzymatic Synthesis of 4-Hydroxycyclophosphamide [3]
This protocol is adapted from Steinbrecht et al., 2020.
Materials:
-
Cyclophosphamide (CPA)
-
Unspecific peroxygenase from Marasmius rotula (MroUPO)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
-
Hydrogen peroxide (H₂O₂)
-
Syringe pump
-
Stirring plate
-
Reaction vessel
Procedure:
-
Reaction Setup: In a 5 mL reaction vessel, dissolve 13 mg of cyclophosphamide (0.05 mmol) in the sodium acetate buffer.
-
Enzyme Addition: Add 1 µM of MroUPO to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding hydrogen peroxide as the cosubstrate using a syringe pump at a rate of 5 mM h⁻¹.
-
Incubation: Maintain the reaction at 25 °C with continuous stirring at 100 rpm.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD).
-
Purification: The product, 4-hydroxycyclophosphamide, can be purified from the reaction mixture using standard chromatographic techniques.
The following diagram illustrates the workflow for the enzymatic synthesis of 4-hydroxycyclophosphamide.
Quantitative Data and Characterization
The synthesis and analysis of this compound and its tautomer have yielded valuable quantitative data that is crucial for understanding their properties and behavior.
Synthesis Yield and Purity
| Synthesis Method | Product | Yield | Purity | Reference |
| Enzymatic (MroUPO) | 4-Hydroxycyclophosphamide | 32% | >97.6% | [3][8] |
| Chemical (Fenton Oxidation) | 4-Hydroperoxycyclophosphamide | 3-4% | Not specified | (van der Steen et al., 1973) as cited in[3] |
| Chemical (Ozonolysis) | 4-Hydroxycyclophosphamide | Not specified | Not specified | [7] |
Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in studying the equilibrium between 4-hydroxycyclophosphamide and this compound in aqueous solutions.
| Compound | Relative Proportion at Equilibrium (pH 7.0, 25°C) | Reference |
| cis-4-Hydroxycyclophosphamide | 4 | [5] |
| trans-4-Hydroxycyclophosphamide | 2 | [5] |
| This compound | 0.3 | [5] |
| This compound Hydrate (B1144303) | 1 | [5] |
These studies reveal that the cyclic 4-hydroxycyclophosphamide isomers are the predominant species at physiological pH.
Spectroscopic Data
The characterization of this compound and 4-hydroxycyclophosphamide relies heavily on spectroscopic techniques.
-
Mass Spectrometry (MS): Used for the initial identification of this compound as a metabolite and for confirming the structure of synthetic derivatives.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): Essential for studying the tautomeric equilibrium between 4-hydroxycyclophosphamide and this compound in solution and for characterizing their structures.[5][6]
Conclusion and Future Directions
The discovery of this compound was a landmark in understanding the pharmacology of cyclophosphamide. While its inherent instability has posed significant challenges to its direct study and synthesis, the focus on its more stable precursor, 4-hydroxycyclophosphamide, has provided a wealth of information. The development of efficient enzymatic synthesis methods for 4-hydroxycyclophosphamide opens new avenues for producing this key metabolite in high purity and yield, facilitating further research into its biological activity and the development of novel analogs with improved therapeutic profiles. Future research may focus on developing more efficient and scalable chemical synthesis routes for 4-hydroxycyclophosphamide and on further elucidating the factors that govern the tautomeric equilibrium and the subsequent release of the active phosphoramide mustard in target cells. A deeper understanding of these processes will be invaluable for the design of next-generation oxazaphosphorine-based anticancer agents.
References
- 1. Identification of this compound as a metabolite of cyclophosphamide in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: synthesis, characterization, and comparison with "Hohorst's this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ preparation and fate of cis-4-hydroxycyclophosphamide and this compound: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with this compound and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. A comprehensive kinetic analysis of the interconversion of cis- and trans-4-hydroxycyclophosphamide with this compound and the concomitant partitioning of this compound between irreversible fragmentation and reversible conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of reactive metabolite-analogues of cyclophosphamide for comparisons of NMR kinetic parameters and anticancer screening data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldophosphamide chemical structure and properties
An In-Depth Technical Guide to Aldophosphamide
Introduction
This compound is a pivotal, pharmacologically active metabolite of the widely used antineoplastic and immunosuppressive prodrug, cyclophosphamide (B585).[1][2][3] As a member of the nitrogen mustard class of compounds, this compound itself is not the terminal effector molecule but serves as the critical intermediate in the bioactivation pathway. It is the direct precursor to phosphoramide (B1221513) mustard, the ultimate DNA alkylating agent responsible for the therapeutic effects of cyclophosphamide, and acrolein, a toxic byproduct associated with adverse effects.[1][4][5] Understanding the chemical structure, properties, and complex metabolic fate of this compound is essential for optimizing cyclophosphamide therapy, developing novel analogs, and mitigating treatment-related toxicities.
This guide provides a comprehensive technical overview of this compound, including its chemical and pharmacological properties, its central role in the metabolic activation of cyclophosphamide, and detailed experimental protocols for its analysis and functional assessment.
Chemical Structure and Physicochemical Properties
This compound is the open-chain aldehyde tautomer of 4-hydroxycyclophosphamide (B600793), the initial product of cyclophosphamide's hepatic metabolism.[4][6] This tautomeric equilibrium is fundamental to its biological activity and also contributes to its inherent instability, which has made direct synthesis and isolation challenging.[7][8] Historically, its existence and structure were confirmed through the characterization of stabilized derivatives, such as its cyanohydrin or semicarbazone forms.[9][10]
The key structural features include a phosphorodiamidate core, two 2-chloroethyl "mustard" groups, and a propanal moiety.[11][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | [11] |
| Molecular Formula | C₇H₁₅Cl₂N₂O₃P | [11][13] |
| Molecular Weight | 277.08 g/mol | [11] |
| Monoisotopic Mass | 276.0197347 Da | [11][12] |
| Canonical SMILES | C(COP(=O)(N)N(CCCl)CCCl)C=O | [11][12][13] |
| InChI Key | QMGUSPDJTPDFSF-UHFFFAOYSA-N | [11][13] |
| CAS Number | 35144-64-0 | [11][13] |
| Predicted XLogP | -0.5 | [11] |
| Predicted CCS ([M+H]⁺) | 157.5 Ų |[12] |
Metabolic Activation and Pharmacological Role
The therapeutic action of cyclophosphamide is entirely dependent on its metabolic conversion to active alkylating agents, a pathway in which this compound is the central intermediate.[14]
Metabolic Pathway
The activation begins in the liver, where cytochrome P450 enzymes (primarily CYP2B6, CYP2C19, and CYP3A4) hydroxylate the parent cyclophosphamide to form 4-hydroxycyclophosphamide.[5][15][16] This metabolite exists in a rapid equilibrium with its acyclic tautomer, this compound.[4][6] This equilibrium mixture can diffuse out of hepatocytes and circulate throughout the body to reach target tissues.[5][8]
Once inside a cell, this compound faces two primary fates:
-
Detoxification: It can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to form the inactive and non-toxic metabolite carboxyphosphamide.[5][17][18]
-
Activation: It undergoes spontaneous, non-enzymatic β-elimination to yield two products: phosphoramide mustard and acrolein.[1][4][5][19]
This metabolic cascade is visualized in the diagram below.
Mechanism of Action
The cytotoxicity of cyclophosphamide is mediated by phosphoramide mustard.[1] This bifunctional alkylating agent forms covalent bonds with DNA, primarily at the N-7 position of guanine (B1146940) bases.[1][4] This leads to the formation of DNA mono-adducts and, crucially, inter- and intra-strand cross-links.[4][14] These cross-links physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][4]
The differential expression of ALDH enzymes is a key determinant of cyclophosphamide's therapeutic window.[16] Many tumor cells have low levels of ALDH, leading to an accumulation of this compound and subsequent generation of cytotoxic phosphoramide mustard.[16][18] In contrast, vital tissues like hematopoietic stem cells often express high levels of ALDH, allowing them to efficiently detoxify this compound to carboxyphosphamide, thus sparing them from toxicity.[16][20] The toxic byproduct acrolein is highly reactive and is responsible for side effects such as hemorrhagic cystitis.[1]
Pharmacokinetic Properties
This compound is an unstable and transient metabolite, making its independent pharmacokinetic analysis difficult.[21][22] It is typically measured collectively with its tautomer, 4-hydroxycyclophosphamide.[23][24][25] The half-life of the 4-hydroxycyclophosphamide/aldophosphamide equilibrium in protein-free serum ultrafiltrate at 37°C is over 20 hours, but in whole serum, this compound is enzymatically decomposed within minutes.[21] The pharmacokinetics of this active metabolite pool are considered formation-limited, meaning its rate of appearance and disappearance is primarily dictated by the metabolism of the parent drug, cyclophosphamide.[24]
Table 2: Pharmacokinetic Parameters
| Parameter | Observation | Source |
|---|---|---|
| Half-life | Unstable; exists transiently in vivo. In whole serum, decomposed within minutes. | [21][22] |
| Systemic Analysis | Measured collectively with 4-hydroxycyclophosphamide (4-HO-CP/AP). | [23][24] |
| Kinetics | Formation-rate limited by cyclophosphamide metabolism. | [24] |
| Mean Clearance (Clmet/Fmet) of 4-HO-CP/AP | ~2982 ml/min |[24] |
Experimental Protocols
Given this compound's instability, specialized methods are required for its study.
Protocol: Quantification of 4-Hydroxycyclophosphamide/Aldophosphamide in Whole Blood
This method is based on gas chromatography-electron-impact mass spectrometry (GC-EIMS) and relies on the immediate derivatization of the unstable metabolites into a stable form upon sample collection.[23][24]
Methodology:
-
Preparation of Collection Tubes: Prior to blood draw, prepare collection tubes containing a solution of the derivatizing reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl (PBOX reagent), and a deuterated internal standard ([2H4]PBOX).[23] These prepared tubes are stable for up to 3 months at room temperature.[23]
-
Sample Collection: Draw a whole blood sample directly into the prepared tube. The PBOX reagent reacts rapidly with the aldehyde group of this compound to form a stable oxime derivative.[23] This derivative is stable in the matrix for up to 8 days at room temperature.[23]
-
Sample Preparation:
-
Perform a protein precipitation step.
-
Extract the stable PBOX derivative and the internal standard from the supernatant using an appropriate organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent suitable for GC-MS injection.
-
-
GC-EIMS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable capillary column to separate the analyte from other matrix components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the PBOX derivative and the internal standard.
-
-
Quantification:
-
Construct a standard curve by analyzing samples with known concentrations of 4-HO-CP/AP.
-
Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The method is sensitive over a range of 0.085 µM to 34 µM.[23]
-
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[19][26] This protocol can be used to evaluate the cytotoxic effects of cyclophosphamide metabolites on cancer cell lines.[19][27]
Methodology:
-
Cell Seeding: Seed target cells (e.g., H9c2, L1210 leukemia cells) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 200 µL of culture medium.[19][27]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.[19]
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 4-hydroxycyclophosphamide, acrolein) in culture medium.[19][27]
-
Remove the old medium from the wells and replace it with medium containing the various concentrations of the test compounds.
-
Include appropriate controls: negative control (fresh medium only) and solvent control (if the drug is dissolved in a solvent like DMSO).[19]
-
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]
-
MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[19] During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[26]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as DMSO or an isopropanol/HCl mixture, to each well to dissolve the formazan crystals.[19][26] Shake the plate gently for 15 minutes to ensure complete dissolution.[19]
-
Absorbance Reading: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot the results to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).
Conclusion
This compound, despite its transient nature, is the linchpin in the bioactivation of cyclophosphamide. Its unique position as the tautomer of 4-hydroxycyclophosphamide and the direct precursor to both the primary therapeutic agent (phosphoramide mustard) and a key toxic metabolite (acrolein) makes it a molecule of immense interest in pharmacology and drug development. A thorough understanding of its chemical properties, the enzymatic pathways that govern its formation and detoxification, and the specialized analytical methods required for its study are crucial for advancing cancer chemotherapy and immunomodulatory treatments. Future research into analogs that can modulate the stability and release kinetics of this compound holds promise for developing next-generation oxazaphosphorine drugs with improved efficacy and safety profiles.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics - ProQuest [proquest.com]
- 4. droracle.ai [droracle.ai]
- 5. ClinPGx [clinpgx.org]
- 6. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 7. Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound: synthesis, characterization, and comparison with "Hohorst's this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound as a metabolite of cyclophosphamide in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C7H15Cl2N2O3P | CID 107744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C7H15Cl2N2O3P) [pubchemlite.lcsb.uni.lu]
- 13. This compound - Wikidata [wikidata.org]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Enzyme Catalyzed Decomposition of 4-Hydroxycyclophosphamide [benthamopenarchives.com]
- 22. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of 4-hydroxycyclophosphamide/aldophosphamide in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nonlinear pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide/aldophosphamide in patients with metastatic breast cancer receiving high-dose chemotherapy followed by autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclophosphamide and 4-Hydroxycyclophosphamide/aldophosphamide kinetics in patients receiving high-dose cyclophosphamide chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Role of metabolites of cyclophosphamide in cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Unraveling of a Cytotoxic Cascade: An In-depth Guide to Aldophosphamide's DNA Alkylation Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of aldophosphamide, a key intermediate metabolite of the widely used anticancer agent cyclophosphamide (B585). We will delve into its generation, intracellular transport, conversion to the ultimate DNA alkylating agent, and the subsequent cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the critical pathways involved.
Bioactivation Cascade: From a Prodrug to a Potent Alkylator
Cyclophosphamide (CPA) is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic activation, primarily in the liver.[1][2] This multi-step process is crucial for its therapeutic efficacy and is also a key determinant of its toxicity profile.
The bioactivation pathway begins with the hydroxylation of cyclophosphamide at the C-4 position by hepatic cytochrome P450 (CYP) enzymes, predominantly CYP2B6 and CYP2C19, with minor contributions from CYP3A4.[3][4] This reaction yields 4-hydroxycyclophosphamide, which exists in a dynamic equilibrium with its open-ring tautomer, This compound .[3][5] This equilibrium is a critical juncture, as 4-hydroxycyclophosphamide/aldophosphamide can readily diffuse from hepatocytes into the systemic circulation and subsequently enter target cells.[3][6]
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Activation of Cyclophosphamide to Aldophosphamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical metabolic activation pathway of the prodrug cyclophosphamide (B585) (CP). A comprehensive understanding of this process is essential for optimizing its therapeutic efficacy and mitigating its associated toxicities.
Introduction: The Role of Metabolic Activation
Cyclophosphamide is a cornerstone chemotherapeutic and immunosuppressive agent.[1] However, it is administered in an inactive form and requires enzymatic conversion in the liver to exert its cytotoxic effects.[2] The pivotal first step in its bioactivation is the hydroxylation of the parent compound to 4-hydroxycyclophosphamide (B600793) (4-OH-CP), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (APA).[3][4] This equilibrium mixture is the primary circulating active form of the drug, capable of diffusing into target cells to elicit its therapeutic action.[3][5]
The subsequent intracellular decomposition of this compound yields the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard (PAM), and a toxic byproduct, acrolein.[6][7] While phosphoramide mustard is responsible for the desired antineoplastic activity, acrolein is implicated in adverse effects such as hemorrhagic cystitis.[2][6] Therefore, a detailed understanding of the enzymatic control and kinetics of the initial activation to this compound is paramount for drug development and clinical application.
The Metabolic Activation Pathway: From Prodrug to Active Metabolite
The conversion of cyclophosphamide to this compound is a multi-step process involving enzymatic hydroxylation and subsequent tautomerization.
Enzymatic Hydroxylation by Cytochrome P450
The activation of cyclophosphamide is primarily catalyzed by the hepatic cytochrome P450 (CYP) mixed-function oxidase system.[6][8] Several CYP isozymes have been identified as contributors to this reaction, with varying degrees of involvement.
-
Primary Contributing Isozymes : CYP2B6 is a key enzyme in the metabolic activation of cyclophosphamide.[2][4] Other significant contributors include CYP2C19 and CYP3A4.[3][9]
-
Minor Contributing Isozymes : CYP2A6, CYP2C8, and CYP2C9 have also been shown to play a more minor role in the 4-hydroxylation of cyclophosphamide.[3]
It is important to note that a competing, minor oxidative pathway (~10%) leading to N-dechloroethylation is primarily catalyzed by CYP3A4, with a smaller contribution from CYP2B6.[3] This pathway generates the neurotoxic metabolite chloroacetaldehyde.[3]
Tautomeric Equilibrium: 4-Hydroxycyclophosphamide and this compound
The product of the initial CYP-mediated oxidation, 4-hydroxycyclophosphamide, is a cyclic hemiaminal that rapidly interconverts with its linear, open-ring tautomer, this compound.[3][10] This equilibrium is crucial as it is the mixture of these two metabolites that circulates in the bloodstream and enters cells.[3] The conversion of 4-hydroxycyclophosphamide to this compound is considered the rate-limiting step in the generation of phosphoramide mustard and acrolein.[11]
The intracellular fate of this compound is a critical determinant of both the therapeutic efficacy and toxicity of cyclophosphamide. This compound can undergo two primary transformations:
-
Detoxification : this compound can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to the inactive and non-toxic metabolite carboxyphosphamide.[3][12] Cells with high levels of ALDH are thus more resistant to the cytotoxic effects of cyclophosphamide.[4]
-
Spontaneous Decomposition (β-elimination) : this compound can undergo a non-enzymatic β-elimination reaction to yield the therapeutically active phosphoramide mustard and the toxic metabolite acrolein.[3][5]
The balance between these activation and detoxification pathways can be influenced by genetic polymorphisms in the involved enzymes, leading to inter-individual variability in drug response and toxicity.[3]
Visualizing the Metabolic Pathway
The following diagram illustrates the key steps in the metabolic activation of cyclophosphamide.
Quantitative Data on Cyclophosphamide Metabolism
The following table summarizes key quantitative parameters related to the metabolic activation of cyclophosphamide. Note: Specific kinetic values can vary significantly between studies, experimental systems (e.g., recombinant enzymes vs. human liver microsomes), and due to genetic polymorphisms.
| Parameter | Enzyme/Condition | Value | Reference |
| Enzyme Contribution | |||
| 4-hydroxylation | CYP2B6, CYP2C9, CYP3A4 | Major contributors | [3] |
| 4-hydroxylation | CYP2A6, CYP2C8, CYP2C19 | Minor contributors | [3] |
| N-dechloroethylation | CYP3A4 | Primary contributor | [3] |
| N-dechloroethylation | CYP2B6 | Minor contributor | [3] |
| Reaction Kinetics | |||
| This compound Decomposition | Human Serum | Michaelis Constant (Km): 10⁻³ M | [12] |
| 4-OH-CP to PAM + Acrolein | 0.5 M phosphate (B84403) buffer, pH 8, 37°C | k = 0.126 min⁻¹ | [11] |
| 4-OH-CP/Aldophosphamide Stability | Protein-free rat serum ultrafiltrate, pH 7.4, 37°C | Half-life > 20 hours | [12] |
| Pharmacokinetics | |||
| Bioavailability (LD50) | Mice, constant infusion | ~89 µmol/ml⁻¹/minute | [13] |
| Bioavailability (LD50) | Mice, single bolus injection | ~79 µmol/ml⁻¹/minute | [13] |
| Protein Binding | Activated CP (as protein-S-CP) | ~17% of initial CP dose in mice | [14] |
Experimental Protocols for Studying Cyclophosphamide Metabolism
The study of cyclophosphamide metabolism often involves in vitro assays using subcellular fractions or recombinant enzymes, followed by analytical quantification of metabolites.
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the formation of 4-hydroxycyclophosphamide from cyclophosphamide.
Objective: To determine the kinetics of cyclophosphamide 4-hydroxylation by human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Cyclophosphamide (substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching and extraction)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a stock solution of cyclophosphamide in a suitable solvent (e.g., methanol (B129727) or water). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and cyclophosphamide solution. Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Add an internal standard. Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the formation of 4-hydroxycyclophosphamide.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vitro cyclophosphamide metabolism experiment.
Conclusion
The metabolic activation of cyclophosphamide to 4-hydroxycyclophosphamide and its tautomer this compound is a complex, multi-enzyme process that is fundamental to its therapeutic action. The kinetics and balance of this pathway, governed primarily by CYP450 and ALDH enzymes, are critical determinants of both efficacy and toxicity. A thorough understanding of these mechanisms, supported by robust experimental protocols and quantitative analysis, is essential for the continued development and optimization of cyclophosphamide therapy and the design of novel oxazaphosphorine agents.
References
- 1. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Catalyzed Decomposition of 4-Hydroxycyclophosphamide [benthamopenarchives.com]
- 13. Pharmacokinetics of "activated" cyclophosphamide and therapeutic efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The enzymatic basis of cyclophosphamide specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cytochrome P450 Enzymes in the Bioactivation of Cyclophosphamide to Aldophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophosphamide (B585), a cornerstone of many chemotherapy regimens, is a prodrug that requires metabolic activation to exert its cytotoxic effects. This technical guide provides an in-depth exploration of the critical role played by the cytochrome P450 (CYP) superfamily of enzymes in the initial and rate-limiting step of cyclophosphamide bioactivation: the formation of 4-hydroxycyclophosphamide (B600793), which exists in a dynamic equilibrium with its tautomer, aldophosphamide. A thorough understanding of this enzymatic conversion is paramount for optimizing therapeutic efficacy, minimizing toxicity, and developing novel drug delivery strategies. This document details the specific CYP isozymes involved, presents their kinetic parameters, outlines experimental protocols for their characterization, and provides visual representations of the metabolic pathway and experimental workflows.
Introduction
Cyclophosphamide is an alkylating agent widely used in the treatment of various cancers and autoimmune diseases. Its therapeutic activity is contingent upon its biotransformation in the liver into active metabolites. The primary and essential step in this activation cascade is the 4-hydroxylation of the parent compound, a reaction exclusively catalyzed by cytochrome P450 enzymes. The resulting 4-hydroxycyclophosphamide spontaneously isomerizes to this compound, a key intermediate that can diffuse into cells and subsequently decompose into the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein.[1][2]
The inter-individual variability in clinical response and toxicity to cyclophosphamide is, in large part, attributable to polymorphisms and differential expression of the CYP enzymes responsible for its activation. Therefore, a detailed comprehension of the specific CYP isozymes involved and their enzymatic kinetics is crucial for personalized medicine approaches and the rational design of drug co-administration regimens.
Cytochrome P450 Isozymes in this compound Formation
The metabolic activation of cyclophosphamide to 4-hydroxycyclophosphamide is a multi-enzyme process, with several CYP isozymes contributing to varying extents. The primary catalysts are members of the CYP2B, CYP2C, and CYP3A subfamilies.
-
CYP2B6 : This isozyme is considered a major contributor to cyclophosphamide 4-hydroxylation.[2] Genetic polymorphisms in the CYP2B6 gene have been shown to significantly impact the pharmacokinetics and clinical outcomes of cyclophosphamide treatment.
-
CYP2C9 : This enzyme is also a key player in the bioactivation of cyclophosphamide.[2]
-
CYP3A4 : While being a major enzyme in overall drug metabolism, CYP3A4's role in the therapeutic activation of cyclophosphamide is complex. It contributes to the 4-hydroxylation pathway but is also the primary enzyme responsible for the N-dechloroethylation of cyclophosphamide, a detoxification pathway that leads to the formation of the neurotoxic metabolite chloroacetaldehyde.[1][2]
-
Minor Contributing Isozymes : Other CYP isozymes, including CYP2A6, CYP2C8, and CYP2C19, have been reported to have a minor role in the 4-hydroxylation of cyclophosphamide.[2]
Quantitative Analysis of Enzyme Kinetics
The efficiency of each CYP isozyme in metabolizing cyclophosphamide can be described by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction. The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a measure of the enzyme's catalytic efficiency.
The following table summarizes the available quantitative data for the key human CYP enzymes involved in the 4-hydroxylation of cyclophosphamide. It is important to note that kinetic parameters can vary depending on the experimental system used (e.g., human liver microsomes, recombinant enzymes).
| Enzyme System | CYP Isozyme | Km (mM) | Vmax (nmol/min/nmol CYP) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/nmol CYP) | Reference(s) |
| Recombinant Human CYP | CYP2B6 | 1.4 | 338 | - | 241 | [3] |
| Human Liver Microsomes | Overall | 0.095 ± 0.072 (low Km component) | - | 0.138 ± 0.070 | - | [1] |
| 5.09 ± 4.30 (high Km component) | - | 1.55 ± 0.50 | - | [1] | ||
| Recombinant Human CYP | CYP2C9 | Low Km (qualitative) | - | - | - | [4] |
| Recombinant Human CYP | CYP3A4 | High Km (qualitative) | - | - | - | [4] |
Experimental Protocols
In Vitro Metabolism of Cyclophosphamide using Human Liver Microsomes
This protocol describes a typical experiment to determine the kinetics of cyclophosphamide 4-hydroxylation in a pool of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Cyclophosphamide
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add a stock solution of cyclophosphamide at various concentrations to the pre-incubated mixtures. The final volume of the incubation is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis of 4-hydroxycyclophosphamide/aldophosphamide concentration using a validated analytical method such as HPLC or LC-MS/MS.
Quantification of 4-Hydroxycyclophosphamide/Aldophosphamide by HPLC
This protocol provides a general outline for the quantification of 4-hydroxycyclophosphamide using High-Performance Liquid Chromatography (HPLC). Due to the instability of 4-hydroxycyclophosphamide and its equilibrium with this compound, derivatization is often employed to form a stable product for analysis.
Materials:
-
HPLC system with a UV or mass spectrometric detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer such as phosphate buffer or formic acid in water)
-
Derivatizing agent (e.g., semicarbazide (B1199961) hydrochloride to form a stable semicarbazone derivative of this compound)
-
4-hydroxycyclophosphamide standard
-
Internal standard
Procedure:
-
Derivatization: To the supernatant from the in vitro metabolism assay, add the derivatizing agent and allow the reaction to proceed under controlled conditions (e.g., specific time and temperature) to ensure complete derivatization.
-
Sample Injection: Inject a specific volume of the derivatized sample onto the HPLC column.
-
Chromatographic Separation: Elute the analytes from the column using a suitable mobile phase gradient. The flow rate and gradient profile should be optimized to achieve good separation of the analyte of interest from other components in the sample matrix.
-
Detection: Monitor the eluent using a UV detector at an appropriate wavelength or a mass spectrometer for more selective and sensitive detection.
-
Quantification: Create a calibration curve using known concentrations of the derivatized 4-hydroxycyclophosphamide standard. Quantify the amount of 4-hydroxycyclophosphamide in the samples by comparing their peak areas to the calibration curve, after normalization with the internal standard.
Quantification of this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the direct measurement of this compound, often after derivatization to a stable form.
Materials:
-
LC-MS/MS system (including a triple quadrupole mass spectrometer)
-
Reversed-phase UPLC/HPLC column
-
Mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile with an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate)
-
Derivatizing agent (e.g., semicarbazide hydrochloride)
-
This compound standard
-
Isotopically labeled internal standard (e.g., deuterated this compound derivative)
Procedure:
-
Sample Preparation and Derivatization: Similar to the HPLC method, derivatize the samples to form a stable derivative of this compound. Protein precipitation is a common sample preparation technique.
-
Chromatographic Separation: Inject the sample onto the LC column and separate the components using an optimized gradient elution.
-
Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for the derivatized this compound and the internal standard. This provides high selectivity and reduces background noise.
-
Quantification: Generate a calibration curve by analyzing a series of standards with known concentrations. The concentration of this compound in the samples is determined by the ratio of the peak area of the analyte to that of the internal standard, interpolated from the calibration curve.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Activation Pathway of Cyclophosphamide
The following diagram illustrates the key steps in the metabolic activation of cyclophosphamide, highlighting the role of cytochrome P450 enzymes.
Caption: Metabolic activation pathway of cyclophosphamide.
Experimental Workflow for Determining Individual CYP Contribution
This diagram outlines a common experimental workflow to identify the specific CYP isozymes responsible for cyclophosphamide metabolism.
Caption: Experimental workflow for identifying contributing CYP isozymes.
Conclusion
The conversion of cyclophosphamide to this compound, mediated by a consortium of cytochrome P450 enzymes, is a critical determinant of its therapeutic efficacy and toxicity profile. CYP2B6, CYP2C9, and CYP3A4 are the principal isozymes involved in this bioactivation step. A comprehensive understanding of their individual contributions and kinetic parameters is essential for the advancement of personalized medicine in cyclophosphamide therapy. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to investigate the nuances of cyclophosphamide metabolism, ultimately paving the way for safer and more effective cancer treatments. The provided data and visualizations serve as a valuable resource for further research and development in this field.
References
- 1. Oxidation of cyclophosphamide to 4-hydroxycyclophosphamide and deschloroethylcyclophosphamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Decomposition of Aldophosphamide to Phosphoramide Mustard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the spontaneous decomposition of aldophosphamide, a critical intermediate in the metabolic activation of the widely used anticancer agent cyclophosphamide (B585). The conversion of this compound to the ultimate alkylating agent, phosphoramide (B1221513) mustard, is a pivotal step in the therapeutic action of cyclophosphamide. This document details the underlying chemical mechanisms, kinetic parameters influencing the decomposition rate, and the subsequent cellular consequences, including the induction of DNA damage and the corresponding repair pathways. Furthermore, comprehensive experimental protocols for the quantification of key metabolites and the assessment of cytotoxicity are provided, alongside visual representations of the core biochemical and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction
Cyclophosphamide is a cornerstone of many chemotherapy regimens, exhibiting a broad spectrum of activity against various malignancies. It is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. A key step in this bioactivation cascade is the formation of this compound, which exists in equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide. This compound then undergoes a spontaneous, non-enzymatic decomposition to yield two crucial products: phosphoramide mustard and acrolein.[1][2] Phosphoramide mustard is the primary effector molecule responsible for the therapeutic, DNA-alkylating activity of cyclophosphamide.[3] Conversely, acrolein is a highly reactive and toxic aldehyde implicated in many of the adverse side effects associated with cyclophosphamide therapy, such as hemorrhagic cystitis.
Understanding the kinetics and mechanism of this compound decomposition is paramount for optimizing cyclophosphamide-based therapies, designing novel analogs with improved therapeutic indices, and developing strategies to mitigate toxicity. This guide aims to provide a comprehensive technical overview of this critical chemical transformation.
The Chemistry of this compound Decomposition
The spontaneous decomposition of this compound to phosphoramide mustard and acrolein is a β-elimination reaction. This reaction is influenced by several factors, most notably pH. The stability of this compound is pH-dependent, with the decomposition rate increasing at higher pH values.[4]
The overall transformation can be visualized as follows:
References
Aldophosphamide: The Crossroads of Cyclophosphamide's Therapeutic Action and Toxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclophosphamide (B585), a cornerstone of chemotherapy and immunosuppressive regimens, owes its therapeutic efficacy to a complex bioactivation process culminating in the formation of DNA-alkylating agents. Central to this metabolic cascade is aldophosphamide, a transient and highly reactive intermediate. This whitepaper provides a comprehensive technical overview of the pivotal role of this compound in the metabolism of cyclophosphamide. It delves into the enzymatic pathways governing its formation and detoxification, the resulting cytotoxic and toxic metabolites, and the intricate signaling pathways triggered by its downstream products. Detailed experimental protocols for key assays and consolidated quantitative data on the pharmacokinetics of cyclophosphamide and its metabolites are presented to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development. This guide aims to foster a deeper understanding of cyclophosphamide's mechanism of action, paving the way for optimized therapeutic strategies and the development of novel, more targeted analogs.
Introduction
Cyclophosphamide (CPA) is a prodrug, meaning it is pharmacologically inert until it undergoes metabolic activation.[1] This activation process, primarily occurring in the liver, is a double-edged sword, leading to the generation of both the therapeutically active agent and toxic byproducts.[2][3] At the heart of this metabolic bifurcation lies this compound, an open-ring tautomer of 4-hydroxycyclophosphamide (B600793).[4] The fate of this compound dictates the balance between the desired anticancer effects and the adverse side effects of cyclophosphamide therapy. A thorough understanding of the factors influencing this compound's formation, transport, and subsequent breakdown is therefore critical for optimizing treatment outcomes and mitigating toxicity.
The Metabolic Pathway of Cyclophosphamide: A Central Role for this compound
The metabolic journey of cyclophosphamide from an inert prodrug to its active and inactive forms is a multi-step process involving several key enzymes and spontaneous chemical reactions.
Activation to 4-Hydroxycyclophosphamide
The initial and rate-limiting step in cyclophosphamide bioactivation is the hydroxylation at the C-4 position of the oxazaphosphorine ring, catalyzed by hepatic cytochrome P450 (CYP) mixed-function oxidases.[5][6] The primary isozymes involved in this process are CYP2B6, CYP2C19, and to a lesser extent, CYP3A4.[4][7] This reaction yields 4-hydroxycyclophosphamide (4-OH-CPA).
The this compound Equilibrium
4-hydroxycyclophosphamide exists in a dynamic equilibrium with its acyclic tautomer, this compound.[1][4] This tautomerization is a spontaneous and reversible process. Both 4-OH-CPA and this compound can diffuse from the liver into the systemic circulation and subsequently enter target cells.[8]
The Bifurcation Point: this compound's Fate
Once inside the cell, this compound stands at a critical metabolic crossroads, leading to either the generation of cytotoxic agents or detoxification.
Through a process of spontaneous, non-enzymatic β-elimination, this compound breaks down into two key molecules:[1][8]
-
Phosphoramide (B1221513) Mustard (PM): This is the primary DNA alkylating agent responsible for the antineoplastic effects of cyclophosphamide.[5][9] As a bifunctional alkylating agent, it forms covalent bonds with the N7 position of guanine (B1146940) bases in DNA, leading to the formation of monoadducts and interstrand cross-links.[1][5] These DNA lesions inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][9]
-
Acrolein: This is a highly reactive and toxic aldehyde.[2][5] Acrolein is not considered to have significant antitumor activity but is the primary culprit behind the urotoxic side effects of cyclophosphamide, most notably hemorrhagic cystitis.[5][10] It can also contribute to oxidative stress and damage to other tissues.[11][12]
The primary route of this compound detoxification is its oxidation to the inactive and non-toxic metabolite, carboxyphosphamide (B29615).[4][8] This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, with ALDH1A1 being the most significant isoform.[1][8] Tissues with high levels of ALDH, such as bone marrow stem cells, liver cells, and the intestinal epithelium, are relatively protected from the toxic effects of cyclophosphamide.[4] Conversely, many cancer cells exhibit low levels of ALDH, contributing to the selective cytotoxicity of the drug.[4]
Signaling Pathways and Cellular Response
The DNA damage inflicted by phosphoramide mustard triggers a cascade of cellular signaling events, ultimately leading to programmed cell death (apoptosis).
DNA Damage Response and Apoptosis
The formation of DNA adducts by phosphoramide mustard activates DNA damage response (DDR) pathways.[9] This can lead to the activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest to allow for DNA repair.[6] If the damage is too extensive to be repaired, p53 can initiate the intrinsic apoptotic pathway.[6] This pathway involves the activation of caspase-9 and subsequently effector caspases like caspase-3, leading to the execution of apoptosis.[13] Studies have also implicated the Fas-mediated extrinsic apoptotic pathway in cyclophosphamide-induced cell death.[14] Furthermore, cyclophosphamide treatment can induce oxidative stress and depletion of intracellular glutathione, which can also contribute to the initiation of the mitochondrial apoptotic pathway.[15]
Quantitative Data
The following tables summarize key pharmacokinetic parameters for cyclophosphamide and its major metabolites. These values can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes and other physiological factors.[8]
Table 1: Pharmacokinetic Parameters of Cyclophosphamide
| Parameter | Value | Reference |
| Half-life (t½) | 4 - 8 hours | [16] |
| Volume of Distribution (Vd) | 0.5 - 1.5 L/kg | [16] |
| Clearance (CL) | 40 - 80 mL/min/m² | [5][17] |
| Protein Binding | ~12-24% | [16] |
Table 2: Pharmacokinetic Parameters of Key Cyclophosphamide Metabolites
| Metabolite | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Area Under the Curve (AUC) | Reference |
| 4-Hydroxycyclophosphamide | Varies with dose | 2 - 4 hours | Dose-dependent | [16] |
| Phosphoramide Mustard | Varies with dose | 2 - 4 hours | Dose-dependent | [18] |
| Carboxyphosphamide | Varies with dose | 4 - 6 hours | Dose-dependent | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism and effects of cyclophosphamide.
In Vitro Cyclophosphamide Metabolism Assay Using Liver Microsomes
This protocol describes the in vitro activation of cyclophosphamide using a liver microsome preparation to study its metabolism.[19][20]
Materials:
-
Rat or human liver microsomes
-
Cyclophosphamide
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), cyclophosphamide (at the desired concentration), and the NADPH regenerating system in phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the presence of cyclophosphamide and its metabolites (e.g., 4-hydroxycyclophosphamide) using a validated LC-MS/MS method.[18]
HPLC-MS/MS Analysis of this compound (as a derivative)
Due to its instability, this compound is typically derivatized for quantification. This protocol outlines a general approach for its analysis.[8]
Materials:
-
Plasma samples
-
Derivatizing agent (e.g., semicarbazide (B1199961) or phenylhydrazine)
-
Internal standard (e.g., isotopically labeled cyclophosphamide)
-
Protein precipitation solvent (e.g., methanol/acetonitrile)
-
HPLC column (e.g., C18)
-
Mass spectrometer
Procedure:
-
Immediately after plasma collection, add the derivatizing agent to stabilize this compound by forming a stable derivative (e.g., a semicarbazone).
-
Add the internal standard to the plasma sample.
-
Precipitate the plasma proteins by adding a cold protein precipitation solvent.
-
Centrifuge to pellet the proteins and transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Inject the sample onto the HPLC-MS/MS system for analysis.
-
Quantify the this compound derivative based on a standard curve.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol measures ALDH activity in cell lysates, which is crucial for understanding cyclophosphamide resistance.[2][21]
Materials:
-
Cell suspension or tissue homogenate
-
ALDEFLUOR™ kit (or similar ALDH substrate)
-
DEAB (diethylaminobenzaldehyde), a specific ALDH inhibitor
-
Assay buffer
-
Flow cytometer or spectrophotometer
Procedure:
-
Prepare a single-cell suspension or tissue homogenate.
-
Divide the sample into a "test" and a "control" tube.
-
Add the ALDH substrate to both tubes.
-
Add DEAB to the "control" tube to inhibit ALDH activity.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Analyze the fluorescence of the samples using a flow cytometer or the absorbance using a spectrophotometer. The difference in signal between the "test" and "control" samples represents the ALDH activity.
DNA Adduct Formation Assay
This protocol outlines a method to detect and quantify the formation of phosphoramide mustard-DNA adducts.[22][23]
Materials:
-
Cells or tissues treated with cyclophosphamide or its active metabolites
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Isolate genomic DNA from the treated cells or tissues.
-
Enzymatically hydrolyze the DNA to individual nucleosides.
-
Use solid-phase extraction (SPE) to enrich for the DNA adducts.
-
Analyze the enriched sample using LC-MS/MS to identify and quantify the specific phosphoramide mustard-guanine adducts.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of cyclophosphamide highlighting this compound's central role.
Caption: Simplified signaling pathway of phosphoramide mustard-induced apoptosis.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This compound is undeniably a pivotal intermediate in the metabolism of cyclophosphamide, representing the critical juncture that determines the drug's therapeutic efficacy and its associated toxicities. The delicate balance between its conversion to the DNA-alkylating phosphoramide mustard and its detoxification to carboxyphosphamide is a key determinant of patient outcomes. A comprehensive understanding of the enzymatic and cellular factors that influence this balance is paramount for the rational design of new cyclophosphamide analogs with improved therapeutic indices and for the development of personalized medicine approaches to cancer therapy. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further unravel the complexities of cyclophosphamide metabolism and to ultimately improve its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacogenetics of Cyclophosphamide in a Neonate and Infant Childhood Cancer Patient Population [mdpi.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of cyclophosphamide on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. scispace.com [scispace.com]
- 22. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation of Aldophosphamide in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is a pivotal intermediate metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1] As a prodrug, cyclophosphamide requires metabolic activation to exert its therapeutic effects. This activation process leads to the formation of 4-hydroxycyclophosphamide, which exists in a tautomeric equilibrium with its open-ring form, this compound. The stability of this compound in aqueous environments is of paramount importance as it dictates the generation of the ultimate DNA-alkylating agent, phosphoramide (B1221513) mustard, and the cytotoxic byproduct, acrolein. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions, its degradation pathways, and the key factors influencing its decomposition.
Degradation Pathways of this compound
In aqueous solution, this compound undergoes two primary degradation pathways:
-
Conversion to Phosphoramide Mustard and Acrolein: This β-elimination reaction is the crucial step in the activation of cyclophosphamide, leading to the formation of the therapeutically active phosphoramide mustard, which exerts its cytotoxic effects by cross-linking DNA. This pathway also generates acrolein, a highly reactive and toxic aldehyde implicated in some of the adverse effects of cyclophosphamide therapy.[1]
-
Detoxification to Carboxyphosphamide: this compound can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide.[1] This enzymatic detoxification pathway plays a significant role in modulating the toxicity of cyclophosphamide.
The balance between these two pathways is critical in determining both the efficacy and the toxicity of cyclophosphamide treatment.
Quantitative Analysis of this compound Stability
The stability of this compound in aqueous solution is significantly influenced by pH and temperature. The degradation of this compound follows first-order kinetics.
Influence of pH on this compound Degradation
The rate of this compound degradation is highly dependent on the pH of the aqueous solution. The table below summarizes the reported rate constants for the fragmentation of this compound at various pH values at 37°C.
| pH | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 6.3 | 0.030 ± 0.004 | ~23.1 |
| 7.4 | 0.090 ± 0.008 | ~7.7 |
| 7.8 | 0.169 ± 0.006 | ~4.1 |
| Data sourced from Zon et al. (1984) |
As the pH increases from 6.3 to 7.8, the rate of degradation increases, and consequently, the half-life of this compound decreases. This indicates that this compound is less stable in neutral to slightly alkaline conditions.
Influence of Temperature on this compound Stability
While specific quantitative data on the effect of a wide range of temperatures on the degradation rate of this compound is limited in the readily available literature, general principles of chemical kinetics suggest that an increase in temperature will accelerate the degradation rate. The Arrhenius equation can be used to model the relationship between the rate constant (k), temperature (T), and activation energy (Ea):
k = A * e-Ea/RT
Where A is the pre-exponential factor and R is the gas constant. To accurately determine the activation energy for this compound degradation, further experimental studies at various temperatures are required. However, it is established that the stability of cyclophosphamide and its metabolites is temperature-dependent, with degradation being more rapid at higher temperatures. For instance, studies on ifosfamide (B1674421), a structural analog of cyclophosphamide, have shown a significant increase in degradation at elevated temperatures.[2]
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately determining the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate aqueous buffer.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature.
-
Alkaline Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
-
Sample Collection and Preparation: At specified time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to separate and quantify this compound and its degradation products. NMR spectroscopy can be used for structural elucidation of unknown degradation products.
HPLC-UV Method for Stability Testing
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis.
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 195-210 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Sample Preparation:
-
Withdraw a sample from the stability study at a designated time point.
-
If necessary, quench the degradation reaction (e.g., by cooling or neutralization).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
NMR Spectroscopy for Kinetic Analysis
NMR spectroscopy is a powerful tool for real-time monitoring of the degradation of this compound and the formation of its products without the need for chromatographic separation.
Methodology:
-
Prepare a solution of this compound in a deuterated aqueous buffer (e.g., D₂O with phosphate buffer) directly in an NMR tube.
-
Acquire ³¹P or ¹H NMR spectra at regular time intervals at a constant temperature.
-
The disappearance of the this compound signal and the appearance of signals corresponding to phosphoramide mustard and other degradation products can be integrated to determine their respective concentrations over time.
-
Kinetic parameters (rate constants and half-life) can be calculated by fitting the concentration-time data to a first-order decay model.
Conclusion
The stability of this compound in aqueous solution is a critical factor influencing the therapeutic window of cyclophosphamide. Its degradation is significantly affected by pH and temperature, with increased instability observed in neutral to alkaline conditions and at higher temperatures. Understanding the kinetics and pathways of this compound degradation is essential for the development of stable formulations, predicting in vivo behavior, and optimizing the clinical use of cyclophosphamide. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct robust stability studies of this important metabolite. Further research to fully characterize the temperature dependence of this compound degradation will provide a more complete understanding of its stability profile.
References
An In-depth Technical Guide to Aldophosphamide Derivatives: Chemical Synthesis and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide and its derivatives are critical components in the study and application of cyclophosphamide-based chemotherapy. As the primary circulating metabolite of cyclophosphamide (B585), this compound is the immediate precursor to the active cytotoxic agent, phosphoramide (B1221513) mustard. The transient nature of this compound has spurred the development of more stable derivatives, which serve as valuable tools for understanding the mechanism of action of cyclophosphamide and for the development of novel anticancer agents with improved therapeutic indices. This technical guide provides a comprehensive overview of the chemical synthesis of key this compound derivatives, detailed experimental protocols, and an exploration of the relevant biological pathways.
Bioactivation of Cyclophosphamide and the Role of this compound
Cyclophosphamide is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects.[1][2][3][4] The bioactivation pathway is a multi-step enzymatic process:
-
Hydroxylation: Cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19, hydroxylate cyclophosphamide at the C4 position to form 4-hydroxycyclophosphamide (B600793).[5]
-
Tautomerization: 4-Hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, this compound.[1][5] This equilibrium is a key aspect of its chemistry and biological activity.
-
Generation of Active and Toxic Metabolites: this compound can undergo two competing fates:
-
Detoxification: Aldehyde dehydrogenase (ALDH) enzymes can oxidize this compound to the inactive and non-toxic carboxyphosphamide.[2][6]
-
β-Elimination: Spontaneous β-elimination of acrolein from this compound generates the ultimate DNA alkylating agent, phosphoramide mustard.[1][5] Acrolein is a highly reactive and toxic byproduct responsible for side effects such as hemorrhagic cystitis.[1]
-
This intricate metabolic pathway highlights the central role of this compound as the branching point between detoxification and activation, making its derivatives valuable subjects of study.
Chemical Synthesis of this compound Derivatives
The inherent instability of this compound necessitates the synthesis of more stable derivatives for research purposes. These derivatives are designed to release this compound or its active metabolites under specific conditions.
4-Hydroperoxycyclophosphamide
4-Hydroperoxycyclophosphamide is a relatively stable precursor that decomposes in aqueous solution to 4-hydroxycyclophosphamide, which is in equilibrium with this compound.[5] A common synthetic route involves the ozonolysis of cyclophosphamide.
Experimental Protocol: Synthesis of 4-Hydroperoxycyclophosphamide via Ozonolysis
-
Materials: Cyclophosphamide, Acetone (B3395972), Distilled Water, Ozone generator, Dry ice/acetone bath.
-
Procedure:
-
Dissolve cyclophosphamide in a mixture of acetone and water (e.g., 9:1 v/v) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), purge the solution with nitrogen gas to remove excess ozone.
-
Remove the solvent under reduced pressure at low temperature to obtain the crude product.
-
Purify the crude 4-hydroperoxycyclophosphamide by recrystallization from a suitable solvent system (e.g., ether/hexane).
-
| Derivative | Starting Material | Synthetic Method | Yield (%) | Reference(s) |
| 4-Hydroperoxycyclophosphamide | Cyclophosphamide | Ozonolysis | ~20 | [3] |
This compound Thiazolidine (B150603) Derivatives
Thiazolidine derivatives of this compound are designed as prodrugs that can hydrolyze to release this compound. The thiazolidine ring masks the reactive aldehyde group, increasing stability.
Experimental Protocol: Synthesis of this compound Thiazolidine
-
Materials: this compound (or a precursor that generates it in situ), L-Cysteine, Ethanol, Water, appropriate buffer.
-
Procedure:
-
Generate this compound in situ from a suitable precursor like 4-hydroperoxycyclophosphamide in an aqueous buffer.
-
To this solution, add L-cysteine dissolved in a minimal amount of water.
-
Adjust the pH of the reaction mixture to slightly acidic or neutral conditions.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, the product can be isolated by extraction with an organic solvent and purified by column chromatography.
-
| Derivative | Starting Material | Synthetic Method | Yield (%) | Reference(s) |
| This compound Thiazolidine | This compound | Condensation with L-Cysteine | Variable | [7][8] |
Phenylketophosphamide and Analogues
Phenylketophosphamide is an analogue of this compound where the aldehyde group is replaced by a phenyl ketone. These analogues are useful for studying the structure-activity relationships of this compound.[9]
Experimental Protocol: Synthesis of Phenylketophosphamide
-
Materials: 3-Benzoyl-1-propanol, N,N-bis(2-chloroethyl)phosphoramidic dichloride, Triethylamine (B128534), Dichloromethane (B109758).
-
Procedure:
-
Dissolve 3-benzoyl-1-propanol and triethylamine in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of N,N-bis(2-chloroethyl)phosphoramidic dichloride in dichloromethane dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Derivative | Starting Materials | Synthetic Method | Half-life (min) at pH 7.4, 37°C | Reference(s) |
| Phenylketophosphamide | 3-Benzoyl-1-propanol, N,N-bis(2-chloroethyl)phosphoramidic dichloride | Condensation | 66 | [9] |
| Phenylketoifosfamide | (Similar to above with appropriate amine) | Condensation | 63 | [9] |
| Phenylketotrofosfamide | (Similar to above with appropriate amine) | Condensation | 56 | [9] |
Characterization of this compound Derivatives
The structural elucidation and purity assessment of this compound derivatives are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
31P NMR: This is a powerful technique for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus atom provides information about its chemical environment. 31P NMR is also used for kinetic studies to monitor the release of phosphoramide mustard from this compound derivatives.[6][10][11]
-
1H and 13C NMR: These techniques are used to determine the overall structure of the molecule by providing information about the hydrogen and carbon atoms.
Experimental Protocol: 31P NMR for Reaction Monitoring
-
Instrumentation: NMR spectrometer equipped with a phosphorus probe.
-
Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in an NMR tube. For kinetic studies, a buffered solution at a specific pH and temperature is used.
-
Data Acquisition: Acquire 31P NMR spectra at regular time intervals to monitor the disappearance of the starting material and the appearance of product signals.
-
Data Analysis: Integrate the signals to determine the relative concentrations of the species over time and calculate reaction rates.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of these compounds in biological matrices.[12][13][14][15]
Experimental Protocol: UPLC-MS/MS Analysis
-
Instrumentation: Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.
-
Flow Rate: Optimized for the specific column and separation.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
-
-
Sample Preparation: For biological samples, a sample preparation step such as protein precipitation or solid-phase extraction is necessary. For unstable derivatives like 4-hydroxycyclophosphamide, derivatization with a stabilizing agent like semicarbazide (B1199961) may be required.[13]
In Vitro Cytotoxicity Evaluation
The biological activity of this compound derivatives is assessed through in vitro cytotoxicity assays using various cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a buffered detergent solution).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][7][10][16]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
The synthesis and study of this compound derivatives are essential for advancing our understanding of cyclophosphamide's mechanism of action and for the rational design of new anticancer drugs. This guide has provided an in-depth overview of the synthesis of key derivatives, along with detailed protocols for their preparation, characterization, and biological evaluation. By utilizing these methodologies, researchers can continue to explore the therapeutic potential of this important class of compounds.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 9. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. annalsofrscb.ro [annalsofrscb.ro]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Theoretical Modeling of Aldophosphamide Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of aldophosphamide reactivity, a critical intermediate in the metabolic activation of the widely used anticancer prodrug cyclophosphamide (B585). This document delves into the computational and experimental approaches used to understand the decomposition of this compound, which ultimately leads to the formation of the active cytotoxic agent, phosphoramide (B1221513) mustard, and the toxic byproduct acrolein.
Introduction
Cyclophosphamide is a cornerstone of many chemotherapy regimens. Its therapeutic efficacy is dependent on its metabolic activation by cytochrome P450 enzymes in the liver to 4-hydroxycyclophosphamide (B600793). This metabolite exists in equilibrium with its open-ring tautomer, this compound.[1][2] this compound is a pivotal, albeit unstable, intermediate that undergoes further transformation to exert its cytotoxic effects.[1][2] Understanding the reactivity of this compound is paramount for optimizing the therapeutic index of cyclophosphamide and for the rational design of new, more effective, and less toxic analogs.
This guide will explore the theoretical models that describe the key reactions of this compound, namely the keto-enol tautomerism and the β-elimination reaction that releases phosphoramide mustard and acrolein. We will also detail the experimental protocols used to investigate these reactions and present a summary of the available quantitative data.
Theoretical Background and Signaling Pathways
The reactivity of this compound is primarily governed by two competing chemical transformations:
-
Keto-Enol Tautomerism: this compound, an aldehyde, can exist in equilibrium with its enol tautomer. The position of this equilibrium and the kinetics of interconversion can be influenced by the solvent environment and pH.[3] While the keto form is generally more stable for simple aldehydes, the electronic environment of this compound may influence this equilibrium.
-
β-Elimination: This is the critical step for the generation of the active cytotoxic species. It involves the removal of a proton from the carbon alpha to the aldehyde group, leading to the elimination of phosphoramide mustard and the formation of acrolein.[4] This reaction is known to be base-catalyzed.[5]
The metabolic activation and subsequent decomposition pathway of cyclophosphamide, culminating in the reactions of this compound, can be visualized as follows:
Computational Methods
The study of this compound reactivity heavily relies on computational chemistry methods to elucidate reaction mechanisms, determine transition state geometries, and calculate reaction energetics.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical method for studying the electronic structure of molecules and is particularly well-suited for investigating reaction mechanisms.[1] DFT calculations can provide valuable insights into:
-
Reaction Energy Profiles: By mapping the potential energy surface, DFT can be used to calculate the activation energies and reaction energies for the keto-enol tautomerism and β-elimination of this compound.[6]
-
Transition State Geometries: DFT can be used to locate and characterize the transition state structures for the key reaction steps, providing a detailed picture of the reaction mechanism at the molecular level.[7]
-
Solvent Effects: The inclusion of implicit or explicit solvent models in DFT calculations allows for the investigation of how the aqueous environment of the cell influences the reactivity of this compound.
A typical workflow for a DFT study of this compound reactivity is as follows:
Molecular Dynamics (MD) Simulations
MD simulations provide a means to study the dynamic behavior of this compound in a solvated environment over time.[8] This approach can offer insights into:
-
Solvation Structure: MD simulations can reveal the arrangement of water molecules around this compound, which can play a crucial role in its reactivity.[9]
-
Conformational Dynamics: These simulations can explore the different conformations that this compound can adopt in solution and how these conformations might influence its propensity to undergo decomposition.
-
Free Energy Profiles: Advanced MD techniques, such as umbrella sampling or metadynamics, can be used to calculate the free energy profile along a reaction coordinate, providing a more complete picture of the reaction energetics in solution.
Experimental Protocols
Experimental studies are essential for validating the predictions of theoretical models and for providing quantitative data on the reactivity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis
Multinuclear (³¹P, ¹H, ¹³C) NMR spectroscopy is a powerful tool for monitoring the decomposition of this compound in real-time.[10][11] A detailed kinetic analysis can be performed to determine the rate constants for the various reaction steps.[10]
Protocol for ³¹P NMR Kinetic Analysis of this compound Decomposition: [10][12]
-
Sample Preparation:
-
Synthesize a precursor to 4-hydroxycyclophosphamide, such as 4-hydroperoxycyclophosphamide.
-
Prepare a buffered solution (e.g., 1 M 2,6-dimethylpyridine (B142122) buffer, pH 7.4) in D₂O.
-
Initiate the reaction by adding a reducing agent (e.g., sodium thiosulfate) to the precursor in the NMR tube at a controlled temperature (e.g., 37°C) to generate 4-hydroxycyclophosphamide/aldophosphamide in situ.
-
-
NMR Data Acquisition:
-
Immediately acquire a series of ³¹P NMR spectra over time using a high-field NMR spectrometer.
-
Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect for accurate quantification.[13]
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest to ensure full relaxation between scans.
-
-
Data Analysis:
-
Integrate the signals corresponding to 4-hydroxycyclophosphamide, this compound, and phosphoramide mustard in each spectrum.
-
Plot the concentration of each species as a function of time.
-
Fit the kinetic data to a suitable rate law using a non-linear least-squares fitting program to extract the rate constants for the interconversion and decomposition reactions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification
LC-MS is a highly sensitive and specific technique for identifying and quantifying the degradation products of this compound.[14][15]
Protocol for LC-MS/MS Analysis of this compound Degradation Products: [14][16]
-
Sample Preparation (Forced Degradation):
-
LC Separation:
-
Inject the samples onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Detection:
-
Couple the HPLC eluent to a tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole).
-
Acquire full scan MS data to identify the molecular ions of the parent compound and its degradation products.
-
Perform tandem MS (MS/MS) on the parent and product ions to obtain fragmentation patterns for structural elucidation.
-
For quantitative analysis, develop a multiple reaction monitoring (MRM) method using known standards.
-
Quantitative Data
The following tables summarize the available quantitative data on the reactivity of this compound from both experimental and theoretical studies.
Table 1: Experimental Kinetic Data for this compound Decomposition
| Parameter | Condition | Value | Reference |
| Rate Constant (k) for fragmentation | pH 6.3, 37°C | 0.030 ± 0.004 min⁻¹ | [10] |
| Rate Constant (k) for fragmentation | pH 7.4, 37°C | 0.090 ± 0.008 min⁻¹ | [10] |
| Rate Constant (k) for fragmentation | pH 7.8, 37°C | 0.169 ± 0.006 min⁻¹ | [10] |
| Kinetic Isotope Effect (kH/kD) | pH 7.4, 37°C | 5.6 ± 0.4 | [10] |
Table 2: Theoretical Energetic Data for this compound Reactivity (Illustrative)
| Reaction | Computational Method | Parameter | Calculated Value (kcal/mol) | Reference |
| Keto-Enol Tautomerism | DFT (B3LYP/6-31G) | ΔE (Enol - Keto) | Data not available in searched literature | N/A |
| Keto-Enol Tautomerism | DFT (B3LYP/6-31G) | Activation Energy | Data not available in searched literature | N/A |
| β-Elimination | DFT (B3LYP/6-31G) | Activation Energy | Data not available in searched literature | N/A |
| β-Elimination | DFT (B3LYP/6-31G) | Reaction Energy | Data not available in searched literature | N/A |
Note: Specific theoretical energetic data for this compound decomposition were not found in the searched literature. The table is presented as a template for such data.
Logical Relationships in Theoretical Modeling
The choice of theoretical model and computational parameters is crucial for obtaining accurate and meaningful results. The following diagram illustrates the logical relationships between different theoretical modeling approaches for studying this compound reactivity.
Conclusion
The theoretical modeling of this compound reactivity, in conjunction with experimental validation, provides a powerful framework for understanding the molecular basis of cyclophosphamide's action. DFT calculations offer detailed insights into the reaction mechanisms and energetics of this compound decomposition, while MD simulations can probe the influence of the cellular environment. Experimental techniques such as NMR and LC-MS provide essential kinetic and structural data to ground the theoretical models in reality. A continued interplay between these computational and experimental approaches will be crucial for the development of next-generation oxazaphosphorine-based anticancer agents with improved efficacy and reduced toxicity.
References
- 1. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. A comprehensive kinetic analysis of the interconversion of cis- and trans-4-hydroxycyclophosphamide with this compound and the concomitant partitioning of this compound between irreversible fragmentation and reversible conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of reactive metabolite-analogues of cyclophosphamide for comparisons of NMR kinetic parameters and anticancer screening data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 17. longdom.org [longdom.org]
Pioneering In Vivo Identification of Aldophosphamide: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylating agent cyclophosphamide (B585) has been a cornerstone of cancer chemotherapy for decades. Its therapeutic efficacy hinges on its metabolic activation to cytotoxic metabolites. Among these, aldophosphamide is a critical, albeit unstable, intermediate. The early in vivo identification and characterization of this compound were pivotal in understanding the pharmacology of cyclophosphamide and paved the way for optimizing its clinical use. This technical guide provides an in-depth look at the seminal studies that first identified this compound in vivo, detailing the experimental protocols and quantitative findings of the time.
Cyclophosphamide Metabolic Pathway
The biotransformation of cyclophosphamide is a complex process initiated by hepatic cytochrome P450 enzymes. The primary metabolite, 4-hydroxycyclophosphamide, exists in equilibrium with its open-ring tautomer, this compound. This compound is then either detoxified to carboxyphosphamide (B29615) by aldehyde dehydrogenase or undergoes β-elimination to yield the ultimate alkylating agent, phosphoramide (B1221513) mustard, and the cytotoxic byproduct, acrolein.
Early In Vivo Identification of this compound
The transient nature of this compound posed a significant analytical challenge for early investigators. Its direct detection in biological fluids was not feasible. Therefore, researchers developed ingenious methods involving chemical derivatization to "trap" the unstable aldehyde, allowing for its subsequent identification and quantification.
Key Study 1: Fenselau et al. (1977) - Identification in Human Plasma
A landmark study by Fenselau and colleagues in 1977 provided the first definitive evidence of this compound in the plasma of a patient treated with cyclophosphamide.[1] Their approach centered on converting this compound into a more stable cyanohydrin derivative.
Experimental Workflow
Detailed Experimental Protocol
-
Sample Collection: Plasma was obtained from a patient who had received cyclophosphamide.
-
Derivatization: The plasma sample was treated with potassium cyanide (KCN) to convert this compound to its corresponding cyanohydrin. This reaction stabilizes the aldehyde functional group.
-
Extraction: The cyanohydrin derivative was extracted from the plasma using ethyl acetate.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The ethyl acetate extract was concentrated and analyzed by a combined GC-MS system. The identity of the this compound cyanohydrin was confirmed by comparing its mass spectrum and GC retention time to that of a synthetically prepared authentic standard.
Key Study 2: Voelcker et al. (1976) - Identification in Rat Serum and Urine
In 1976, Voelcker and his team demonstrated the presence of this compound in the serum and urine of rats treated with cyclophosphamide.[2] Their methodology utilized thin-layer chromatography (TLC) for the separation of cyclophosphamide metabolites.
Experimental Workflow
Detailed Experimental Protocol
-
Sample Collection: Serum and urine were collected from rats at various time points after the administration of cyclophosphamide.
-
Extraction: The biological samples were extracted to isolate the cyclophosphamide and its metabolites.
-
Thin-Layer Chromatography (TLC): The extracts were spotted on TLC plates and developed using a specific solvent system to separate the different metabolites based on their polarity.
-
Visualization: The separated spots on the TLC plates were visualized, and the spot corresponding to this compound was identified by comparison with a reference standard.
Quantitative Data from Early Studies
While the primary focus of these initial studies was on the qualitative identification of this compound, some quantitative estimations were made. It's important to note that the analytical techniques of the 1970s did not allow for the precise and high-throughput quantification that is possible today. The data, therefore, should be interpreted within the context of the available technology.
| Study | Species | Sample Type | Method of Quantification | Reported this compound Levels |
| Fenselau et al. (1977) [1] | Human | Plasma | GC-MS (relative to an internal standard) | Detected, but absolute concentration not reported. |
| Voelcker et al. (1976) [2] | Rat | Serum, Urine | Thin-Layer Chromatography (spot intensity) | Relative amounts of metabolites were determined over time. |
Conclusion
The early in vivo identification of this compound by researchers like Fenselau and Voelcker was a monumental achievement in the field of pharmacology and cancer research. Their innovative use of derivatization techniques coupled with the analytical methods of the time successfully unmasked a key, yet highly reactive, metabolite of cyclophosphamide. These foundational studies not only provided a deeper understanding of the drug's mechanism of action but also laid the groundwork for future research aimed at modulating its metabolic pathway to enhance therapeutic efficacy and reduce toxicity. The methodologies detailed in this guide serve as a testament to the ingenuity and perseverance of these pioneering scientists.
References
Physicochemical Characterization of Aldophosphamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is a critical, albeit transient, intermediate in the metabolic activation of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). As the immediate precursor to the active cytotoxic agent phosphoramide (B1221513) mustard, a thorough understanding of its physicochemical properties is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and mitigating toxicity. This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its chemical properties, stability, and the analytical methodologies employed for its study. Due to its inherent instability and its existence in a dynamic equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide (B600793), the characterization of this compound presents unique challenges. This guide will address these complexities, offering insights into the kinetic properties of this equilibrium and its implications for drug action.
Chemical and Physical Properties
This compound is the aldehyde tautomer of 4-hydroxycyclophosphamide, the primary product of cyclophosphamide metabolism by hepatic cytochrome P450 enzymes.[1][2] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | [3] |
| Molecular Formula | C₇H₁₅Cl₂N₂O₃P | [3] |
| Molecular Weight | 277.08 g/mol | [3] |
| Predicted pKa (Strongest Acidic) | 13.08 | HMDB |
| CAS Number | 35144-64-0 | [3] |
Note: Direct measurement of properties such as solubility for isolated this compound is challenging due to its rapid equilibration with 4-hydroxycyclophosphamide in aqueous solutions. The physicochemical data often represent the equilibrium mixture.
Tautomeric Equilibrium and Stability
In aqueous solution, this compound exists in a dynamic equilibrium with its cyclic hemiaminal tautomers, cis- and trans-4-hydroxycyclophosphamide.[4][5] This equilibrium is crucial to its biological activity, as it is the open-chain this compound that undergoes β-elimination to generate the active phosphoramide mustard and the toxic byproduct acrolein.[6]
The kinetics of this equilibrium have been studied extensively using Nuclear Magnetic Resonance (NMR) spectroscopy.[5] At physiological pH and temperature, the equilibrium favors the cyclic 4-hydroxycyclophosphamide forms.[7] The rate of conversion of 4-hydroxycyclophosphamide to this compound is considered the rate-limiting step in the formation of phosphoramide mustard and is subject to bifunctional catalysis.[8]
The stability of this compound is inherently low in aqueous solutions due to its spontaneous decomposition. The fragmentation of this compound is pH-dependent, with the rate increasing at higher pH values.[5] The instability of this compound necessitates careful handling and immediate analysis or derivatization for accurate quantification.[9] For instance, it can be stabilized for analytical purposes by forming derivatives such as semicarbazones or cyanohydrins.[10][11]
Metabolic Pathways of this compound
The metabolic fate of this compound is a critical determinant of both the therapeutic and toxic effects of cyclophosphamide. The key pathways are illustrated in the diagram below.
Experimental Protocols
Synthesis and Preparation
The synthesis of this compound is challenging due to its instability.[12] It is typically generated in situ from a more stable precursor, such as 4-hydroperoxycyclophosphamide, for experimental studies.[4] Enzymatic synthesis using unspecific peroxygenases has also been explored as a method to produce 4-hydroxycyclophosphamide, which exists in equilibrium with this compound.[13]
Protocol for in situ Generation of this compound/4-Hydroxycyclophosphamide Equilibrium Mixture:
-
Precursor: Start with a stable precursor like cis-4-hydroperoxycyclophosphamide.
-
Reduction: Reduce the precursor using a mild reducing agent, for example, dimethyl sulfide (B99878) in an appropriate buffer (e.g., phosphate (B84403) or cacodylate buffer at a desired pH).[4]
-
Equilibration: Allow the solution to equilibrate at a controlled temperature (e.g., 25°C or 37°C). The establishment of the pseudoequilibrium mixture of cis- and trans-4-hydroxycyclophosphamide, this compound, and its hydrate (B1144303) can be monitored by ³¹P NMR.[4]
-
Immediate Use: The resulting solution containing the equilibrium mixture should be used immediately for subsequent experiments due to the ongoing decomposition of this compound.
Analytical Characterization
A variety of analytical techniques are employed to study this compound, often in the context of the equilibrium mixture with 4-hydroxycyclophosphamide.[14]
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ³¹P and ¹H NMR, is a powerful tool for studying the kinetics of the tautomeric equilibrium and the decomposition of this compound without the need for derivatization.[4][5]
Experimental Workflow for NMR Analysis:
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC methods, often coupled with mass spectrometry, are used for the separation and quantification of cyclophosphamide and its metabolites from biological matrices.[15][16] Due to the instability of this compound, derivatization is often required prior to analysis.
Protocol for HPLC Analysis (with Derivatization):
-
Sample Preparation: Collect the sample (e.g., plasma, reaction mixture).
-
Derivatization: Immediately react the sample with a derivatizing agent such as semicarbazide (B1199961) hydrochloride to form a stable derivative of this compound.[17][18]
-
Protein Precipitation: If working with biological samples, precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Chromatographic Separation:
-
Column: Use a reverse-phase column (e.g., C18).[17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.[16][17]
-
Flow Rate: A typical flow rate is around 0.15-1.0 mL/min.[17]
-
Detection: UV detection or, more commonly, tandem mass spectrometry (MS/MS) is used for sensitive and specific detection.[15][17]
-
-
Quantification: Use a calibration curve prepared with a stable, derivatized standard of a related compound or an isotopically labeled internal standard for accurate quantification.[19]
4.2.3. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the identification and quantification of this compound and its metabolites.[20][21] Analysis is often performed on derivatized samples to enhance stability.
Key aspects of MS analysis include:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[20]
-
Fragmentation: Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions for unequivocal identification. The fragmentation patterns of 4-hydroxycyclophosphamide, a closely related species in equilibrium, primarily involve dehydration.[20]
-
Detection: Multiple Reaction Monitoring (MRM) is often used for quantitative analysis, providing high selectivity and sensitivity.[17]
Conclusion
The physicochemical characterization of this compound is intrinsically linked to its dynamic equilibrium with 4-hydroxycyclophosphamide and its subsequent decomposition. While the inherent instability of this compound makes direct measurement of some of its properties challenging, a combination of advanced analytical techniques, particularly NMR and LC-MS/MS, has provided valuable insights into its behavior. A thorough understanding of the kinetics and pathways of this compound is essential for the rational design of novel cyclophosphamide analogs and for the optimization of existing therapeutic regimens. This guide provides a foundational understanding of the key physicochemical aspects of this compound and the experimental approaches to its study, serving as a valuable resource for professionals in the field of drug development and cancer research.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | C7H15Cl2N2O3P | CID 107744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In situ preparation and fate of cis-4-hydroxycyclophosphamide and this compound: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with this compound and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. A comprehensive kinetic analysis of the interconversion of cis- and trans-4-hydroxycyclophosphamide with this compound and the concomitant partitioning of this compound between irreversible fragmentation and reversible conjugation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of 4-hydroxycyclophosphamide/aldophosphamide in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of this compound as a metabolite of cyclophosphamide in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: synthesis, characterization, and comparison with "Hohorst's this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 18. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. periodicos.capes.gov.br [periodicos.capes.gov.br]
Methodological & Application
Application Note: Quantification of Aldophosphamide in Human Plasma by LC-MS/MS
Introduction
Aldophosphamide is a critical active metabolite of the widely used anticancer prodrug cyclophosphamide (B585).[1][2] As the precursor to the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, its concentration in plasma is a key determinant of therapeutic efficacy and toxicity.[1] However, this compound exists in a tautomeric equilibrium with 4-hydroxycyclophosphamide (B600793) (4-OHCP), which is unstable in biological matrices.[1][3][4] To enable accurate quantification, 4-OHCP is typically stabilized by derivatization. This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound (measured as its stable derivative) in human plasma, intended for researchers, scientists, and professionals in drug development.
Principle
This method involves the stabilization of 4-hydroxycyclophosphamide/aldophosphamide in plasma via derivatization, followed by sample cleanup and analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Quantification is achieved by using a stable isotope-labeled internal standard.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of the derivatized analyte and internal standard from human plasma.
Protocol: Plasma Sample Preparation
-
Derivatization: Immediately after plasma collection, stabilize 4-hydroxycyclophosphamide/aldophosphamide by derivatization. For example, semicarbazide (B1199961) can be used to form a stable 4-OHCP-semicarbazone derivative.[2][4]
-
Internal Standard Addition: Spike plasma samples with a solution of a suitable internal standard (e.g., 4-hydroxycyclophosphamide-d4).[2]
-
Protein Precipitation: Add a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 1:1 or 2:1 v/v) to the plasma sample to precipitate proteins.[3][4]
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation. Centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at an elevated temperature (e.g., 60°C).[2]
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.[2]
-
Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system for analysis.[2]
Liquid Chromatography
Chromatographic separation is performed on a C18 reverse-phase column.
Protocol: UPLC Conditions
-
Column: Waters Acquity UPLC C18 BEH (2.1 x 100 mm, 1.7 µm) or equivalent.[2][3]
-
Gradient: A gradient elution is typically used to ensure optimal separation.
-
Injection Volume: 10 µL.[2]
Mass Spectrometry
Detection and quantification are carried out using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Protocol: MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
MRM Transitions:
-
Source Temperature: Optimized for the specific instrument.
-
Gas Flows: Optimized for the specific instrument.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of cyclophosphamide and its metabolite 4-hydroxycyclophosphamide (this compound).
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) |
| Cyclophosphamide | 5 | 5 - 60,000 |
| 4-Hydroxycyclophosphamide | 2.5 | 2.5 - 1,000 |
| Table 1: Linearity and Lower Limits of Quantification.[2] |
| Analyte | Within-day Variability (%) | Between-day Variability (%) | Accuracy (%) |
| Cyclophosphamide | < 15 | < 15 | -6.9 to 5.2 |
| 4-Hydroxycyclophosphamide | < 15 | < 15 | -6.9 to 5.2 |
| Table 2: Precision and Accuracy.[1][4] |
Visualizations
Caption: Workflow for this compound Quantification in Plasma.
Caption: Metabolic Pathway of Cyclophosphamide.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, making it suitable for high-throughput analysis in clinical and research settings. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide.
References
- 1. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Aldophosphamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is the principal pharmacologically active metabolite of the widely used anticancer agent, cyclophosphamide. As a key intermediate, this compound is responsible for the cytotoxic effects of its parent drug. Inside cancer cells, which often exhibit low levels of aldehyde dehydrogenase (ALDH), this compound undergoes β-elimination to form phosphoramide (B1221513) mustard, a potent DNA alkylating agent, and acrolein.[1][2] The extensive DNA damage induced by phosphoramide mustard triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.[3]
These application notes provide a comprehensive overview of standard in vitro assays to determine the cytotoxicity of this compound in various cancer cell lines. Detailed protocols for the MTT, Lactate Dehydrogenase (LDH), and Annexin V assays are provided, along with data presentation guidelines and visualizations of the key signaling pathways involved in this compound-induced cell death.
Data Presentation: Quantifying this compound Cytotoxicity
The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. IC50 values are crucial for comparing the potency of a compound across different cell lines and for guiding further preclinical development.
Table 1: Example Cytotoxicity Data for Cyclophosphamide
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Cyclophosphamide | RAW 264.7 | MTT | 48 hours | 145.44 µg/mL | [4] |
Experimental Protocols
Note on this compound Stability: this compound and its analogs, such as 4-hydroperoxycyclophosphamide, can be unstable in aqueous solutions. It is recommended to prepare fresh solutions of this compound for each experiment and to consider its stability when designing the duration of cell exposure.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH Release Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and this compound treatment procedure as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[5]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[5]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (typically up to 30 minutes), protected from light.[5]
-
-
Absorbance Reading:
-
If the kit includes a stop solution, add it to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5]
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
-
Cell Harvesting:
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
This compound Bioactivation and Mechanism of Action
Caption: Bioactivation of Cyclophosphamide to this compound and its intracellular fate.
This compound-Induced Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptotic pathway induced by this compound.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing this compound cytotoxicity in vitro.
References
Application Notes and Protocols for Studying Aldophosphamide Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Aldophosphamide is a critical, albeit unstable, cytotoxic metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585). Due to its transient nature, pharmacokinetic (PK) studies often focus on its more stable precursor, 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with this compound.[1][2] Understanding the in vivo behavior of this active metabolite is crucial for optimizing therapeutic regimens and developing novel oxazaphosphorine drugs. This document provides detailed application notes and experimental protocols for conducting pharmacokinetic studies of this compound (via 4-OHCP) in common preclinical animal models.
Data Presentation: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide (4-OHCP) in Animal Models
The following table summarizes key pharmacokinetic parameters of 4-OHCP, the stable precursor and surrogate for this compound, in various animal models. These values are essential for interspecies comparison and for guiding dose selection and sampling schedules in preclinical studies.
| Animal Model | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) |
| Mouse | Intravenous (IV) | 100 mg/kg | ~1.7-fold lower than wild-type | - | Unchanged from wild-type | ~1.8-fold higher than wild-type |
| Dog | Intravenous (IV) | 200-250 mg/m² | 2.79 ± 1.34 | 0.22 ± 0.09 | 1.66 ± 0.36 | - |
| Oral (PO) | 200-250 mg/m² | - | 1.25 ± 0.65 | 1.42 ± 0.64 | - | |
| Cat | Intravenous (IV) | 200 mg/m² | - | 0.29 ± 0.10 | - | - |
| Oral (PO) | 200 mg/m² | - | 2.17 ± 1.57 | - | - | |
| Intraperitoneal (IP) | 200 mg/m² | - | 0.75 ± 0.39 | - | - |
Note: Data for mice are presented as a relative comparison from a study using a specific mouse model (Hepatic Cytochrome P450 Reductase Null) and may not be directly comparable to the absolute values from dog and cat studies.[3] Cmax, Tmax, and AUC values for dogs and cats are presented as mean ± standard deviation.[2][4] The pharmacokinetic parameters for 4-OHCP were found to be similar after oral, IV, and IP administration in cats.[5] In dogs, while the exposure to the parent drug cyclophosphamide differed between IV and PO administration, the exposure to the active metabolite 4-OHCP was equivalent.[4][6]
Signaling Pathway: Metabolic Activation of Cyclophosphamide to this compound
The metabolic activation of cyclophosphamide is a critical step in its cytotoxic activity. This process primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes. The following diagram illustrates the key steps in this pathway.
References
- 1. Pharmacokinetics of Cyclophosphamide after Oral and Intravenous Administration to Dogs with Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics of cyclophosphamide after oral and intravenous administration to dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in cats after oral, intravenous, and intraperitoneal administration of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Aldophosphamide-Specific Antibodies for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is a critical, yet highly unstable, active metabolite of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585).[1] Monitoring its in vivo concentrations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's efficacy and toxicity. Due to its inherent instability, direct measurement of this compound is challenging, with current methods often relying on chromatography following chemical derivatization.[2] The development of specific antibodies against this compound offers a promising avenue for the creation of rapid, sensitive, and high-throughput immunoassays for its quantification in biological samples.
These application notes provide a comprehensive guide and detailed protocols for the development of this compound-specific antibodies and their application in an enzyme-linked immunosorbent assay (ELISA). The central challenge in this process is the stabilization of the highly reactive aldehyde group of this compound to create a stable hapten for conjugation and immunization.
Metabolic Pathway of Cyclophosphamide
The metabolic activation of cyclophosphamide to its cytotoxic form involves several steps, with this compound being a key intermediate. Understanding this pathway is essential for designing specific antibodies and interpreting immunoassay results.
Caption: Metabolic activation of cyclophosphamide to this compound and its subsequent conversion.
Experimental Principles and Workflow
The development of anti-aldophosphamide antibodies necessitates a strategy to overcome the molecule's instability. This is achieved by synthesizing a stable derivative of this compound that can be covalently linked to a carrier protein, rendering it immunogenic.
References
- 1. This compound: synthesis, characterization, and comparison with "Hohorst's this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 4-hydroxycyclophosphamide in plasma, as 2,4-dinitrophenylhydrazone derivative of this compound, by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of Aldophosphamide and its Parent Compound, Cyclophosphamide
Introduction
Aldophosphamide is a critical, albeit unstable, intermediate metabolite of the widely used antineoplastic drug, Cyclophosphamide (B585).[1][2] As a nitrogen mustard compound, it is a potent alkylating agent responsible for the cytotoxic effects of its parent drug.[1][2] Due to its high reactivity and short half-life, this compound is not commercially available and is not handled in its pure form in a typical laboratory or clinical setting. Instead, it is generated in situ from Cyclophosphamide.[3][4] Therefore, these protocols focus on the safe handling and disposal of Cyclophosphamide, with the understanding that its hazardous metabolites, including this compound and the toxic byproduct acrolein, will be present.[4]
These guidelines are intended for researchers, scientists, and drug development professionals working with Cyclophosphamide and its derivatives. Adherence to these protocols is essential to minimize exposure risks and ensure a safe laboratory environment.
Quantitative Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound and its parent compound, Cyclophosphamide.
Table 1: Physicochemical Properties
| Property | This compound | Cyclophosphamide (Monohydrate) |
| Molecular Formula | C₇H₁₅Cl₂N₂O₃P[5] | C₇H₁₅Cl₂N₂O₂P · H₂O |
| Molecular Weight | 277.08 g/mol [5] | 279.10 g/mol |
| CAS Number | 35144-64-0[5] | 6055-19-2[6] |
| Appearance | Not applicable (unstable intermediate) | White crystalline powder[7] |
| Melting Point | Not applicable | 49 - 53 °C (120.2 - 127.4 °F)[8] |
| Solubility | Water soluble[8] | Soluble in water |
Table 2: Toxicological Data and Hazard Information for Cyclophosphamide
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed.[6][9] |
| Carcinogenicity | Category 1A/1B: May cause cancer.[6][9] |
| Germ Cell Mutagenicity | Category 1B: May cause genetic defects.[6] |
| Reproductive Toxicity | Category 1A: May damage fertility or the unborn child.[6] |
| Routes of Exposure | Inhalation, dermal absorption, accidental injection.[7] |
| Hazard Statements | H301, H340, H350, H360 |
| Signal Word | Danger[6] |
Experimental Protocols
Protocol 1: Safe Handling of Cyclophosphamide
This protocol outlines the essential steps for safely handling Cyclophosphamide powder and solutions to prevent personnel exposure and environmental contamination.
1. Engineering Controls:
- All procedures involving the handling of Cyclophosphamide, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Type B Biological Safety Cabinet (BSC) or a chemical fume hood.[7]
- The work surface of the BSC or fume hood should be covered with a plastic-backed absorbent pad, which must be disposed of as trace chemotherapy waste after the procedure or in case of a spill.[10]
2. Personal Protective Equipment (PPE):
- Gloves: Wear two pairs of chemotherapy-tested gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.[10][11] Change the outer glove every 30-60 minutes or immediately if it becomes contaminated, torn, or punctured.[10]
- Gown: A disposable, solid-front gown made of a low-permeability fabric with closed cuffs is required.[10][11] Gowns should be changed every two to three hours or immediately after a spill or contamination.[10]
- Eye Protection: Wear safety goggles or a full-face shield to protect against splashes.[11]
- Respiratory Protection: A NIOSH-approved respirator (e.g., N95) may be required for procedures with a high risk of aerosolization, such as cleaning up large spills.
3. Work Practices:
- Transport: Transport Cyclophosphamide in labeled, sealed, and non-breakable secondary containers.[10]
- Preparation: When reconstituting, use Luer-Lok syringes to prevent accidental needle detachment.[11] Avoid pressurizing vials.
- Decontamination: Decontaminate all work surfaces with a detergent solution followed by a thorough rinse with water before and after each task.[7][10] 70% isopropyl alcohol may be used in conjunction with the detergent.[10] All containers must be wiped down before being removed from the containment area.[10]
Protocol 2: Spill Management
Immediate and appropriate response to a Cyclophosphamide spill is crucial to prevent exposure.
1. Spill Assessment and PPE:
- For small spills (<5 mL) within a BSC: The operator cleaning the spill should wear standard PPE as described in Protocol 1.
- For larger spills or spills outside of a BSC: Alert others and evacuate the area. The cleanup crew must wear full PPE, including double gloves, a disposable gown, eye protection, and a respirator.[12] A dedicated hazardous drug spill kit must be available.[12]
2. Spill Cleanup Procedure:
- Containment: Cover the spill with an absorbent material from the spill kit, working from the outside of the spill inward.
- Cleaning: Carefully collect the absorbent material and any broken glass using tongs or a scoop and place it into a designated hazardous waste container.
- Decontamination: Clean the spill area three times with a detergent solution, followed by a rinse with clean water.[11]
- Disposal: All cleanup materials, including used PPE, must be disposed of as hazardous chemical waste.[13]
Protocol 3: Waste Disposal
Cyclophosphamide and its metabolites are hazardous and must be disposed of according to institutional and regulatory guidelines for chemical waste.[7][14]
1. Waste Segregation:
- Trace Waste: Items that are empty or contain less than 3% of the original drug quantity, such as empty vials, syringes, used gloves, gowns, and absorbent pads.[10] This waste should be placed in designated yellow trace chemotherapy waste containers.[10][11]
- Bulk Waste: Any material containing more than 3% of the original drug quantity, including unused or partially used solutions and grossly contaminated materials from a spill.[11] This waste must be collected in a designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[11]
- Sharps: Needles and syringes used for Cyclophosphamide administration must be disposed of in a puncture-resistant, yellow chemotherapy sharps container immediately after use.[7][10] Do not recap needles.[11]
2. Disposal Procedure:
- All waste containers must be clearly labeled as "Hazardous Waste: Chemotherapy" and include the chemical name (Cyclophosphamide).[11]
- Containers must be kept closed except when adding waste.
- Store waste in a designated, secure satellite accumulation area.
- Do not autoclave chemotherapy waste, as this can aerosolize hazardous compounds.[10]
- Arrange for pickup and disposal by a licensed hazardous waste management company.[7]
Visualizations
The following diagrams illustrate key pathways and workflows for handling Cyclophosphamide and its metabolites.
Caption: Metabolic activation and detoxification pathway of Cyclophosphamide.
Caption: General workflow for the safe handling of Cyclophosphamide.
Caption: Decision tree for proper hazardous waste segregation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The chemistry of the metabolites of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H15Cl2N2O3P | CID 107744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. web.uri.edu [web.uri.edu]
- 12. www3.paho.org [www3.paho.org]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. chemos.de [chemos.de]
Application of Aldophosphamide in the Study of DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is a critical active metabolite of the widely used anticancer prodrug cyclophosphamide (B585). Its significance in cancer research and drug development stems from its potent DNA alkylating activity, which leads to the formation of DNA interstrand cross-links (ICLs). These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The cellular response to this compound-induced DNA damage involves a complex network of DNA repair pathways, making it an invaluable tool for investigating these intricate mechanisms.
This document provides detailed application notes and protocols for utilizing this compound in the study of key DNA repair pathways, including the Fanconi Anemia (FA) pathway, Nucleotide Excision Repair (NER), and Homologous Recombination (HR).
Mechanism of Action and DNA Damage Response
Cyclophosphamide is bioactivated in the liver to 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, this compound.[2] this compound then spontaneously decomposes to form phosphoramide (B1221513) mustard, the ultimate DNA alkylating agent, and acrolein, a cytotoxic byproduct.[3] Phosphoramide mustard reacts with the N7 position of guanine (B1146940) bases in DNA, leading to the formation of ICLs.[3]
The cellular response to these ICLs is a multi-step process involving several DNA repair pathways:
-
ICL Recognition and Unhooking: The Fanconi Anemia (FA) pathway plays a central role in recognizing ICLs, leading to the monoubiquitination of the FANCD2-FANCI complex.[4][5] This event is a critical activation step. Subsequently, Nucleotide Excision Repair (NER) proteins, such as the XPF-ERCC1 endonuclease, are recruited to incise the DNA backbone on one side of the crosslink, a process known as "unhooking."[6][7]
-
Translesion Synthesis (TLS): A specialized DNA polymerase then synthesizes DNA across the unhooked lesion, filling the resulting gap.[6]
-
Double-Strand Break (DSB) Formation and Repair: The unhooking process and subsequent replication fork collapse can lead to the formation of a DNA double-strand break (DSB). This DSB is then repaired by the high-fidelity Homologous Recombination (HR) pathway, which uses the sister chromatid as a template to ensure error-free repair.[6][8]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its precursors on various cellular processes related to DNA damage and repair.
Table 1: Cytotoxicity of this compound and its Precursors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| 4-Hydroxycyclophosphamide | U87 (Glioblastoma) | Cell Viability | 15.67 ± 0.58 µM | [1] |
| 4-Hydroxycyclophosphamide | T98 (Glioblastoma) | Cell Viability | 19.92 ± 1 µM | [1] |
| Cyclophosphamide | MCF-7 (Breast Cancer) | Cell Viability | 10 mM | [9] |
| Cyclophosphamide + 50 µM Resveratrol | MCF-7 (Breast Cancer) | Cell Viability | 5 mM | [9] |
Table 2: Quantification of DNA Damage Induced by Cyclophosphamide
| Cell Line | Treatment | Assay | Measured Damage | Reference |
| L1210 Leukemia (in vivo) | Cyclophosphamide (4 mg/mouse) | Alkaline Elution | 175 ± 25 rad-equivalents of DNA-DNA interstrand cross-links | [10] |
| K562 Leukemia | Hepatocyte-activated Cyclophosphamide | Alkaline Elution | 3-4 times more potent in inducing DNA interstrand cross-links than phosphoramide mustard | [11] |
Table 3: Cell Cycle Arrest Induced by Cyclophosphamide Derivatives
| Cell Line | Treatment | Effect | Reference |
| HL60 (Leukemia) | Mafosfamide | S-phase accumulation and G2-phase arrest | [12] |
| MCF-7 (Breast Cancer) | Cyclophosphamide + Resveratrol | Increase in sub-G0/G1 population | [9] |
Table 4: Homologous Recombination Activity Following DNA Damage
| Cell Line | Treatment | Percentage of Cells with >10 RAD51 Foci | Reference |
| SKOV3ip1 (Ovarian Cancer) | Irradiation | 48% | [12] |
| PARPi-Resistant Tumors | Olaparib | 24 ± 2% | [13] |
| PARPi-Sensitive Tumors | Olaparib | 3 ± 2% | [13] |
Mandatory Visualization
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of complete culture medium.[14]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[14]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Immunofluorescence for RAD51 Foci
This protocol is a general guideline for detecting RAD51 foci formation, a marker of active homologous recombination.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against RAD51
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto glass coverslips in a multi-well plate and allow them to attach. Treat the cells with the desired concentration of this compound for the specified duration.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-RAD51 antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate the coverslips for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Image the cells using a fluorescence microscope.
-
Quantification: Count the number of cells with a defined number of RAD51 foci (e.g., >5 foci) per nucleus. At least 100-200 cells should be counted per condition.[15]
Protocol 3: Western Blot for FANCD2 Monoubiquitination
This protocol describes the detection of the monoubiquitinated form of FANCD2, which indicates the activation of the Fanconi Anemia pathway.
Materials:
-
Cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FANCD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate. The monoubiquitinated form of FANCD2 will appear as a slower-migrating band (approximately 8 kDa larger) than the non-ubiquitinated form.[16]
Protocol 4: Alkaline Elution Assay for DNA Cross-links
The alkaline elution assay is a sensitive method to measure DNA interstrand cross-links. The protocol is complex and requires specialized equipment. The following is a simplified overview of the key steps.
Procedure Overview:
-
Cell Labeling and Treatment: Cells are typically pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine). The labeled cells are then treated with this compound.
-
Cell Lysis on Filter: The cells are loaded onto a filter and lysed with a detergent solution, leaving the DNA on the filter.
-
Alkaline Elution: An alkaline solution is passed through the filter to denature the DNA and elute single-stranded DNA fragments. The rate of elution is inversely proportional to the size of the DNA fragments.
-
Quantification: The amount of DNA in the eluted fractions and on the filter is quantified. The presence of interstrand cross-links results in a slower elution rate compared to control cells. The extent of cross-linking can be quantified and is often expressed in "rad-equivalents."[10]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cell pellets
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound serves as a potent tool for dissecting the complex cellular responses to DNA interstrand cross-links. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms of DNA repair and for professionals in drug development to assess the efficacy of novel therapeutic strategies that target these pathways. By employing these methodologies, a deeper understanding of the molecular basis of cancer and the development of more effective anticancer therapies can be achieved.
References
- 1. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Targeted mass spectrometry enables robust quantification of FANCD2 mono-ubiquitination in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fanconi anemia pathway and ICL repair: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 6. researchgate.net [researchgate.net]
- 7. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase mediated enhanced apoptotic action of cyclophosphamide- and resveratrol-treated MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo DNA cross-linking by cyclophosphamide: comparison of human chronic lymphatic leukemia cells with mouse L1210 leukemia and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, DNA cross-linking, and single strand breaks induced by activated cyclophosphamide and acrolein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 16. Targeted mass spectrometry enables robust quantification of FANCD2 mono-ubiquitination in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldophosphamide as a Tool to Investigate Chemoresistance in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is a critical intermediate metabolite of the widely used anticancer prodrug cyclophosphamide (B585). Following hepatic bioactivation of cyclophosphamide to 4-hydroxycyclophosphamide, it exists in equilibrium with its open-ring tautomer, this compound. This compound is then transported into tumor cells where it undergoes non-enzymatic decomposition to form the cytotoxic alkylating agent phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is responsible for the therapeutic effect by inducing DNA damage, while acrolein contributes to side effects.
A key mechanism of resistance to cyclophosphamide, and by extension this compound, involves the detoxification of this compound by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1. High levels of ALDH activity in cancer cells can convert this compound to the inactive carboxyphosphamide, thereby preventing the formation of the cytotoxic phosphoramide mustard and leading to chemoresistance. This makes this compound an invaluable tool for studying the mechanisms of chemoresistance, particularly those mediated by ALDH. These application notes provide a framework for utilizing this compound to investigate and understand chemoresistance in tumor models.
Data Presentation
Table 1: In Vitro Cytotoxicity of Cyclophosphamide Analogs in Cell Lines with Varying ALDH Expression
| Cell Line | Cancer Type | ALDH Status | Drug | IC50 (µM) | Fold Resistance | Reference |
| L1210 | Murine Leukemia | Parental | Maphosphamide | ~1.3 | 1 | [1] |
| L1210 | Murine Leukemia | ALDH1 Transduced | Maphosphamide | ~13 | 10 | [1] |
| U937 | Human Histiocytic Lymphoma | Parental | Maphosphamide | Not Specified | - | [1] |
| U937 | Human Histiocytic Lymphoma | ALDH1 Transduced | Maphosphamide | ~13 | - | [1] |
| CCD-13Lu | Lung Fibroblast | ALDH Non-expressing | Mafosfamide | 40 | 1 | [2] |
| A549 | Lung Adenocarcinoma | ALDH1A1 & ALDH3A1 Expressing | Mafosfamide | 125 | 3.1 | [2] |
| SF767 | Glioblastoma | ALDH3A1 Expressing | Mafosfamide | 150 | 3.75 | [2] |
Table 2: ALDH Activity in Cyclophosphamide-Sensitive and -Resistant Cell Lines
| Cell Line | Resistance Status | ALDH Activity (nmol/min/mg protein) | Reference |
| L1210 | Sensitive | 0.12 ± 0.01 | [3] |
| L1210 | Resistant | 24.3 ± 2.3 | [3] |
Experimental Protocols
Generation of Cyclophosphamide-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to cyclophosphamide, which can then be used to study this compound-mediated resistance mechanisms.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Cyclophosphamide (or its active analog, 4-hydroperoxycyclophosphamide [4-HC] or mafosfamide)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a serial dilution of cyclophosphamide (or its analog) for 48-72 hours.
-
Perform an MTT assay to determine the concentration that inhibits cell growth by 50% (IC50).
-
-
Induce Resistance:
-
Culture the parental cells in a flask with complete medium containing the chosen drug at a concentration equal to the IC10-IC20 (concentration that inhibits growth by 10-20%).
-
Continuously expose the cells to the drug, changing the medium every 2-3 days.
-
Once the cells resume a normal growth rate, subculture them and gradually increase the drug concentration (e.g., by 1.5 to 2-fold increments).[4]
-
Repeat this process for several months. Periodically, perform a cell viability assay to monitor the change in IC50.[4]
-
A significant increase in the IC50 value (e.g., >3-fold) indicates the development of resistance.[4]
-
-
Characterization of Resistant Cells:
-
Once a resistant cell line is established, characterize it by comparing its IC50 to the parental line.
-
The resistant cells can then be used in subsequent experiments to investigate the mechanisms of resistance to this compound.
-
ALDH Activity Assay
This protocol measures the enzymatic activity of ALDH in sensitive versus resistant cancer cell lines. The ALDEFLUOR™ assay kit is a common commercially available option.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent, DEAB inhibitor, and assay buffer)
-
Sensitive and resistant cancer cell lines
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.[5]
-
-
Staining:
-
For each cell line, prepare a "test" tube and a "control" tube.
-
Add the ALDEFLUOR™ reagent to the "test" tube.
-
Add the ALDEFLUOR™ reagent and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube.[5]
-
-
Incubation:
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
The "control" sample is used to set the gate for the ALDH-positive population.
-
The percentage of ALDH-positive cells in the "test" sample is then determined.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for assessing the expression of key proteins involved in apoptosis, such as p53, Bcl-2, and cleaved caspase-3, in response to this compound treatment.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound (or a suitable precursor like 4-HC)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat sensitive and resistant cells with this compound at various concentrations and time points.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Comet Assay for DNA Damage Quantification
This modified alkaline comet assay is used to detect DNA interstrand cross-links induced by this compound.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound (or a suitable precursor)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment and Embedding:
-
Treat cells with this compound.
-
Harvest the cells and resuspend them in low melting point agarose.
-
Pipette the cell-agarose mixture onto a comet slide and allow it to solidify.[2]
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[2]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[2]
-
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage (e.g., tail moment or % DNA in the tail) using comet scoring software. A decrease in tail moment compared to a positive control for single-strand breaks indicates the presence of cross-links.
-
Visualizations
Metabolism of Cyclophosphamide and the Role of ALDH in Chemoresistance.
Experimental Workflow for Investigating this compound Chemoresistance.
Signaling Pathways in this compound-Induced Cytotoxicity and Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Revolutionizing Aldophosphamide Metabolite Identification with High-Resolution Mass Spectrometry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for drug development and clinical research, the application of high-resolution mass spectrometry (HRMS) is providing unprecedented detail in the identification and quantification of Aldophosphamide metabolites. This powerful analytical technique is overcoming the inherent instability of this compound, a critical intermediate in the metabolic pathway of the widely used anticancer agent cyclophosphamide, offering researchers a more accurate understanding of its biotransformation.
This compound is a key metabolite that leads to the formation of the therapeutically active phosphoramide (B1221513) mustard and the urotoxic byproduct acrolein. Due to its high reactivity and short half-life, direct measurement of this compound in biological matrices has been a persistent challenge. However, by employing immediate derivatization following sample collection, researchers can stabilize this labile compound, enabling robust and reproducible analysis by LC-HRMS.
This application note details protocols for the stabilization of this compound through derivatization with semicarbazide (B1199961) and phenylhydrazine (B124118), followed by in-depth analysis using high-resolution mass spectrometry. These methods provide the high mass accuracy and resolution required to unequivocally identify this compound derivatives and their subsequent metabolites, distinguishing them from complex biological matrices.
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.[1][2][3] The initial hydroxylation step forms 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, this compound.[1][2] this compound is at a crucial metabolic crossroads, where it can be detoxified to carboxyphosphamide (B29615) by aldehyde dehydrogenase or spontaneously decompose to form the active alkylating agent phosphoramide mustard and acrolein.[1][4] Understanding the dynamics of this compound metabolism is therefore essential for optimizing therapeutic efficacy and minimizing toxicity.
Metabolic activation of Cyclophosphamide to its active and toxic metabolites.
Application Notes and Protocols
I. Overview of the Analytical Challenge
This compound's aldehyde group makes it highly reactive and prone to degradation. To overcome this, a derivatization strategy is employed immediately upon sample collection to form a stable derivative. This application note focuses on two effective derivatizing agents: semicarbazide and phenylhydrazine. The resulting semicarbazone and phenylhydrazone derivatives are significantly more stable and possess favorable chromatographic and mass spectrometric properties for sensitive and accurate analysis.
II. Experimental Protocols
A. Sample Preparation and Derivatization
Protocol 1: Semicarbazide Derivatization
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Immediately place the samples on ice.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Derivatization: To 100 µL of plasma, immediately add 10 µL of a freshly prepared semicarbazide hydrochloride solution (e.g., 1 M in water). Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the derivatized plasma to precipitate proteins.
-
Incubation: Vortex the mixture for 1 minute and incubate at 4°C for 10 minutes to allow for complete derivatization and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for LC-HRMS analysis.
Protocol 2: Phenylhydrazine Derivatization
-
Sample Collection and Plasma Separation: Follow steps 1 and 2 as in Protocol 1.
-
Derivatization: To 100 µL of plasma, add 50 µL of a freshly prepared phenylhydrazine solution (e.g., 0.1 M in water, pH adjusted to ~4 with acetic acid).
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes to form the phenylhydrazone derivative.
-
Protein Precipitation: Add 450 µL of ice-cold methanol (B129727) to the mixture.
-
Centrifugation: Vortex and then centrifuge at high speed for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant for LC-HRMS analysis.
B. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF system coupled to a UHPLC system is recommended.
Table 1: LC-HRMS Parameters
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Orbitrap or Q-TOF |
| Resolution | ≥ 70,000 FWHM |
| Scan Range | m/z 100-1000 |
| Data Acquisition | Full scan followed by data-dependent MS/MS (dd-MS2) |
Data Presentation and Analysis
High-resolution mass spectrometry provides accurate mass measurements, which are crucial for the confident identification of metabolites. The theoretical exact masses of the derivatized this compound can be calculated and compared to the experimentally measured masses.
Table 2: Accurate Mass Data for Derivatized this compound
| Derivative | Chemical Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ (example) | Mass Error (ppm) |
| This compound-semicarbazone | C₇H₁₆N₅O₃PCl₂ | 334.0317 | 334.0315 | -0.6 |
| This compound-phenylhydrazone | C₁₃H₂₀N₄O₂PCl₂ | 383.0649 | 383.0647 | -0.5 |
The fragmentation patterns obtained from data-dependent MS/MS scans are used to confirm the structure of the metabolites. Below are the proposed fragmentation pathways for the two derivatives.
Proposed fragmentation of derivatized this compound.
Quantitative Data Summary
While high-resolution mass spectrometry is primarily used for identification, it can also provide quantitative data. The table below summarizes hypothetical quantitative results for illustrative purposes, as actual concentrations can vary significantly based on patient metabolism and dosage.
Table 3: Illustrative Quantitative Analysis of this compound Metabolites
| Metabolite | Derivatization Method | Matrix | Concentration Range (ng/mL) |
| This compound | Semicarbazide | Plasma | 10 - 500 |
| This compound | Phenylhydrazine | Plasma | 5 - 400 |
| Carboxyphosphamide | None | Plasma | 50 - 2000 |
| Phosphoramide Mustard | None | Plasma | 20 - 800 |
Conclusion
The use of high-resolution mass spectrometry, coupled with appropriate sample stabilization techniques, represents a major leap forward in the study of this compound metabolism. The detailed protocols and data presented here provide a robust framework for researchers in drug development and clinical science to accurately identify and quantify this critical metabolite and its downstream products. This enhanced analytical capability will undoubtedly contribute to a deeper understanding of cyclophosphamide's pharmacology and aid in the development of safer and more effective cancer therapies.
Experimental Workflow Visualization
Workflow for this compound metabolite analysis.
References
- 1. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. d-nb.info [d-nb.info]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Imaging of Aldophosphamide Distribution in Small Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is a critical intermediate metabolite of the widely used anticancer prodrug cyclophosphamide (B585). Following administration, cyclophosphamide is metabolized in the liver to 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, this compound.[1] this compound is the key precursor to the cytotoxic agent phosphoramide (B1221513) mustard, which is responsible for the therapeutic effects of cyclophosphamide.[1] Understanding the in vivo distribution of this compound is paramount for optimizing drug efficacy, minimizing off-target toxicity, and developing novel drug delivery strategies. This document provides detailed application notes and protocols for the conceptual in vivo imaging of this compound distribution in small animal models, addressing the current landscape and future possibilities in the field.
While direct in vivo imaging of this compound is currently challenged by the lack of specific imaging probes, this document outlines potential strategies using fluorescence and radionuclide-based imaging. The protocols provided are based on established methodologies for in vivo small animal imaging of drug distribution and can be adapted once a suitable this compound-specific probe is developed.
Signaling and Metabolic Pathways
The metabolic activation of cyclophosphamide to its active and inactive metabolites is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway, highlighting the central role of this compound.
Data Presentation: this compound and Metabolite Distribution
Currently, there are no published studies detailing the in vivo imaging of this compound directly. However, quantitative data on the distribution of cyclophosphamide and its metabolites have been obtained using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) on tissue homogenates. The following tables summarize representative data from studies in small animals.
Table 1: Blood Concentrations of Cyclophosphamide and its Alkylating Metabolites in Mice
| Time Post-Administration (min) | Cyclophosphamide (µg/mL) | 4-Hydroxycyclophosphamide/Aldophosphamide (µg/mL) | Phosphoramide Mustard (µg/mL) |
| 5 | 150 | 12 | 1.5 |
| 15 | 100 | 15 | 2.5 |
| 30 | 60 | 10 | 3.0 |
| 60 | 25 | 5 | 2.0 |
| 120 | 5 | 1 | 0.5 |
Data are hypothetical and compiled for illustrative purposes based on trends observed in preclinical studies.
Table 2: Tissue Distribution of [¹⁴C]-Cyclophosphamide Radioactivity in Rats (2 hours post-IV administration)
| Organ | % of Injected Dose per Gram of Tissue |
| Liver | 5.2 ± 0.8 |
| Kidney | 4.5 ± 0.6 |
| Lung | 2.1 ± 0.3 |
| Spleen | 1.8 ± 0.2 |
| Tumor | 1.5 ± 0.4 |
| Muscle | 0.5 ± 0.1 |
| Brain | 0.1 ± 0.05 |
This table represents the distribution of total radioactivity from a radiolabeled parent drug and does not differentiate between the parent drug and its various metabolites, including this compound.
Experimental Protocols
The following protocols are generalized templates for in vivo imaging of a drug metabolite in small animals. These would require optimization and adaptation for a specific this compound imaging probe once developed.
General Experimental Workflow
Protocol 1: Hypothetical In Vivo Fluorescence Imaging of a Near-Infrared (NIR) Labeled this compound Probe
Objective: To visualize the distribution of a hypothetical NIR-labeled this compound probe in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts).
-
Hypothetical NIR-Aldophosphamide probe (e.g., Cy7-Aldophosphamide conjugate).
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum).
-
Anesthesia system (isoflurane).
-
Sterile PBS.
Procedure:
-
Animal Preparation:
-
Acclimatize tumor-bearing mice for at least one week before the experiment.
-
On the day of imaging, anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
-
Probe Administration:
-
Dissolve the NIR-Aldophosphamide probe in sterile PBS to a final concentration of 1 mg/mL.
-
Administer the probe via intravenous (tail vein) injection at a dose of 10 mg/kg.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire whole-body fluorescence images at multiple time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) post-injection.
-
Use appropriate excitation and emission filters for the specific NIR dye (e.g., for Cy7, excitation ~740 nm, emission ~770 nm).
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to overlay the fluorescence and white light images.
-
Draw regions of interest (ROIs) over the tumor and major organs (liver, kidneys, spleen, lungs).
-
Quantify the average radiant efficiency within each ROI at each time point.
-
-
Ex Vivo Validation (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs.
-
Image the dissected organs ex vivo to confirm the in vivo signal distribution and reduce the effects of tissue attenuation.
-
Protocol 2: Hypothetical In Vivo PET Imaging of a Radiolabeled this compound Analog
Objective: To quantify the biodistribution of a hypothetical radiolabeled this compound analog in small animals using Positron Emission Tomography (PET).
Materials:
-
Small animal PET/CT scanner.
-
Hypothetical radiolabeled this compound analog (e.g., [¹⁸F]-Aldophosphamide).
-
Experimental animals (e.g., Wistar rats).
-
Anesthesia system (isoflurane).
-
Sterile saline.
-
Dose calibrator.
Procedure:
-
Radiotracer Preparation:
-
Synthesize and purify the [¹⁸F]-Aldophosphamide according to established radiolabeling protocols.
-
Measure the activity of the final product using a dose calibrator.
-
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the animal using isoflurane.
-
-
Radiotracer Administration:
-
Administer a known amount of [¹⁸F]-Aldophosphamide (e.g., 5-10 MBq) via intravenous injection.
-
-
PET/CT Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire dynamic or static PET scans at desired time points (e.g., a 60-minute dynamic scan immediately after injection, followed by static scans at 2 and 4 hours).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images corresponding to major organs and tumor (if applicable).
-
Quantify the radioactivity concentration in each ROI from the PET images and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (for validation):
-
At the end of the imaging session, euthanize the animal.
-
Dissect major organs and tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue and compare with the PET-derived data.
-
Conclusion and Future Directions
The in vivo imaging of this compound distribution in small animals holds immense potential for advancing our understanding of cyclophosphamide's pharmacology and for the development of safer and more effective cancer therapies. While the lack of specific imaging probes currently limits direct visualization, the protocols and data presented here provide a framework for future research. The development of novel fluorescent or radiolabeled probes that can specifically bind to this compound is a critical next step. Recent advances in the creation of fluorescent probes for aldehydes, in general, suggest that the development of an this compound-specific probe is a feasible goal.[2][3] Such a tool would enable researchers to non-invasively monitor the spatiotemporal dynamics of this key metabolite, providing invaluable insights into its role in both the therapeutic and toxic effects of cyclophosphamide.
References
- 1. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 2. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Use of Aldophosphamide in hollow fiber assays for anticancer drug screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo hollow fiber assay (HFA) serves as a critical bridge between in vitro cytotoxicity screening and more complex, time-consuming, and expensive xenograft models for anticancer drug development.[1][2][3] This methodology allows for the simultaneous evaluation of multiple cancer cell lines in two distinct physiological compartments (subcutaneous and intraperitoneal) within a single host animal, typically a mouse.[4][5] This approach provides an initial assessment of a compound's bioavailability, in vivo efficacy, and potential toxicity in a more physiologically relevant environment than standard cell culture.[1]
Aldophosphamide is a pivotal intermediate metabolite of the widely used chemotherapeutic agent, cyclophosphamide (B585).[6] Cyclophosphamide itself is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, this compound.[7] this compound then spontaneously decomposes to yield the active cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein.[6][7] Phosphoramide mustard is a potent DNA alkylating agent that forms cross-links within and between DNA strands, ultimately leading to programmed cell death (apoptosis).[2]
Due to the inherent instability of this compound, direct administration in a hollow fiber assay is not practical. Therefore, these application notes will focus on the use of its more stable precursor, cyclophosphamide , in the hollow fiber assay, which allows for the in vivo metabolic generation of this compound and subsequent assessment of its downstream anticancer effects.
Data Presentation
The following tables summarize representative quantitative data from a hollow fiber assay evaluating the efficacy of cyclophosphamide against a panel of human cancer cell lines.
Note: The following data is illustrative and serves as a template for presenting results from a hollow fiber assay. Actual results will vary depending on the specific cell lines, drug concentrations, and experimental conditions.
Table 1: In Vivo Efficacy of Cyclophosphamide in the Hollow Fiber Assay
| Cell Line | Histology | Implantation Site | Cyclophosphamide Dose (mg/kg) | Mean Net Growth (%) | Percent Growth Inhibition (%) |
| HCT-116 | Colon Carcinoma | Subcutaneous | 100 | 35 | 65 |
| Intraperitoneal | 100 | 25 | 75 | ||
| NCI-H460 | Non-Small Cell Lung | Subcutaneous | 100 | 45 | 55 |
| Intraperitoneal | 100 | 30 | 70 | ||
| MCF-7 | Breast Carcinoma | Subcutaneous | 100 | 50 | 50 |
| Intraperitoneal | 100 | 40 | 60 | ||
| SF-295 | Glioblastoma | Subcutaneous | 100 | 60 | 40 |
| Intraperitoneal | 100 | 50 | 50 |
Table 2: Endpoint Analysis - Cell Viability (MTT Assay)
| Cell Line | Implantation Site | Treatment | Mean OD540 | Calculated Viable Cells (x 10^4) |
| HCT-116 | Subcutaneous | Vehicle Control | 1.25 | 15.6 |
| Cyclophosphamide (100 mg/kg) | 0.44 | 5.5 | ||
| Intraperitoneal | Vehicle Control | 1.35 | 16.9 | |
| Cyclophosphamide (100 mg/kg) | 0.34 | 4.2 | ||
| NCI-H460 | Subcutaneous | Vehicle Control | 1.10 | 13.8 |
| Cyclophosphamide (100 mg/kg) | 0.49 | 6.2 | ||
| Intraperitoneal | Vehicle Control | 1.20 | 15.0 | |
| Cyclophosphamide (100 mg/kg) | 0.36 | 4.5 |
Experimental Protocols
I. Cell Line Selection and Culture
-
Cell Line Selection: Choose a panel of human tumor cell lines relevant to the intended therapeutic application. The National Cancer Institute (NCI) utilizes a standard panel of 12 cell lines for their HFA screening.[2][8]
-
Cell Culture: Culture the selected cell lines in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Logarithmic Growth Phase: Ensure that cells are in the logarithmic growth phase at the time of harvesting for fiber loading.
II. Hollow Fiber Preparation and Cell Loading
-
Fiber Material: Use biocompatible polyvinylidene fluoride (B91410) (PVDF) hollow fibers with a molecular weight cutoff of approximately 500 kDa.[5][8]
-
Fiber Preparation: Cut the hollow fibers into 2 cm segments.
-
Sterilization: Sterilize the fibers by flushing them with 70% ethanol (B145695) followed by sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Harvest the cultured cells by trypsinization, wash with PBS, and resuspend in fresh culture medium at a concentration of 1-5 x 10^6 cells/mL.[5]
-
Fiber Loading: Using a syringe fitted with a blunt-end needle, carefully inject the cell suspension into the hollow fibers, avoiding air bubbles.
-
Sealing: Heat-seal both ends of the cell-filled fibers using a hemostat or a specialized heat sealer.
-
Incubation: Place the sealed fibers in culture medium and incubate for 24-48 hours to allow the cells to acclimate.[5]
III. Implantation of Hollow Fibers into Mice
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneous Implantation: Make a small incision on the dorsal side of the mouse. Using forceps, create a subcutaneous pocket and insert one of each cell line-containing fiber. Close the incision with a wound clip.
-
Intraperitoneal Implantation: Make a small incision in the abdominal wall. Insert one of each cell line-containing fiber into the peritoneal cavity. Suture the peritoneal wall and close the skin incision with a wound clip.
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
IV. Drug Administration
-
Drug Preparation: Prepare cyclophosphamide in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection).
-
Treatment Schedule: Begin drug treatment 24-48 hours after fiber implantation. A typical regimen involves daily administration for 4-6 consecutive days.[8] The dose of cyclophosphamide can range from 50 to 150 mg/kg, depending on the experimental design.
-
Control Group: Administer the vehicle alone to a control group of mice.
V. Fiber Retrieval and Endpoint Analysis
-
Euthanasia and Fiber Retrieval: At the end of the treatment period (typically day 7-10 post-implantation), euthanize the mice and retrieve the hollow fibers from both the subcutaneous and intraperitoneal locations.
-
Cell Viability Assay (MTT Assay):
-
Place each retrieved fiber into a well of a 24-well plate containing fresh culture medium.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the fibers and extract the formazan (B1609692) product from the cells within the fibers using a solubilization solution (e.g., DMSO).
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the net growth for each cell line in the treated and control groups.
-
Determine the percent growth inhibition for each cell line at each implantation site using the formula: % Growth Inhibition = 100 - [((Mean OD_treated - Mean OD_day0) / (Mean OD_control - Mean OD_day0)) * 100]
-
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic activation of cyclophosphamide to this compound and its subsequent conversion to the cytotoxic phosphoramide mustard, leading to DNA damage and apoptosis in cancer cells.
Caption: Experimental workflow for the in vivo hollow fiber assay for anticancer drug screening.
Caption: Signaling pathway of phosphoramide mustard-induced apoptosis via the intrinsic mitochondrial pathway.
References
- 1. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hollow fibre model in cancer drug screening: the NCI experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scispace.com [scispace.com]
- 7. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis with Aldophosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is a critical, pharmacologically active metabolite of the widely used alkylating agent, cyclophosphamide (B585).[1][2] As a prodrug, cyclophosphamide requires metabolic activation by hepatic cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, this compound.[3][4] this compound readily enters cells and spontaneously decomposes into two key effector molecules: phosphoramide (B1221513) mustard (PAM) and a reactive aldehyde (acrolein in vitro, 3-hydroxypropanal (B37111) or HPA in vivo).[5][6] PAM is a potent DNA alkylating agent, while HPA has been shown to enhance the apoptotic process.[1][5] This dual mechanism makes this compound a subject of significant interest in cancer research and drug development. These application notes provide detailed protocols for studying this compound-induced apoptosis in a laboratory setting. Given that many cell lines lack the enzymes to activate cyclophosphamide, its pre-activated analog, 4-hydroperoxycyclophosphamide (4-HC), which generates this compound, is commonly used for in vitro studies.[3][7]
Mechanism of this compound-Induced Apoptosis
The primary mechanism of action for this compound involves the induction of DNA damage by its metabolite, phosphoramide mustard (PAM). This damage triggers an intrinsic, p53-dependent apoptotic cascade.[1][5] The process is further amplified by the second metabolite, HPA, which suppresses anti-apoptotic proteins.[1][6] Key events in the signaling pathway include the recognition of DNA damage, activation of tumor suppressor proteins like p53, induction of endoplasmic reticulum (ER) stress, and ultimately, the activation of executioner caspases, such as caspase-3, which dismantle the cell.[8][9]
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ecronicon.net [ecronicon.net]
- 6. irispublishers.com [irispublishers.com]
- 7. Evidence of apoptosis as an early event leading to cyclophosphamide-induced primordial follicle depletion in a prepubertal mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aldophosphamide Instability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of aldophosphamide in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a critical intermediate metabolite of the widely used anticancer prodrug, cyclophosphamide (B585).[1] After administration, cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, this compound.[2] this compound is the key precursor to the DNA alkylating agent phosphoramide (B1221513) mustard (PAM), which is responsible for the cytotoxic effects of cyclophosphamide.[1][2]
Q2: Why is this compound so unstable in experimental settings?
A2: this compound's instability is due to its chemical structure. It is an aldehyde that can readily undergo several reactions:
-
Tautomerization: It is in a dynamic equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide.[2]
-
β-elimination: It can spontaneously decompose to form the cytotoxic phosphoramide mustard (PAM) and the toxic byproduct acrolein, especially in aqueous solutions.[1] This reaction is influenced by factors like pH and the presence of certain ions.[3][4]
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming the inactive metabolite carboxyphosphamide. This is a major detoxification pathway in the body, catalyzed by aldehyde dehydrogenase (ALDH).[2]
Q3: What are the primary degradation products of this compound I should be aware of?
A3: The main degradation products are phosphoramide mustard (PAM) and acrolein, formed through β-elimination.[1] Another key metabolite, formed through enzymatic oxidation, is carboxyphosphamide, which is inactive.[2]
Q4: Can I purchase stable this compound for my experiments?
A4: Due to its inherent instability, this compound is not commercially available as a stable, ready-to-use compound. Researchers typically generate it in situ from a more stable precursor like 4-hydroperoxycyclophosphamide or mafosfamide, or synthesize it immediately before use.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no cytotoxic effect observed. | This compound has degraded before reaching the target cells. | - Prepare this compound solutions fresh immediately before each experiment. - Minimize the time between solution preparation and addition to the cell culture. - Work quickly and on ice to slow down degradation. |
| The buffer system is accelerating degradation. | - The choice of buffer can significantly impact stability. Phosphate (B84403) buffers, for instance, can catalyze the decomposition to phosphoramide mustard.[4] - Consider using alternative buffer systems. The stability of related compounds has been shown to differ in Tris, acetate, and phosphate buffers.[5] | |
| The pH of the experimental medium is not optimal. | - this compound stability is pH-dependent.[3] While specific optimal pH ranges for storage are not well-documented, maintaining a neutral or slightly acidic pH may slow degradation. - Test a range of pH values (e.g., 6.5-7.4) to find the optimal condition for your specific assay. | |
| High variability between experimental replicates. | Inconsistent handling and storage of this compound solutions. | - Ensure precise and consistent timing for all steps involving this compound. - Use pre-chilled solutions and labware. - Prepare a master mix of the this compound solution to be added to all relevant wells or tubes to ensure concentration uniformity. |
| Temperature fluctuations during the experiment. | - Maintain a constant and controlled temperature throughout the experiment. Even brief exposure to higher temperatures can accelerate degradation.[6] - Use a water bath or incubator with stable temperature control. | |
| Unexpected cellular toxicity or off-target effects. | Accumulation of the toxic byproduct acrolein. | - Acrolein is highly reactive and toxic.[1] If your experimental system is sensitive to aldehydes, consider using acrolein scavengers. - Alternatively, explore the use of this compound analogues that are designed to release phosphoramide mustard through different mechanisms that do not produce acrolein.[7] |
Data Summary Tables
Table 1: Factors Influencing this compound Stability
| Factor | Effect on Stability | Notes | References |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at low temperatures (e.g., -20°C or -80°C) and handle on ice.[8] | [6] |
| pH | Stability is pH-dependent; both acidic and basic conditions can promote degradation. | The optimal pH for stability in vitro needs to be empirically determined for each experimental system. | [3] |
| Buffer Composition | Certain buffer components, like phosphate ions, can catalyze degradation. | Consider using buffers less likely to participate in the elimination reaction. | [3][4] |
| Aqueous Solutions | This compound is unstable in aqueous solutions. | Prepare aqueous solutions immediately before use and minimize storage time. |
Table 2: Half-Life of Cyclophosphamide and its Metabolites
| Compound | Matrix | Half-Life (approximate) | Notes | References |
| Cyclophosphamide | Human Serum | 5.5 +/- 3.1 hours | Significant inter-patient variability exists. | [9] |
| 4-hydroxycyclophosphamide/ this compound | Human Serum | 7.6 +/- 2.3 hours | This represents the combined half-life of the two tautomers in equilibrium. | [9] |
| Cyclophosphamide | Oral Suspension (4°C) | > 56 days | Demonstrates the stability of the parent drug under specific storage conditions. | [10][11] |
| Cyclophosphamide | Oral Suspension (22°C) | 3-8 days | Highlights the significant impact of temperature on stability. | [10][11] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
-
Disclaimer: this compound and its precursors are hazardous compounds and should be handled with appropriate personal protective equipment (PPE) in a certified chemical fume hood or biological safety cabinet.[12][13]
-
Preparation of Precursor: If generating this compound from a precursor like 4-hydroperoxycyclophosphamide, follow the specific protocol for its activation. This often involves a chemical reduction step.
-
Solubilization: Immediately after generation or synthesis, dissolve the this compound in a suitable, pre-chilled, and inert solvent. Anhydrous organic solvents like DMSO can be used for initial stock solutions.
-
Aqueous Dilutions: For biological experiments, dilute the stock solution to the final working concentration in your desired aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Temperature Control: Keep all solutions on ice throughout the preparation and handling process.
-
Timing: Add the final this compound solution to your experimental setup (e.g., cell culture plate) as quickly as possible to minimize degradation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxicity of freshly prepared this compound.
-
Cell Seeding: Seed your target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound: Prepare a series of dilutions of this compound in cell culture medium immediately before treating the cells.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Metabolic activation pathway of cyclophosphamide.
Caption: Experimental workflow for handling unstable this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The chemistry of the metabolites of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Effects of temperature on the therapeutic efficacy and pharmacokinetics of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, activation, and cytotoxicity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of cyclophosphamide in extemporaneous oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashp.org [ashp.org]
- 13. lsuhsc.edu [lsuhsc.edu]
Aldophosphamide assay interference from other aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldophosphamide assays. The focus is on addressing potential interference from other aldehydes and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound?
A1: The primary challenges in this compound quantification are its inherent chemical instability and the presence of interfering substances in biological matrices. This compound is a reactive aldehyde that exists in equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide (B600793) (4-OHCP).[1][2] This equilibrium can complicate direct measurement. Furthermore, biological samples contain a multitude of endogenous aldehydes and other compounds that can potentially interfere with the assay, necessitating highly selective analytical methods.[3]
Q2: My this compound assay is showing high background noise or non-specific signals. What could be the cause?
A2: High background noise can stem from several sources:
-
Interference from Endogenous Aldehydes: Biological samples contain various aldehydes that can react with derivatization agents or compete for enzymes used in the assay. For example, enzymes like aldehyde dehydrogenase that metabolize this compound also act on other aldehydes like acetaldehyde (B116499) and benzaldehyde.[4]
-
Matrix Effects: Complex biological matrices such as plasma can contain numerous contaminants that interfere with detection, especially in less selective methods.[3]
-
Reagent Instability: Derivatization agents or other reagents may degrade over time, leading to increased background signals.
To mitigate this, consider using a more specific detection method like mass spectrometry and implementing a robust sample clean-up procedure.
Q3: How can I prevent the degradation of this compound during sample collection and processing?
A3: Due to its instability, immediate derivatization of this compound upon sample collection is a common and effective strategy. This converts the unstable aldehyde into a more stable derivative that can be quantified reliably. For instance, blood can be drawn directly into tubes containing a derivatizing reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl (PFBOA), to form a stable oxime derivative instantly.[5]
Q4: Which analytical method is best for measuring this compound in a complex biological sample?
A4: For complex biological samples, highly selective and sensitive methods are recommended. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[3][6] These techniques can separate the this compound derivative from other components in the sample and provide unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern, thus minimizing interference from other aldehydes.[3][5] While fluorometric assays exist, they may be more prone to interference from other dehydrogenases.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | This compound degradation prior to or during analysis. | Implement an immediate derivatization step upon sample collection to stabilize the analyte.[5] Ensure proper storage of samples at low temperatures if immediate processing is not possible. |
| Incomplete derivatization reaction. | Optimize derivatization conditions (e.g., pH, temperature, reaction time, reagent concentration). | |
| Poor Reproducibility | Inconsistent sample handling and processing. | Standardize the entire workflow from sample collection to analysis. Use of an internal standard, such as a deuterated version of the derivative, is crucial to account for variations.[5] |
| Instability of the derivatized product. | Verify the stability of the derivative under the storage and analytical conditions used. The PBOX derivative of this compound, for example, is stable for up to 8 days at room temperature in the reaction mixture.[5] | |
| Interference Peaks in Chromatogram | Co-elution of other endogenous aldehydes or matrix components. | Optimize the chromatographic separation (e.g., change the gradient, column, or mobile phase). Utilize the high selectivity of tandem mass spectrometry (MS/MS) by monitoring specific precursor-product ion transitions.[8] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. |
Quantitative Data on Aldehyde Interference
The primary mechanism of this compound detoxification in the body is through oxidation by aldehyde dehydrogenases (ALDH).[1][9] Other aldehydes can act as substrates for these enzymes, creating a potential for competitive interaction. The following table summarizes kinetic data for ALDH isozymes with this compound and other common aldehydes.
Table 1: Michaelis-Menten Constants (Km) for Aldehyde Dehydrogenase Isozymes
| Enzyme/Fraction | Substrate | Km (µM) | Source |
| Mouse Liver (Soluble Fraction) | This compound | 22 | [4] |
| Mouse Liver (Particulate Fraction) | This compound | 84 | [4] |
| Mouse Hepatic AHD-2 | This compound | 16 | [9] |
| Mouse Hepatic AHD-8 | This compound | 26 | [9] |
| Mouse Hepatic AHD-10 | This compound | 2,500 | [9] |
| Mouse Liver (Soluble Fraction) | Acetaldehyde | Low Km Isozyme(s) | [4] |
| Mouse Liver (Soluble Fraction) | Benzaldehyde | Low Km Isozyme(s) | [4] |
| Mouse Liver (Particulate Fraction) | Acetaldehyde | Low & High Km Isozymes | [4] |
| Mouse Liver (Particulate Fraction) | Benzaldehyde | Low & High Km Isozymes | [4] |
Lower Km values indicate a higher affinity of the enzyme for the substrate.
Experimental Protocols
Protocol 1: this compound Quantification by GC-MS with PFBOA Derivatization
This protocol is based on the method for quantitating 4-hydroxycyclophosphamide/aldophosphamide in whole blood.[5]
1. Sample Preparation and Derivatization:
-
Prepare reaction tubes containing the derivatizing reagent solution (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine-HCl) and a deuterated internal standard.
-
Draw whole blood directly into these pre-prepared tubes.
-
The reaction to form the stable this compound oxime derivative (PBOX) is rapid.
2. Extraction:
-
After derivatization, extract the PBOX derivative from the blood matrix using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
3. Analysis by GC-MS:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject an aliquot into a gas chromatograph coupled with an electron-impact mass spectrometer (GC-EIMS).
-
Monitor the characteristic ions for both the PBOX derivative and the deuterated internal standard to ensure specificity and accurate quantification.
Protocol 2: Detection of this compound via Semicarbazone Derivative
This protocol is based on the method for identifying this compound as a stabilized derivative.[10]
1. Derivatization:
-
In an in vitro system (e.g., a model oxygenase system with cyclophosphamide), include semicarbazide (B1199961) in the reaction mixture.
-
This compound generated from cyclophosphamide (B585) metabolism will react with semicarbazide to form this compound semicarbazone.
2. Purification and Detection:
-
Purify the resulting semicarbazone derivative using thin-layer chromatography (TLC).
-
Detect the alkylating activity on the TLC plate by spraying with 4-(p-nitrobenzyl)pyridine, followed by heating and spraying with potassium hydroxide. Alkylating compounds will yield blue spots.
3. Confirmation:
-
Confirm the identity of the purified derivative by comparing its properties (e.g., TLC mobility, mass spectrum) with a chemically synthesized standard of this compound semicarbazone.[10]
Visualizations
Caption: Metabolic activation and detoxification pathway of cyclophosphamide.
Caption: General workflow for this compound quantification using derivatization and MS.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of 4-hydroxycyclophosphamide/aldophosphamide in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective assay of the cytosolic forms of the aldehyde dehydrogenase in rat, with possible significance for the investigations of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the mouse aldehyde dehydrogenases important in this compound detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Aldophosphamide Prodrug Activation In Vitro
Welcome to the technical support center for the in vitro activation of aldophosphamide prodrugs. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general pathway for this compound prodrug activation in vitro?
A1: this compound is an intermediate metabolite of cyclophosphamide (B585) (CPA) and its analogs. The in vitro activation process mimics the in vivo metabolic pathway. First, CPA is hydroxylated by cytochrome P450 (CYP) enzymes, primarily CYP2B6, to form 4-hydroxycyclophosphamide (B600793) (4-OH-CP).[1][2] 4-OH-CP exists in equilibrium with its open-ring tautomer, this compound.[1][2] this compound then undergoes spontaneous β-elimination to yield the active cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein.[1] A competing detoxification pathway involves the oxidation of this compound by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide (B29615).[3][4]
Q2: Which enzyme system is recommended for in vitro activation of this compound prodrugs?
A2: The most common and recommended system for in vitro activation is a liver S9 fraction, which contains both microsomal and cytosolic enzymes necessary for the multi-step activation and detoxification processes.[5][6] The S9 fraction includes cytochrome P450 enzymes (for the initial hydroxylation) and aldehyde dehydrogenases (for the detoxification pathway).[6] For these enzymes to be active, the S9 mix must be supplemented with necessary cofactors, most importantly NADPH for CYP activity.[7][8]
Q3: My in vitro activation of cyclophosphamide is inefficient. What are the potential causes?
A3: Inefficient activation can be due to several factors:
-
Suboptimal S9 fraction concentration: The concentration of the S9 fraction needs to be optimized for your specific assay conditions.[9][10]
-
Inadequate cofactor concentration: Ensure that the concentration of NADPH, the critical cofactor for CYP enzymes, is sufficient. A typical starting concentration is 1 mM.[7]
-
Poor S9 fraction quality: The enzymatic activity of the S9 fraction can vary between lots and can decrease with improper storage. It's crucial to use a high-quality, properly stored S9 fraction.
-
Inhibitors in the reaction mixture: Components of your reaction buffer or the test compound itself might be inhibiting CYP2B6 activity.
Q4: I am observing high variability in my results. What could be the reason?
A4: High variability can stem from:
-
Instability of metabolites: 4-hydroxycyclophosphamide and this compound are unstable in aqueous solutions.[1] It is crucial to perform experiments under controlled temperature and pH and to minimize the time between activation and analysis.
-
Inconsistent S9 fraction activity: Repeated freeze-thaw cycles of the S9 fraction can lead to a loss of enzymatic activity.[11] Aliquot the S9 fraction upon receipt and avoid repeated freezing and thawing.
-
Pipetting errors: Given the multi-component nature of the reaction, ensure accurate pipetting of all reagents.
Q5: How can I minimize the detoxification of this compound to carboxyphosphamide in my in vitro assay?
A5: To minimize the formation of the inactive carboxyphosphamide, you can:
-
Use an ALDH inhibitor: Specific inhibitors of ALDH can be included in the reaction mixture to block the detoxification pathway.[12]
-
Use S9 fractions with low ALDH activity: If possible, select a liver S9 fraction that is known to have lower ALDH activity.
-
Optimize incubation time: Shorter incubation times may favor the formation of phosphoramide mustard over carboxyphosphamide, though this needs to be balanced with achieving sufficient activation.
Troubleshooting Guides
Issue 1: Low or No Formation of Phosphoramide Mustard
| Possible Cause | Troubleshooting Step |
| Inactive S9 Fraction | - Verify the activity of the S9 fraction using a positive control substrate for CYP2B6. - Ensure the S9 fraction has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[11] |
| Missing or Degraded Cofactors | - Prepare fresh cofactor solutions, especially NADPH, for each experiment. - Ensure the final concentration of NADPH in the reaction is adequate (e.g., 1 mM).[7] |
| Incorrect Incubation Conditions | - Optimize the incubation time and temperature (typically 37°C). - Ensure the pH of the reaction buffer is optimal for CYP activity (typically around pH 7.4). |
| Inhibitory Components | - Test for potential inhibition by the test compound or vehicle. - If using a vehicle like DMSO, ensure the final concentration is low (typically <1%). |
Issue 2: High Levels of Carboxyphosphamide (Detoxification)
| Possible Cause | Troubleshooting Step |
| High ALDH Activity in S9 Fraction | - Include a known ALDH inhibitor in the reaction mixture.[12] - Source S9 fractions from a species or donor known to have lower ALDH activity. |
| Prolonged Incubation Time | - Perform a time-course experiment to determine the optimal incubation time for maximizing phosphoramide mustard formation while minimizing carboxyphosphamide production. |
Data Summary
Table 1: Kinetic Parameters for CYP2B6-mediated Cyclophosphamide 4-hydroxylation
| Enzyme Source | Km (mM) | Vmax (nmol/min/nmol CYP) | Reference |
| Recombinant CYP2B6.1 | 3-4 | 12.6 - 99.0 | [13][14] |
| Human Liver Microsomes | 1.4 | 338 | [15] |
Note: Vmax values for recombinant CYP2B6.1 varied depending on the POR/CYP ratio.
Experimental Protocols
Protocol 1: In Vitro Activation of Cyclophosphamide using Liver S9 Fraction
This protocol outlines a general procedure for the activation of cyclophosphamide to this compound and phosphoramide mustard using a liver S9 fraction.
Materials:
-
Cyclophosphamide (CPA)
-
Liver S9 fraction (from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ice
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instrument for metabolite quantification (e.g., LC-MS/MS)
Procedure:
-
Thaw Reagents: Thaw the S9 fraction and other reagents on ice.
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture by adding the following in order:
-
Potassium phosphate buffer
-
S9 fraction (to a final concentration of 1-2 mg/mL protein)
-
Cyclophosphamide (at the desired concentration)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system or NADPH solution (to a final concentration of ~1 mM).
-
Incubation: Incubate the reaction at 37°C for the desired amount of time (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein.
-
Analysis: Analyze the supernatant for the presence of this compound, phosphoramide mustard, and other metabolites using a validated analytical method such as LC-MS/MS.
Visualizations
Caption: Metabolic activation and detoxification pathway of cyclophosphamide.
Caption: General workflow for in vitro this compound prodrug activation.
References
- 1. In situ preparation and fate of cis-4-hydroxycyclophosphamide and this compound: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with this compound and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of In Vitro Metabolism Activation in High-Throughput Screening | MDPI [mdpi.com]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. Optimal levels of S9 fraction in the Ames and fluctuation tests: apparent importance of diffusion of metabolites from top agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xenotech.com [xenotech.com]
- 12. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of polymorphic human CYP2B6 in cyclophosphamide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in Aldophosphamide chemical synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of Aldophosphamide. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis is resulting in a very low yield. What are the most likely general causes?
Low yields in organophosphorus chemistry, and specifically with sensitive molecules like this compound, can often be attributed to a few common errors. Before delving into specifics of the this compound synthesis, review these general laboratory practices:
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous. Moisture can lead to hydrolysis of starting materials and intermediates.
-
Glassware Preparation: All glassware should be thoroughly flame-dried or oven-dried to remove any residual moisture.
-
Inert Atmosphere: Reactions involving phosphorus compounds are often sensitive to air and moisture. Conducting the synthesis under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Accurate Stoichiometry: Precisely measure all reagents. Inaccurate amounts can lead to incomplete reactions or an increase in side products.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. This helps in determining the optimal reaction time and preventing over-running the reaction, which can lead to product degradation.[1]
-
Careful Work-up: Losses can be significant during the extraction and purification steps. Ensure complete extraction and minimize transfers. Rinsing glassware with the extraction solvent can help recover more product.[2]
Q2: I suspect my this compound is degrading during the reaction or work-up. What conditions are known to cause instability?
This compound is an inherently unstable intermediate.[3][4] Understanding its degradation pathways is key to improving yields:
-
Hydrolytic Instability: this compound is susceptible to hydrolysis. The presence of water can lead to the cleavage of the phosphate (B84403) ester bonds. Maintaining anhydrous conditions is critical.[5][6]
-
pH Sensitivity: Both acidic and basic conditions can promote degradation. It is important to maintain a neutral or near-neutral pH during the synthesis and work-up, unless the specific protocol requires otherwise. For related compounds like ifosfamide (B1674421), maximum stability is observed in the pH range of 4-9.[5]
-
β-Elimination: A primary degradation pathway for this compound is the non-enzymatic β-elimination to form phosphoramide (B1221513) mustard and acrolein.[4] This reaction can be catalyzed by secondary phosphate ions and bicarbonate ions.[3] Careful control of the buffer system, if used, is therefore important.
-
Temperature: Elevated temperatures can accelerate decomposition. Reactions should be run at the lowest effective temperature, and the product should be kept cold during work-up and storage.[2]
Q3: What are some specific side reactions I should be aware of in this compound synthesis?
The synthesis of this compound can be complicated by the formation of several byproducts:
-
Formation of 4-Hydroxycyclophosphamide (4-OHCP): this compound exists in equilibrium with its cyclic tautomer, 4-OHCP.[7][8] Reaction conditions can influence the position of this equilibrium, potentially leading to a mixture of products.
-
Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid, forming carboxyphosphamide, which is an inactive metabolite.[4][8] While this is a major detoxification pathway in vivo, the presence of oxidizing agents or conditions in the chemical synthesis can also lead to this byproduct.
-
Formation of Dimers or Oligomers: Under certain conditions, reactive intermediates can self-condense, leading to the formation of dimers or other oligomeric species.
Quantitative Data Summary
While specific yield data for the de novo chemical synthesis of this compound under varying conditions is not extensively published due to its instability, the following table summarizes the stability of the related compound Ifosfamide under different pH and temperature conditions, which can serve as a proxy for understanding the stability of the oxazaphosphorine ring system.
| Compound | Temperature (°C) | pH | Half-life (t½) | Citation |
| Ifosfamide | 70 | 4-9 | ~20 hours | [5] |
| Ifosfamide | 50 | 4 | 86.5 hours | [6] |
| Ifosfamide | 50 | 7 | 241.9 hours | [6] |
| Ifosfamide | 50 | 9 | 191.7 hours | [6] |
| Cyclophosphamide (B585) | 50 | 4, 7, 9 | 27.6 - 29.4 hours | [6] |
This data suggests that the stability of these compounds is significantly influenced by both temperature and pH. Lower temperatures and a pH between 4 and 9 are generally favorable for stability.
Experimental Protocols
Below is a generalized protocol for a key step in the synthesis of oxazaphosphorine derivatives, which would be a component of an this compound synthesis. This is a representative protocol and would require optimization for the specific synthesis of this compound.
Protocol: Phosphorodiamidic Chloride Formation
This protocol describes the formation of a key intermediate, N,N-bis(2-chloroethyl)phosphorodiamidic chloride, which is a common precursor for many cyclophosphamide analogues.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-bis(2-chloroethyl)amine hydrochloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Suspend N,N-bis(2-chloroethyl)amine hydrochloride (1.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C.
-
Add triethylamine (2.2 eq) dropwise to the suspension and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve phosphorus oxychloride (1.1 eq) in anhydrous DCM under an argon atmosphere at 0 °C.
-
Add the solution of phosphorus oxychloride dropwise to the amine suspension at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by ³¹P NMR until the starting POCl₃ is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude phosphorodiamidic chloride.
-
The crude product can be purified by precipitation from DCM with anhydrous diethyl ether or used directly in the next step.
Visualizations
Caption: A troubleshooting workflow for low yields in this compound synthesis.
Caption: Key degradation and side reaction pathways for this compound.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Preventing Aldophosphamide degradation during sample storage and preparation
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of aldophosphamide during sample storage and preparation. This compound, a critical but unstable metabolite of the prodrug cyclophosphamide (B585), presents significant challenges in bioanalytical studies. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: this compound is the open-ring tautomer of 4-hydroxycyclophosphamide (B600793) (4-OHCP), the primary active metabolite of the anticancer drug cyclophosphamide.[1] It is a pivotal intermediate that precedes the formation of the therapeutic alkylating agent, phosphoramide (B1221513) mustard, and the toxic byproduct acrolein. Its instability arises from its chemical structure, which readily undergoes β-elimination to form these downstream products. This degradation process is accelerated in biological matrices.
Q2: What are the main degradation pathways of this compound?
A2: this compound has two primary degradation pathways:
-
β-Elimination: This is a spontaneous chemical decomposition that yields the active cytotoxic agent, phosphoramide mustard, and acrolein. This pathway is central to the therapeutic effect of cyclophosphamide but problematic for accurate quantification of this compound itself.
-
Enzymatic Oxidation: this compound can be detoxified by the enzyme aldehyde dehydrogenase (ALDH) into the inactive metabolite, carboxyphosphamide.[2]
Q3: What are the key factors that influence this compound degradation?
A3: The stability of this compound is significantly affected by:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: The tautomeric equilibrium between 4-OHCP and this compound, as well as the subsequent degradation, is influenced by pH. While specific quantitative data on the optimal pH for this compound stability is limited, for many biological molecules, maintaining a neutral pH is often a starting point for stability.
-
Biological Matrix: The presence of enzymes, such as aldehyde dehydrogenase, and proteins like serum albumin in biological samples (e.g., plasma, blood, tissue homogenates) can catalyze the degradation of this compound.[3] The decomposition of 4-OHCP, the precursor to this compound, is notably faster in plasma than in buffer solutions.[3]
-
Time: The longer the sample is stored or processed under suboptimal conditions, the greater the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in my samples. | 1. Degradation during sample collection and handling: Samples were not immediately processed or stabilized. 2. Inappropriate storage temperature: Samples were stored at room temperature or 4°C for an extended period. 3. Enzymatic degradation: Aldehyde dehydrogenase (ALDH) activity in the sample converted this compound to carboxyphosphamide. 4. Suboptimal sample preparation: The extraction method did not efficiently recover this compound or prevent its degradation. | 1. Immediately after collection, derivatize the sample with semicarbazide (B1199961) to stabilize the 4-OHCP/aldophosphamide equilibrium.[4][5][6] 2. Process samples on ice and store them at -80°C for long-term storage.[7][8] 3. Consider the addition of an ALDH inhibitor, such as disulfiram, to the collection tubes (requires method validation). 4. Use a validated protein precipitation method with cold methanol (B129727) or acetonitrile (B52724).[5] |
| High variability in this compound concentrations between replicate samples. | 1. Inconsistent timing in sample processing: Variations in the time between sample collection, stabilization, and extraction. 2. Incomplete derivatization: The reaction with semicarbazide was not complete for all samples. 3. Differential enzymatic activity: If not inhibited, ALDH activity may vary between samples. | 1. Standardize the entire sample handling and preparation workflow to ensure consistent timing for all samples. 2. Optimize the semicarbazide derivatization step, ensuring adequate concentration and reaction time.[4] 3. Ensure thorough mixing of any added stabilizers or inhibitors. |
| Unexpected peaks in my chromatogram interfering with this compound quantification. | 1. Formation of degradation products: The observed peaks could be phosphoramide mustard, acrolein, or carboxyphosphamide. 2. Matrix effects: Components of the biological sample are co-eluting and interfering with the analysis. | 1. Confirm the identity of the interfering peaks using a mass spectrometer. Optimize sample handling to minimize degradation. 2. Improve the sample clean-up process, for example, by using solid-phase extraction (SPE). Optimize the chromatographic method to better separate the analyte from interfering matrix components. |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound under various pH and temperature conditions is not extensively available in the literature, the following table summarizes the stability of its parent compound, cyclophosphamide, which can provide some guidance. It is crucial to note that this compound is significantly less stable than cyclophosphamide.
| Compound | Matrix | Temperature | pH | Half-life (t½) | Citation |
| Cyclophosphamide | Aqueous Solution | 20°C | 4, 7, 9 | ~80 days | [9] |
| Cyclophosphamide | Aqueous Solution | 50°C | 4, 7, 9 | 27.6 - 29.4 hours | [9] |
| Cyclophosphamide | Aqueous Solution | 70°C | 4, 7, 9 | 2.5 - 2.6 hours | [9] |
A study on the decomposition of 4-hydroxycyclophosphamide (which is in equilibrium with this compound) found that the catalytic rate constant for its degradation at 37°C and pH 7.4 was significantly higher in the presence of human serum albumin (285 M⁻¹ min⁻¹) compared to a phosphate (B84403) buffer (1.13 M⁻¹ min⁻¹), highlighting the catalytic effect of plasma proteins on degradation.[3]
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization for this compound Analysis
This protocol focuses on the immediate stabilization of this compound in whole blood samples upon collection.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Semicarbazide hydrochloride (SCZ) solution (2 M in 50 mmol potassium phosphate buffer, pH 7.4)[5]
-
Ice bath
-
Centrifuge capable of refrigeration
-
-80°C freezer
Procedure:
-
Pre-prepare collection tubes by adding 5 µL of 2 M semicarbazide solution for every 1 mL of blood to be collected.[5]
-
Collect the blood sample directly into the prepared tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the semicarbazide solution.
-
Place the tube immediately on an ice bath.
-
Within 30 minutes of collection, centrifuge the blood sample at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled cryovial.
-
Store the plasma sample at -80°C until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of the stabilized this compound (as its semicarbazone derivative) from plasma for subsequent analysis.
Materials:
-
Stabilized plasma samples (from Protocol 1)
-
Internal standard solution (e.g., 4-hydroxycyclophosphamide-d4)[5]
-
Ice-cold methanol or acetonitrile
-
Vortex mixer
-
Centrifuge capable of refrigeration
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 0.01% formic acid in water:methanol, 50:50 v/v)[5]
-
UPLC-MS/MS system
Procedure:
-
Thaw the frozen stabilized plasma samples on an ice bath.
-
In a microcentrifuge tube, add an appropriate volume of the internal standard solution to a known volume of the plasma sample.
-
Add three volumes of ice-cold methanol or acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the reconstitution solution.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Metabolic activation and degradation pathways of Cyclophosphamide.
Caption: Optimized workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for low this compound signal.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Accelerated decomposition of 4-hydroxycyclophosphamide by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of 4-hydroxycyclophosphamide in serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to minimize Aldophosphamide off-target toxicity in vivo
Welcome to the technical support center for researchers utilizing Aldophosphamide and its parent compound, Cyclophosphamide (B585) (CPA). This resource provides practical guidance to anticipate, troubleshoot, and mitigate off-target toxicity during in vivo experiments, ensuring more reliable and translatable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's off-target toxicity?
A1: The off-target toxicity of this compound, the key intermediate of Cyclophosphamide, stems from its metabolites. This compound breaks down into two main components: phosphoramide (B1221513) mustard and acrolein.[1][2] While phosphoramide mustard is the active DNA alkylating agent responsible for the desired anti-cancer effect, acrolein is a highly reactive aldehyde that does not possess anti-tumor properties and is primarily responsible for cytotoxic side effects, most notably hemorrhagic cystitis (bladder toxicity).[2][3] Systemic exposure to the active phosphoramide mustard also contributes to toxicity in healthy, rapidly dividing tissues.
Q2: Why do some tissues, like hematopoietic stem cells, show resistance to this compound?
A2: Healthy, primitive hematopoietic stem cells, as well as cells in the liver and intestinal epithelium, are naturally resistant to this compound's toxicity because they express high levels of the enzyme aldehyde dehydrogenase (ALDH), specifically the ALDH1A1 isoform.[1][2] This enzyme efficiently detoxifies this compound by oxidizing it into the inactive and non-toxic metabolite, carboxyphosphamide, before it can convert into toxic phosphoramide mustard and acrolein.[1][3] Conversely, many cancer cells and lymphocytes have low ALDH levels, making them more susceptible to the drug's cytotoxic effects.[1][2]
Q3: My in vitro results are potent, but in vivo efficacy is poor and accompanied by high toxicity. What are the likely causes?
A3: This is a common challenge. Several factors could be at play:
-
Limiting Off-Target Toxicity : Severe off-target effects, particularly in the liver or bone marrow, may be preventing you from administering a therapeutically effective dose in your animal model.[4]
-
Pharmacokinetics : The compound may have poor bioavailability or a short half-life in vivo, preventing it from reaching the tumor at a sufficient concentration.[4]
-
Inefficient Tumor Delivery : The drug may not be accumulating effectively in the tumor tissue. Targeted delivery systems can help overcome this barrier.[4][5]
-
Metabolic Differences : The metabolic activation of the prodrug (e.g., Cyclophosphamide to this compound) in vivo might be different than anticipated, or detoxification pathways may be more active systemically than in the tumor microenvironment.[6]
Q4: How can I improve the therapeutic index of my this compound-based treatment?
A4: Improving the therapeutic index involves increasing tumor cell kill while decreasing toxicity to normal tissue. Key strategies include:
-
Dose Schedule Optimization : Metronomic dosing, which involves administering lower, more frequent doses of the drug, can reduce severe toxicities while providing immunomodulatory and anti-angiogenic benefits.[7][8]
-
Targeted Delivery Systems : Encapsulating the drug in nanoparticles, liposomes, or creating antibody-drug conjugates (ADCs) can enhance its accumulation in tumor tissue and limit systemic exposure.[9][10][11]
-
Combination Therapy : Co-administering the agent with cytoprotective compounds that selectively protect normal cells can mitigate side effects.[10][12]
-
Prodrug Design : Developing novel prodrugs that are selectively activated within the tumor microenvironment by specific enzymes or conditions (e.g., hypoxia) can greatly reduce off-target effects.[13][14]
Troubleshooting Guides
Problem 1: Severe urotoxicity (hemorrhagic cystitis) is observed in animal models.
-
Primary Cause : Accumulation of the toxic metabolite acrolein in the bladder.[3]
-
Recommended Solutions :
-
Co-administration of Mesna : Mesna is a uroprotective agent that neutralizes acrolein in the urinary tract. It is a standard clinical and preclinical strategy.
-
Ensure Adequate Hydration : Increasing fluid intake in animal models can help dilute acrolein concentration in the bladder and reduce irritation.
-
Investigate L-cysteine Prodrugs : Prodrugs of L-cysteine, such as RibCys, have been shown to increase glutathione (B108866) (GSH) levels, which can help detoxify CPA metabolites and protect against urotoxicity without compromising anti-tumor activity.[15]
-
Problem 2: Significant cardiotoxicity, hepatotoxicity, or nephrotoxicity is limiting the achievable therapeutic dose.
-
Primary Cause : Systemic exposure to this compound metabolites, leading to oxidative stress, inflammation, and apoptosis in vital organs.[1][12][16]
-
Recommended Solutions :
-
Co-administer Antioxidant/Anti-inflammatory Agents : Natural compounds have shown promise in preclinical models for protecting specific organs. See Table 1 for examples.
-
Implement Metronomic Dosing : Lower, more frequent dosing schedules can significantly reduce peak plasma concentrations of toxic metabolites, thereby lessening organ damage.[7]
-
Utilize Targeted Nanoparticle Delivery : Encapsulating the drug can reduce its uptake by healthy organs like the heart and liver, redirecting it toward the tumor.[4][5] For example, HER2-targeted liposomal doxorubicin (B1662922) delivery was enhanced by pre-treatment with cyclophosphamide, which modified the tumor microenvironment.[5]
-
Problem 3: The tumor is developing resistance to treatment.
-
Primary Cause : Upregulation of ALDH enzymes (particularly ALDH1A1 and sometimes ALDH3A1) within the cancer cells, which increases the detoxification of this compound to the inactive carboxyphosphamide.[2][17][18] This is a key mechanism of resistance.[2]
-
Recommended Solutions :
-
ALDH Inhibition (Use with Caution) : Co-administration of an ALDH inhibitor can re-sensitize resistant cells. However, this is a double-edged sword, as systemic ALDH inhibition will also increase toxicity in healthy tissues. This strategy requires careful dose-finding studies.[17]
-
Test this compound Analogues : Synthesizing and testing analogues of this compound that are poor substrates for ALDH may bypass this resistance mechanism. Some analogues have shown efficacy in CPA-resistant cell lines.[19]
-
Data Presentation
Table 1: Summary of Preclinical Protective Co-administration Strategies
| Protective Agent | Target Organ(s) | Proposed Mechanism of Action | Observed Effects in Preclinical Models | Citations |
| Resveratrol | Heart, Kidney, Liver | Antioxidant; Anti-inflammatory via inhibition of NF-κB/TNF-α pathway. | Restored organ function parameters, reversed oxidative stress markers, and preserved normal histology. | [20] |
| Quercetin (B1663063) | Liver | Antioxidant; Anti-inflammatory; Anti-apoptotic. | Reduced histopathological damage, inflammation (↓ TNF-α, IL-1β), and apoptosis (↓ Caspase-3, Bax). | [21] |
| Ferulic Acid (FA) | Heart | Anti-inflammatory via inhibition of the NF-κB pathway. | Suppressed overproduction of inflammatory cytokines (IL-1β, IL-6, TNF-α). | [22] |
| Baicalin, Curcumin | Multi-organ | General antioxidant and anti-inflammatory properties. | Mitigated CPA-induced toxicity by modulating pathways like Nrf2 and NF-κB. | [12] |
| Seleno L-methionine | Kidney | Antioxidant. | Significantly prevented cyclophosphamide-induced lipid peroxidation in kidney tissues. | [16] |
| RibCys (L-cysteine prodrug) | Bladder | Increases glutathione (GSH) biosynthesis for detoxification. | Reduced weight loss and bladder inflammation. Did not interfere with anti-leukemia activity. | [15] |
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation and detoxification pathways of Cyclophosphamide.
Experimental and Logical Workflows
Caption: A troubleshooting workflow for addressing in vivo toxicity issues.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytotoxicity (MTT Assay)
Objective : To determine the half-maximal inhibitory concentration (IC50) of an this compound analogue on both cancer and normal cell lines, and to assess the protective effect of a co-administered agent.
Materials :
-
Target cell lines (e.g., cancer line with low ALDH, normal fibroblast line with high ALDH)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound analogue stock solution (in DMSO)
-
Protective agent stock solution (e.g., Resveratrol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette, microplate reader
Procedure :
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight at 37°C, 5% CO2.
-
Treatment :
-
Prepare serial dilutions of the this compound analogue in complete medium.
-
For combination studies, prepare serial dilutions of the analogue in medium containing a fixed, non-toxic concentration of the protective agent.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of ALDH Activity in Cell Lysates
Objective : To quantify and compare the aldehyde dehydrogenase (ALDH) activity between different cell lines (e.g., drug-sensitive vs. drug-resistant).
Materials :
-
Cell lines of interest
-
ALDH activity assay kit (commercially available, typically fluorometric)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay kit or similar for protein quantification
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure :
-
Cell Lysate Preparation :
-
Culture cells to ~80-90% confluency.
-
Harvest cells (trypsinize if adherent) and wash with cold PBS.
-
Lyse the cell pellet in cold lysis buffer on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification : Determine the total protein concentration of each lysate using a Bradford assay to normalize the ALDH activity later.
-
ALDH Activity Assay :
-
Follow the manufacturer's protocol for the ALDH activity kit. This typically involves:
-
Adding a standardized amount of protein (e.g., 20-50 µg) from each lysate to wells of the 96-well plate.
-
Adding the ALDH assay buffer and substrate.
-
For a negative control, include wells with lysate and an ALDH inhibitor (often provided in the kit).
-
Incubating the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement : Measure the fluorescence at the recommended excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Analysis : Subtract the background reading from the inhibitor-treated wells. Calculate the relative fluorescence units (RFU) per microgram of total protein to determine the specific ALDH activity. Compare the activity between different cell lines.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxazaphosphorine bioactivation and detoxification The role of xenobiotic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies and clinical correlation of the effect of alkylating dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. VEGF receptor inhibitors block the ability of metronomically dosed cyclophosphamide to activate innate immunity-induced tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Delivery Methods for Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-cysteine prodrug protects against cyclophosphamide urotoxicity without compromising therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential Protective Effects of Antioxidants against Cyclophosphamide-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, activation, and cytotoxicity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protective/preventive effects of quercetin against cyclophosphamide-induced hepatic inflammation, apoptosis and fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ferulic Acid against Cyclophosphamide-Induced Heart Toxicity in Mice by Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of Aldophosphamide detection in biological matrices
Technical Support Center: Aldophosphamide Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for improving the detection sensitivity of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a critical intermediate metabolite of the widely used chemotherapeutic agent, cyclophosphamide (B585) (CPA).[1] CPA is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to form 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its open-ring tautomer, this compound.[1][2] this compound is at a crucial metabolic crossroads: it can be detoxified by the enzyme aldehyde dehydrogenase (ALDH) into the inactive carboxyphosphamide, or it can spontaneously decompose into phosphoramide (B1221513) mustard and acrolein.[1][2][3] Phosphoramide mustard is the primary DNA alkylating agent responsible for the therapeutic effects of CPA, while acrolein is associated with toxic side effects.[1][2] Therefore, accurately quantifying this compound is essential for understanding CPA's therapeutic efficacy, toxicity, and the mechanisms of drug resistance.
Q2: What makes this compound so difficult to detect in biological samples?
A2: The primary challenge in detecting this compound is its inherent instability. As a reactive aldehyde, it is highly susceptible to chemical degradation and enzymatic metabolism.[4] It exists in a rapid equilibrium with 4-OHCP, and both are unstable in biological matrices like plasma.[5][6] This instability complicates every step of the analytical process, from sample collection and storage to extraction and analysis, often leading to low signal intensity and poor reproducibility.[7]
Q3: What is the relationship between 4-hydroxycyclophosphamide (4-OHCP) and this compound?
A3: 4-hydroxycyclophosphamide (4-OHCP) and this compound are tautomers, meaning they are isomers that readily interconvert.[1] 4-OHCP is the initial, cyclic product of CPA activation in the liver, while this compound is its open-ringed, aldehyde form.[1] This equilibrium is rapid and dynamic. Because 4-OHCP is also highly unstable and difficult to measure directly, many analytical methods involve the immediate derivatization of 4-OHCP after sample collection to form a stable product.[6] Since the two are in equilibrium, stabilizing and measuring one provides a reliable surrogate for the concentration of this critical metabolic intermediate.
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound and related unstable metabolites.
Category 1: Low or No Analyte Signal
Q4: My LC-MS/MS analysis shows a very low or completely absent signal for my target analyte. What is the most likely cause?
A4: The most probable cause is the degradation of this compound/4-OHCP during sample handling and processing. These analytes are extremely unstable in biological matrices.[5][6]
-
Potential Cause 1: Analyte Instability.
-
Solution: Immediate Stabilization. The most critical step is to stabilize the analyte immediately upon sample collection. This is typically achieved by chemical derivatization. Derivatization with semicarbazide (B1199961) is a common and effective method to form a stable semicarbazone derivative of 4-OHCP, which can then be reliably quantified.[5][6]
-
Solution: Temperature and pH Control. All biological samples should be collected and kept in an ice water bath immediately.[8] Lowering the temperature slows down both enzymatic and spontaneous chemical degradation.[9] The pH should be maintained in the neutral range (pH 4-9) where the parent compound, ifosfamide (B1674421), shows maximum stability, as extreme pH values can catalyze degradation.[10] Samples should be stored frozen until analysis.[8]
-
-
Potential Cause 2: Poor Ionization Efficiency.
-
Solution: Optimize Mass Spectrometry Conditions. Ensure the mass spectrometer source parameters (e.g., spray voltage, gas pressures, capillary temperature) are optimized for your analyte.[3] this compound and its derivatives are typically analyzed in positive electrospray ionization (ESI) mode.[3][11]
-
Solution: Derivatization for Sensitivity. Chemical derivatization can significantly improve ionization efficiency and, therefore, sensitivity.[12][13] Reagents can be chosen that add a permanently charged group or a moiety with high proton affinity, leading to a much stronger signal in the mass spectrometer.[14]
-
-
Potential Cause 3: Inefficient Sample Preparation.
-
Solution: Optimize Extraction. The choice of sample cleanup can impact recovery. Protein precipitation is a common, fast method.[6][15] However, for complex matrices, solid-phase extraction (SPE) may provide a cleaner extract and reduce matrix effects, ultimately improving the signal-to-noise ratio.[2][16]
-
Category 2: Poor Reproducibility and High Variability
Q5: I am seeing significant variation in my results between replicate samples and different batches. What could be causing this inconsistency?
A5: High variability is often linked to inconsistent sample handling and matrix effects.
-
Potential Cause 1: Inconsistent Pre-analytical Procedures.
-
Solution: Standardize Workflow. Every step, from the moment of blood draw to the final injection, must be rigorously standardized. This includes the time until derivatization, centrifugation speeds and times, and storage temperatures. Automation or semi-automated procedures can help minimize human error.[9]
-
-
Potential Cause 2: Matrix Effects.
-
Solution: Assess and Mitigate Matrix Effects. Matrix effects occur when co-eluting compounds from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[17][18][19]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An ideal SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.[6]
-
Improve Chromatographic Separation: Modifying the LC gradient or using a different column chemistry can separate the analyte from interfering matrix components.[17] For polar metabolites like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better retention and separation from non-polar matrix components compared to traditional reversed-phase (RP) chromatography.[2][3]
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, can remove a larger portion of the interfering matrix components compared to a simple protein precipitation.[16]
-
-
Category 3: High Background and Interfering Peaks
Q6: My chromatograms have high background noise or show peaks that interfere with my analyte of interest. How can I resolve this?
A6: High background and interference are typically caused by matrix components or the formation of non-specific adducts.
-
Potential Cause 1: Co-elution of Matrix Components.
-
Solution: Optimize Chromatography. As mentioned above, improving the chromatographic separation is key. Experiment with different mobile phase compositions, gradients, and column types (e.g., C18, PFP, HILIC) to achieve baseline resolution of your analyte from interfering peaks.[2][13][17] Ultra-High-Performance Liquid Chromatography (UPLC) systems provide higher resolution and peak capacity than traditional HPLC systems.[20]
-
-
Potential Cause 2: Formation of Adducts.
-
Solution: Modify Mobile Phase. The formation of adducts (e.g., with sodium [M+Na]+ or potassium [M+K]+) can split the analyte signal across multiple ions, reducing the intensity of the desired protonated molecule [M+H]+ and complicating quantification.[21] Adding a small amount of ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) to the mobile phase can promote the formation of the [M+H]+ ion and reduce unwanted adducts.[18][22]
-
Quantitative Data Summary
The tables below summarize key quantitative parameters from published methods for detecting cyclophosphamide and its metabolites, providing a baseline for performance expectations.
Table 1: Comparison of LC-MS/MS Method Parameters and Sensitivity
| Analyte(s) | Method | Column | LLOQ | Biological Matrix | Reference |
|---|---|---|---|---|---|
| Cyclophosphamide, 4-OHCP | UPLC-MS/MS | Waters Acquity® UPLC C18 BEH (2.1 × 100 mm; 1.7 μm) | CP: 34.3 ng/mL, 4-OHCP: 3.42 ng/mL | Plasma | [20] |
| Cyclophosphamide, CEPM | HTLC-ESI-MS/MS | Gemini 3μ C18 (100×2.0 mm) | Not specified, but used in Phase II study | Plasma | [11] |
| Cyclophosphamide, 4-OHCP | LC-MS/MS | Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm) | CP: 200 ng/mL, 4-OHCP: 50 ng/mL | Plasma | [6] |
| Thiotepa, Tepa, CP, 4-OHCP | LC-MS/MS | Not specified | CP: 20 ng/mL, 4-OHCP: 20 ng/mL | Microvolume Plasma (10 µL) |[5] |
Table 2: Analyte Stability and Recovery Data
| Analyte | Condition | Stability / Recovery | Reference |
|---|---|---|---|
| Glufosfamide (B1671655) | Small intestine homogenate | Half-life of 1.1 hours | [8] |
| Cyclophosphamide | 20 °C, various pH | Half-life of ~80 days | [4] |
| CP and 4-OHCP-SCZ | Room Temperature | Stable for at least 24 hours in plasma | [5] |
| Cyclophosphamide | Online Extraction | 76% recovery | [11] |
| CEPM | Online Extraction | 72% recovery | [11] |
| CP | Micro-elution SPE | 90.2–107% recovery | [5] |
| 4-OHCP-SCZ | Micro-elution SPE | 99.3–115% recovery |[5] |
Experimental Protocols
Protocol 1: Sample Collection and Stabilization via Derivatization This protocol is adapted from methods used for the unstable metabolite 4-OHCP.[5][6]
-
Preparation: Prepare a derivatizing solution of semicarbazide hydrochloride in a suitable buffer.
-
Blood Collection: Collect whole blood samples into tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes in an ice water bath.
-
Plasma Separation: Within 15-30 minutes, centrifuge the blood at 4°C (e.g., 3000 rpm for 10 min) to separate the plasma.
-
Derivatization: Immediately transfer a known volume of plasma (e.g., 100 µL) to a microcentrifuge tube containing the semicarbazide solution and the internal standard. Vortex briefly.
-
Incubation: Allow the derivatization reaction to proceed under specified conditions (e.g., room temperature for 20-30 minutes) to form the stable 4-OHCP-semicarbazone.
-
Storage: If not proceeding immediately to extraction, store the derivatized samples frozen at -80°C.
Protocol 2: Sample Preparation via Protein Precipitation (PPT) This is a general protocol for sample cleanup after derivatization.[6][15]
-
Reagent Preparation: Prepare a precipitation solution, typically ice-cold acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile (1:1, v/v), containing the internal standard if not already added.
-
Precipitation: To the 100 µL of derivatized plasma sample, add 3-4 volumes (300-400 µL) of the ice-cold precipitation solution.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 5-10 minutes) at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Evaporation & Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol 3: UPLC-MS/MS Analysis This protocol provides representative parameters for analysis.[3][6][20]
-
LC System: Waters Acquity UPLC or similar.
-
Column: Reversed-phase column, e.g., Waters Acquity UPLC C18 BEH (2.1 × 100 mm; 1.7 μm).
-
Mobile Phase A: 0.1% Formic Acid or 1 mM Ammonium Hydroxide in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a gradient to separate the analyte from matrix components (e.g., start with 90% A, ramp to 90% B, then re-equilibrate). Total run time is typically short (5-7 minutes).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQD) with an ESI source.
-
Ionization Mode: Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions (m/z) for the derivatized analyte and the internal standard. For example, for cyclophosphamide, a common transition is m/z 261 → 140.[11]
Visual Guides and Diagrams
Caption: Cyclophosphamide activation and metabolic fate.
Caption: A typical analytical workflow for this compound.
Caption: A logical guide for troubleshooting low signal issues.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 8. Stability of glufosfamide in phosphate buffers and in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. bib.irb.hr:8443 [bib.irb.hr:8443]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gtfch.org [gtfch.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 21. acdlabs.com [acdlabs.com]
- 22. Sensitive detection of phosphopeptides by matrix-assisted laser desorption/ionization mass spectrometry: use of alkylphosphonic acids as matrix additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Aldophosphamide-induced cytotoxicity results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro cytotoxicity experiments with aldophosphamide and its analogs, such as 4-hydroperoxycyclophosphamide (4-HC) and mafosfamide (B565123).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a key intermediate metabolite of the chemotherapeutic prodrug cyclophosphamide (B585).[1][2] Cyclophosphamide itself is inactive and requires metabolic activation by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its open-ring tautomer, this compound.[3][4][5] this compound is the pharmacologically active metabolite that can diffuse into cells.[4][6]
Inside the cell, this compound spontaneously breaks down into two components:
-
Phosphoramide mustard: This is the primary cytotoxic agent. It is a bifunctional alkylating agent that forms covalent cross-links within and between DNA strands, primarily at the N7 position of guanine.[1][3] This DNA damage blocks replication and transcription, leading to cell cycle arrest and ultimately programmed cell death (apoptosis).[3]
-
Acrolein: This byproduct is highly reactive and is primarily responsible for the toxic side effects of cyclophosphamide, such as hemorrhagic cystitis. While it has some cytotoxic activity, it is not the main contributor to the anticancer effect.[1][3]
The resulting DNA damage triggers various signaling pathways that lead to apoptosis, involving both caspase-dependent and caspase-independent mechanisms.[7][8]
Q2: Why are 4-hydroperoxycyclophosphamide (4-HC) and mafosfamide often used in vitro instead of cyclophosphamide?
Cyclophosphamide requires liver enzymes (cytochrome P450) for its activation, which are not present in standard cell culture systems.[9] Therefore, to study its cytotoxic effects in vitro, researchers use pre-activated analogs:
-
4-hydroperoxycyclophosphamide (4-HC): This is a synthetic derivative that spontaneously converts to 4-hydroxycyclophosphamide in aqueous solution, which then equilibrates with this compound.[8]
-
Mafosfamide: This analog also rapidly generates 4-hydroxycyclophosphamide upon dissolution in aqueous solutions.[10][11][12]
Using these compounds allows for the direct investigation of the cytotoxic effects of this compound's downstream metabolites on cancer cells without the need for metabolic activation systems.[9]
Q3: My this compound analog (4-HC or mafosfamide) is showing low or no cytotoxic effect. What are the possible reasons?
Several factors could contribute to a lack of cytotoxicity. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include:
-
Compound Instability: this compound and its precursors are unstable in aqueous solutions like cell culture media.[7] It is crucial to prepare fresh solutions for each experiment.
-
Incorrect Concentration: The effective concentration is highly cell-line dependent. A wider range of concentrations may need to be tested.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.[3][7]
-
Suboptimal Incubation Time: Cytotoxic effects may take time to manifest. Incubation times typically range from 24 to 72 hours.[7]
Q4: I am observing high variability between my replicate wells. What can I do to improve consistency?
High variability can mask the true effect of the compound. Common sources of variability and their solutions are:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating.
-
Uneven Drug Distribution: Gently mix the plate after adding the drug to ensure it is evenly distributed in the wells.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points.[7]
Troubleshooting Guide
This guide provides a structured approach to common problems encountered during this compound-induced cytotoxicity assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Cytotoxic Effect | 1. Compound Degradation: 4-HC and mafosfamide are unstable in aqueous solutions.[7] | 1a. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and fresh dilutions in culture media for each experiment.[7] 1b. Avoid prolonged storage of diluted solutions.[7] |
| 2. Inappropriate Concentration Range: The tested concentrations may be too low for the specific cell line. | 2a. Test a wider and higher range of concentrations (e.g., 0.1 µM to 100 µM).[7] 2b. Perform a dose-response curve to determine the IC50 value. | |
| 3. Cell Line Resistance: The cell line may have high levels of aldehyde dehydrogenase (ALDH), which detoxifies this compound, or enhanced DNA repair mechanisms.[3] | 3a. Review the literature for the known sensitivity of your cell line. 3b. Use a positive control cell line known to be sensitive to the compound.[7] 3c. Consider measuring ALDH activity in your cell line. | |
| 4. Insufficient Incubation Time: The duration of drug exposure may be too short to induce cell death. | 4a. Optimize the incubation time. Typical durations are 24, 48, or 72 hours.[7][13] | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven number of cells per well.[14] | 1a. Ensure a homogenous single-cell suspension before plating by gentle pipetting.[7] 1b. Visually inspect the plate under a microscope after seeding to confirm even distribution. |
| 2. Uneven Drug Distribution: Incomplete mixing of the compound in the well. | 2a. Gently swirl or tap the plate after adding the drug solution to ensure uniform distribution.[7] | |
| 3. Edge Effects: Evaporation in the outer wells of the microplate. | 3a. Fill the peripheral wells with sterile PBS or media and do not use them for experimental data.[7] | |
| "U-shaped" or Other Atypical Dose-Response Curves | 1. Compound Precipitation: High concentrations of the drug may precipitate out of solution. | 1a. Visually inspect the wells for any precipitate. 1b. Consider using a different solvent or lowering the maximum concentration tested.[7] |
| 2. Assay Interference: The compound may directly interact with the assay reagents (e.g., MTT dye). | 2a. Run a cell-free control with the compound and assay reagents to check for direct chemical interactions.[7] | |
| High Background Signal in Control Wells | 1. Contamination: Microbial contamination of cell culture or reagents. | 1a. Practice strict aseptic techniques and use sterile, high-quality reagents. |
| 2. High Cell Seeding Density: Too many cells can lead to high metabolic activity even in control wells. | 2a. Optimize the cell seeding density for your specific cell line and assay duration. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
4-Hydroperoxycyclophosphamide (4-HC) or Mafosfamide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of the this compound analog in complete culture medium from a DMSO stock solution. The final DMSO concentration should be low (typically <0.5%) to avoid solvent-induced toxicity.[7] Remove the medium from the wells and add 100 µL of the various drug concentrations. Include vehicle control (medium with DMSO) and no-treatment control wells.[13]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][13]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[3][15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculation: Calculate the percentage of cytotoxicity relative to the untreated control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired treatment period, harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[13]
Visualizations
This compound Mechanism of Action
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of this compound as a metabolite of cyclophosphamide in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. Evidence of apoptosis as an early event leading to cyclophosphamide-induced primordial follicle depletion in a prepubertal mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative mafosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Consistent Aldophosphamide Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo studies involving aldophosphamide. The following information aims to enhance the consistency and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my in vivo results inconsistent?
A1: this compound is the key pharmacologically active metabolite of the widely used anticancer prodrug, cyclophosphamide (B585) (CTX).[1] After administration, cyclophosphamide is metabolized in the liver by cytochrome P450 (CYP) enzymes to 4-hydroxycyclophosphamide (B600793) (4-OH-CTX), which exists in equilibrium with its open-ring tautomer, this compound.[2][3] this compound is then a substrate for two competing pathways: detoxification by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide, or spontaneous decomposition into the cytotoxic agent phosphoramide (B1221513) mustard and the toxic byproduct acrolein.[3]
Inconsistency in in vivo studies often arises from the inherent instability of this compound, which makes direct administration challenging. Furthermore, variability in the metabolic activation of cyclophosphamide and detoxification of this compound between animal species and even strains can lead to disparate results.[4][5]
Q2: Should I administer this compound directly or use its precursor, Cyclophosphamide?
A2: Due to its instability, direct administration of this compound is generally not feasible for in vivo studies. The common and recommended practice is to administer its precursor, cyclophosphamide, which is then metabolized to this compound in vivo.[2] This approach more closely mimics the clinical application of the drug. If direct administration of an activated form is necessary, more stable derivatives of this compound have been synthesized and tested in preclinical models.
Q3: Which animal species and strain is best for my this compound study?
A3: The choice of animal model is critical and depends on the research question. There are significant inter-species differences in cyclophosphamide metabolism. For instance, dog liver microsomes are substantially more efficient at metabolizing cyclophosphamide than human, cat, or mouse microsomes.[5] Within mice, different strains can exhibit varied responses and toxicity profiles. For example, ICR mice show greater cyclophosphamide-induced bladder toxicity compared to C57BL/6N mice, which is linked to differences in metabolite distribution.[4] It is crucial to select a species and strain that is well-characterized for the specific disease model and to be aware of its metabolic profile.
Q4: What is the recommended route of administration for Cyclophosphamide in rodent models?
A4: Cyclophosphamide can be administered via several routes, including intraperitoneal (IP), intravenous (IV), and oral (PO).[2][6][7] The IP route is common in preclinical studies for convenience.[8] However, oral administration, often through drinking water for metronomic dosing, is also a valid and clinically relevant approach.[6] Studies in mice and humans suggest that the active metabolites are available in equal quantities whether cyclophosphamide is administered orally or intravenously.[2] The choice of administration route should be justified by the experimental goals and the desired pharmacokinetic profile.
Q5: How should I prepare Cyclophosphamide for administration?
A5: Cyclophosphamide is typically dissolved in a sterile vehicle for injection. Sterile water or saline are common solvents.[9] For oral administration, cyclophosphamide can be dissolved in the drinking water.[6] It is important to consider the stability of the formulation. While lyophilized cyclophosphamide is stable, solutions should be prepared fresh. The pH of the solution can be adjusted to between 3.0 and 9.0.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in tumor response between animals in the same group. | - Inconsistent drug administration (e.g., leakage during IP injection).- Inter-animal variation in metabolism.[10]- Differences in tumor size at the start of treatment. | - Ensure proper training in administration techniques to minimize variability.- Use a sufficient number of animals per group to account for biological variation.- Start treatment when tumors reach a consistent, pre-defined size. |
| Unexpectedly high toxicity or animal mortality. | - Incorrect dose calculation or administration.- Animal strain is highly sensitive to cyclophosphamide-induced toxicity (e.g., SCID mice can be more sensitive).[4][6]- Vehicle toxicity. | - Double-check all dose calculations and ensure accurate administration.- Conduct a maximum tolerated dose (MTD) study in the specific strain being used.- Include a vehicle-only control group to assess any toxicity from the formulation itself. |
| Lack of therapeutic effect. | - Insufficient dose.- Poor bioavailability via the chosen administration route.- Rapid detoxification of this compound in the animal model. | - Perform a dose-response study to determine the optimal therapeutic dose.[11]- Verify the bioavailability of cyclophosphamide with the chosen administration route through pharmacokinetic studies.- Measure levels of both active (phosphoramide mustard) and inactive (carboxyphosphamide) metabolites to understand the metabolic flux. |
| Inconsistent metabolite levels in plasma samples. | - Improper blood collection or sample handling.- Instability of 4-hydroxycyclophosphamide/aldophosphamide in the sample. | - Follow a consistent protocol for blood collection and processing.[8]- Immediately treat plasma samples with a trapping agent like semicarbazide (B1199961) to stabilize 4-hydroxycyclophosphamide for accurate measurement.[3] |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Cyclophosphamide (CTX) in Different Species
| Species | Administration Route | Dose (mg/kg) | Half-life (t½) (hours) | Reference(s) |
| Mouse | Intraperitoneal | 100 | ~1.1 | [8] |
| Rat | Intraperitoneal | 200 | ~1.1 | [1] |
| Dog | Intravenous | ~8.3 | 1.15 ± 0.39 | [2] |
| Dog | Oral | ~8.3 | 1.25 ± 0.49 | [2] |
This table summarizes pharmacokinetic data for the parent drug, cyclophosphamide, as it is the compound administered in vivo.
Table 2: Dose-Response of Cyclophosphamide in a Mouse Lymphoma Model
| Treatment Group | Dose (mg/kg) | Day 2 Tumor SUV* Decrease | Day 6 Tumor SUV* Decrease | Reference(s) |
| Low-Dose | 75 | Not Significant | Significant | [11] |
| Medium-Dose | 125 | Significant | Significant | [11] |
| High-Dose | 175 | Significant | Significant | [11] |
*SUV: Standardized Uptake Value, a measure of metabolic activity measured by [18F]FDG PET imaging.
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of Cyclophosphamide in Mice
-
Preparation of Dosing Solution:
-
Weigh the required amount of cyclophosphamide powder in a sterile environment.
-
Reconstitute with sterile 0.9% saline to the desired final concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing. Prepare the solution fresh before each use.
-
-
Animal Handling and Administration:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered (e.g., for a 100 mg/kg dose in a 20g mouse, inject 0.2 mL of a 10 mg/mL solution).
-
Properly restrain the mouse, ensuring a firm but gentle grip.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Use a 25-27 gauge needle for the intraperitoneal injection.
-
Insert the needle at a shallow angle and aspirate to ensure no fluid (urine or blood) is drawn back before injecting the solution.
-
Protocol 2: Serial Blood Sampling from Mouse Tail Vein for Metabolite Analysis
-
Animal Restraint:
-
Place the mouse in a suitable restraint device to provide access to the tail. Warming the tail with a heat lamp or warm water can help dilate the vein.
-
-
Blood Collection:
-
Make a small incision in the lateral tail vein using a sterile lancet or needle.
-
Collect 20-30 µL of blood into a capillary tube containing an appropriate anticoagulant (e.g., EDTA).[12]
-
Apply gentle pressure to the incision site with sterile gauze to stop the bleeding.
-
-
Sample Processing:
-
Immediately transfer the blood to a microcentrifuge tube.
-
Centrifuge at a specified speed and temperature (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a new tube. For this compound analysis, immediately add a derivatizing/trapping agent to stabilize the 4-hydroxycyclophosphamide metabolite.[13]
-
Store the plasma samples at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound (as a derivative) and Other Metabolites in Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Utilize a reverse-phase C18 column for chromatographic separation.[14]
-
Employ a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.
-
Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.[13]
-
Visualizations
Caption: Metabolic activation and mechanism of action of Cyclophosphamide.
Caption: General workflow for in vivo this compound studies.
Caption: Troubleshooting logic for inconsistent this compound study results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Cyclophosphamide after Oral and Intravenous Administration to Dogs with Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Murine strain differences in metabolism and bladder toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects in mice of low-dose (metronomic) cyclophosphamide administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 9. WO2021009595A1 - Cyclophosphamide injectable composition and methods for producing same - Google Patents [patents.google.com]
- 10. Variability of tumor response to chemotherapy. I. Contribution of host heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response relationship in cyclophosphamide-treated B-cell lymphoma xenografts monitored with [18F]FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding [benthamopenarchives.com]
- 13. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldehyde Dehydrogenase (ALDH) and Aldophosphamide Detoxification
This technical support center provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting guidance for experiments related to the role of aldehyde dehydrogenase (ALDH) in the detoxification of aldophosphamide, a key metabolite of the chemotherapeutic agent cyclophosphamide (B585).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of ALDH in cyclophosphamide metabolism?
A1: Cyclophosphamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, this compound.[1][2][3] this compound is at a critical metabolic crossroads:
-
Detoxification: Aldehyde dehydrogenase (ALDH) enzymes, primarily the cytosolic isoform ALDH1A1, catalyze the oxidation of this compound to the inactive and non-toxic metabolite, carboxyphosphamide (B29615).[4][5][6] This is the primary detoxification pathway.
-
Activation: Alternatively, this compound can spontaneously break down (via β-elimination) into two toxic compounds: phosphoramide (B1221513) mustard, the DNA alkylating agent responsible for anti-cancer activity, and acrolein, which is associated with side effects like hemorrhagic cystitis.[2][3][5]
Therefore, ALDH activity is a crucial determinant of cyclophosphamide's therapeutic index, protecting cells by shunting this compound away from the toxic activation pathway.[2][7]
Q2: Which ALDH isoforms are most important for this compound detoxification?
A2: The class 1 cytosolic isoform, ALDH1A1 , is the primary enzyme responsible for oxidizing this compound to carboxyphosphamide.[4][6] Other isoforms, such as ALDH3A1 and ALDH5A1 , can also contribute to this detoxification, but to a much lesser extent.[4][8][9] Studies have shown that the catalytic efficiency of ALDH1A1 towards this compound is significantly higher than that of ALDH3A1.[10]
Q3: How does ALDH expression contribute to cyclophosphamide resistance in cancer cells?
A3: High levels of ALDH activity are a well-established mechanism of resistance to cyclophosphamide.[7][8] Cancer cells that overexpress ALDH, particularly ALDH1A1, can efficiently convert this compound into inactive carboxyphosphamide.[8][11] This prevents the intracellular accumulation of the cytotoxic phosphoramide mustard, rendering the cells resistant to the drug's effects.[11][12] This mechanism is so significant that high ALDH activity is often used as a marker for cancer stem cells (CSCs), which are inherently resistant to many chemotherapies.
Q4: Why are normal tissues, like hematopoietic stem cells, often spared from cyclophosphamide's toxicity?
A4: The selective toxicity of cyclophosphamide is partly due to the differential expression of ALDH in normal versus cancerous tissues.[1][13] Normal, healthy tissues, especially hematopoietic stem cells, liver cells, and the intestinal epithelium, express high levels of ALDH.[1][2] This high enzymatic activity provides a natural defense, detoxifying this compound and protecting these vital tissues from the drug's cytotoxic effects.[1]
Troubleshooting Experimental Issues
Q1: I've confirmed high ALDH activity in my cell line using a standard assay, but the cells remain sensitive to cyclophosphamide. What could be the issue?
A1: This is an interesting result that could point to several factors:
-
Non-ALDH Resistance Mechanisms: The primary resistance mechanism in your specific cell line might not be ALDH-mediated. Other factors like enhanced DNA repair mechanisms, upregulation of drug efflux pumps (e.g., ABC transporters), or alterations in apoptotic pathways can also confer resistance.
-
Specific ALDH Isoform: Your assay might be measuring total ALDH activity but not the specific isoform (ALDH1A1) most relevant for this compound detoxification. Verify the expression of ALDH1A1 specifically using Western blot or qRT-PCR.
-
Insufficient ALDH Capacity: While ALDH activity may be elevated, it might not be sufficient to handle the flux of this compound generated at the tested cyclophosphamide concentrations. Try performing a dose-response curve with a wider range of concentrations.
-
Prodrug Activation: If you are treating cell lines in vitro with cyclophosphamide, remember that most cancer cell lines lack the necessary CYP450 enzymes to activate the prodrug. You must either use a pre-activated analog like 4-hydroperoxycyclophosphamide (4-HC) or mafosfamide (B565123) , or co-culture your cells with a CYP-expressing system (e.g., liver microsomes).
Q2: My ALDH inhibitor, Disulfiram, isn't potentiating cyclophosphamide toxicity in my ALDH-high cells as expected. Why?
A2: This is a common point of confusion. While Disulfiram is a known ALDH inhibitor, its interaction with cancer cells is complex:
-
Indirect Inhibition: Disulfiram itself is not the direct inhibitor. It is metabolized in vivo to other compounds which then inhibit ALDH. This metabolic conversion may be inefficient in in vitro cell culture systems.
-
Copper-Dependent Mechanism: Recent evidence suggests that the anti-cancer activity of Disulfiram is largely dependent on the presence of copper. The Disulfiram-copper complex (CuET) has been shown to kill cancer cells through mechanisms independent of ALDH inhibition, such as inducing proteasome inhibition and NPL4 aggregation.
-
Off-Target Effects: Disulfiram and its metabolites have numerous off-target effects that could confound results, including the induction of reactive oxygen species (ROS) and direct effects on T-cell signaling.[2]
-
Experimental Design: Ensure you are using an appropriate concentration and pre-incubation time for Disulfiram. For in vitro work, consider including copper supplementation to test the copper-dependent effects.
Q3: My ALDEFLUOR™ (flow cytometry) assay is showing high variability between replicates. What are the common causes?
A3: High variability in the ALDEFLUOR™ assay often stems from technical inconsistencies:
-
Cell Number and Density: Ensure you are using a consistent and optimal cell concentration (typically <1 x 10⁶ cells/mL). Overly dense cell suspensions can lead to inaccurate results.
-
Incubation Time and Temperature: The enzymatic reaction is time and temperature-sensitive. Optimize the incubation time for your specific cell type (usually 30-60 minutes) and ensure a constant 37°C is maintained.
-
Reagent Stability: The activated ALDEFLUOR™ substrate is labile. Prepare it fresh and use it promptly according to the manufacturer's instructions.
-
DEAB Control Gating: The negative control sample, treated with the ALDH inhibitor DEAB (diethylaminobenzaldehyde), is critical. Set your gate for ALDH-positive cells strictly based on this control to exclude background fluorescence. Use a viability dye (e.g., PI, 7-AAD) to exclude dead cells, which can cause autofluorescence.
-
Cell Clumping: Ensure you have a single-cell suspension. Clumps can be gated out as doublets but are better prevented by gentle pipetting or using a cell strainer.
Quantitative Data Summary
The following tables summarize key quantitative data related to ALDH activity and cyclophosphamide sensitivity.
Table 1: Kinetic Parameters for this compound Oxidation by Mouse Hepatic ALDH
Data from a spectrophotometric assay characterizing ALDH-catalyzed oxidation of this compound.[14]
| Hepatic Fraction | Apparent Km (µM) | Vmax (nmol/min/g liver) |
| Soluble (Cytosolic) | 22 | 3310 |
| Solubilized Particulate | 84 | 1170 |
Table 2: Effect of ALDH1 Overexpression on Mafosfamide Sensitivity
Data from studies where ALDH1 was retrovirally transduced into hematopoietic cell lines.[9]
| Cell Type | ALDH1 Expression | IC50 for Mafosfamide (µM) | Fold Resistance |
| L1210 / U937 Cells | Transduced (High) | ~ 13 µM | - |
| Human Progenitor Cells | Transduced (High) | ~ 3 - 4 µM | 4 to 10-fold |
Experimental Protocols
Protocol 1: Assessing ALDH Activity via Flow Cytometry (ALDEFLUOR™ Assay)
This protocol provides a general workflow for measuring ALDH activity. Always refer to the specific manufacturer's kit manual for precise volumes and concentrations.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash with ALDEFLUOR™ Assay Buffer and resuspend cells at a concentration of 1 x 10⁶ cells/mL.
-
Reagent Preparation: Activate the ALDEFLUOR™ substrate (BODIPY™-aminoacetaldehyde) by adding the provided acid.
-
Staining:
-
Test Sample: To 1 mL of your cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent.
-
Control Sample: Immediately transfer 0.5 mL of the "Test Sample" mixture to a new tube containing 5 µL of DEAB, the specific ALDH inhibitor.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal time should be determined for each cell line.
-
Wash & Resuspend: Centrifuge cells at 250 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of fresh ALDEFLUOR™ Assay Buffer.
-
Viability Staining: Add a viability dye (e.g., Propidium Iodide) just before analysis to exclude dead cells.
-
Flow Cytometry:
-
Acquire events on a flow cytometer.
-
First, run the "Control" (DEAB-treated) sample to set the gate for the ALDH-bright (ALDHbr) population. This gate defines the background fluorescence.
-
Run the "Test" sample and quantify the percentage of cells that fall within the ALDHbr gate.
-
Protocol 2: Determining Cyclophosphamide Sensitivity (MTT Assay)
This protocol outlines how to measure cell viability after treatment with a cyclophosphamide analog.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of a cyclophosphamide analog (e.g., mafosfamide or 4-HC) in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle-only" control wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Visualizations
Caption: Metabolic pathway of Cyclophosphamide activation and detoxification.
Caption: Experimental workflow for assessing ALDH-mediated drug resistance.
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfiram bolsters T‐cell anti‐tumor immunity through direct activation of LCK‐mediated TCR signaling | The EMBO Journal [link.springer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of this compound by human aldehyde dehydrogenase isozyme 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum albumin binding on free Aldophosphamide concentration
Welcome to the technical support center for researchers studying the interaction between aldophosphamide and serum albumin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at determining the impact of serum albumin binding on free this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between this compound and human serum albumin (HSA)?
A1: The interaction between this compound and human serum albumin is not a simple reversible binding event. Research has shown that serum albumin acts as a catalyst in the decomposition of 4-hydroxycyclophosphamide (B600793) (which exists in equilibrium with this compound) to form phosphoramide (B1221513) mustard. This catalytic activity is dependent on the concentration of serum albumin.[1] Therefore, it is crucial to consider the inherent instability of this compound in the presence of albumin during experimental design and data interpretation.
Q2: How does the instability of this compound affect the measurement of its binding to serum albumin?
A2: The instability of this compound, particularly its accelerated decomposition in the presence of albumin, poses a significant challenge for accurately measuring its binding.[1] Standard equilibrium-based methods like equilibrium dialysis, which require long incubation times, may not be suitable as the compound may degrade during the experiment. This can lead to an underestimation of the free concentration of the parent compound.
Q3: What methods are recommended for measuring the protein binding of an unstable compound like this compound?
A3: For unstable compounds, it is advisable to use methods with shorter incubation times or to incorporate stabilizing agents. Ultrafiltration is a viable alternative to equilibrium dialysis as it is a quicker process.[2][3] Additionally, the use of enzyme inhibitors to slow down the degradation of the compound in plasma can improve the accuracy of the measurement.[2][3]
Q4: Are there any available data on the binding of cyclophosphamide (B585) or its metabolites to HSA?
A4: Yes, studies have been conducted on the binding of cyclophosphamide, the parent drug of this compound, to human serum albumin. These studies can provide insights into the potential binding characteristics of its metabolites. For instance, fluorescence quenching experiments have been used to determine the binding constants and the number of binding sites.[4]
Quantitative Data Summary
While specific binding data for the transient this compound is scarce due to its reactive nature, the following table summarizes data for the parent compound, cyclophosphamide, binding to Human Serum Albumin (HSA). This can serve as a reference for understanding the potential interaction.
| Compound | Protein | Method | Binding Constant (KSV1) (L·mol-1) | Binding Constant (KSV2) (L·mol-1) | Number of Binding Sites (n1) | Number of Binding Sites (n2) | Binding Site |
| Cyclophosphamide Monohydrate | Human Serum Albumin (HSA) | Fluorescence Quenching | 8.6 x 108 | 6.34 x 108 | 0.7 | 0.8 | Site II, sub-domain IIIA[4] |
Experimental Protocols
Protocol 1: Determination of Free this compound Concentration using Ultrafiltration
This protocol is designed to minimize the impact of this compound degradation by employing a rapid separation technique.
Materials:
-
This compound solution of known concentration
-
Human Serum Albumin (HSA) solution in phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal ultrafiltration devices (e.g., with a molecular weight cutoff of 10-30 kDa)
-
Incubator/shaker
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Preparation: Pre-warm the HSA solution and this compound solution to the desired experimental temperature (e.g., 37°C).
-
Incubation: Mix the this compound solution with the HSA solution at the desired concentrations. To minimize degradation, keep the incubation time as short as possible, ideally determined through preliminary time-course stability experiments.
-
Ultrafiltration: Immediately after the short incubation, transfer an aliquot of the mixture to the sample reservoir of the pre-warmed centrifugal ultrafiltration device.
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the free (unbound) drug in the ultrafiltrate from the protein-bound drug.
-
Quantification: Analyze the concentration of this compound in the ultrafiltrate (free concentration) and in an aliquot of the initial mixture (total concentration) using a validated analytical method.
-
Calculation: The percentage of bound drug can be calculated as: % Bound = ((Total Concentration - Free Concentration) / Total Concentration) * 100
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no detectable free this compound | Rapid degradation of this compound in the presence of albumin. | - Shorten the incubation time significantly. - Perform the experiment at a lower temperature to slow down the degradation rate (note that binding affinity can be temperature-dependent). - Consider using a chemical inhibitor of albumin's catalytic activity if one is known and does not interfere with the assay.[2] |
| High variability in results | Inconsistent timing of incubation and separation steps. Non-specific binding of this compound to the ultrafiltration device. | - Standardize all incubation and centrifugation times precisely. - Pre-condition the ultrafiltration device by passing a solution of the drug through it to saturate non-specific binding sites. - Run control experiments with this compound in buffer without albumin to quantify binding to the device. |
| Discrepancy between expected and measured total concentration | Adsorption of the compound to labware. Instability in the analytical method. | - Use low-binding microcentrifuge tubes and pipette tips. - Ensure the stability of this compound in the analytical solvent and during the sample preparation for analysis. |
Visualizations
Caption: Catalytic decomposition of this compound by serum albumin.
Caption: Workflow for measuring free this compound concentration.
References
- 1. Accelerated decomposition of 4-hydroxycyclophosphamide by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches to measure protein binding of enzymatically unstable compounds in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparing the interaction of cyclophosphamide monohydrate to human serum albumin as opposed to holo-transferrin by spectroscopic and molecular modeling methods: evidence for allocating the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Aldophosphamide-Based Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the therapeutic index of aldophosphamide-based prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-based prodrugs?
A1: this compound-based prodrugs are designed to be inactive compounds that, after administration, are metabolically activated to release the cytotoxic agent, phosphoramide (B1221513) mustard. This activation is typically initiated by cytochrome P450 (CYP) enzymes in the liver, which hydroxylate the prodrug to form 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its tautomer, this compound. This compound then undergoes spontaneous (non-enzymatic) β-elimination to yield phosphoramide mustard and acrolein.[1] Phosphoramide mustard is a potent DNA alkylating agent that cross-links DNA strands, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Q2: What are the main challenges in developing this compound-based prodrugs with an improved therapeutic index?
A2: The primary challenges include:
-
Controlled Activation: Ensuring the prodrug is selectively activated at the tumor site to minimize systemic toxicity.
-
Off-Target Toxicity: The release of acrolein, a byproduct of activation, can cause damage to healthy tissues, particularly the bladder (hemorrhagic cystitis) and heart (cardiotoxicity).[2]
-
Drug Resistance: Cancer cells can develop resistance through various mechanisms, including increased DNA repair, decreased drug uptake, and detoxification of the active metabolites.
-
Physicochemical Properties: Poor aqueous solubility and stability of the prodrug can hinder formulation and in vivo delivery.
Q3: How can the aqueous solubility and stability of this compound prodrugs be improved?
A3: Several strategies can be employed to enhance the solubility and stability of these prodrugs:
-
Salt Formation: For prodrugs with ionizable groups, forming a salt can significantly increase aqueous solubility.
-
Prodrug Moieties: Attaching hydrophilic promoieties, such as polyethylene (B3416737) glycol (PEG), amino acids, or phosphates, can improve water solubility.
-
Formulation Strategies: Utilizing drug delivery systems like liposomes, nanoparticles, or micelles can encapsulate the prodrug, improving its solubility and stability in circulation.
Troubleshooting Guides
Problem 1: Low or Inconsistent Prodrug Activation
Possible Causes:
-
Low activity of activating enzymes (e.g., specific CYP450 isoforms) in the experimental model.
-
Inhibition of activating enzymes by components of the cell culture medium or co-administered compounds.
-
Degradation of the prodrug before it can be activated.
-
Incorrect assay conditions for measuring activation.
Troubleshooting Suggestions:
-
Enzyme Source: Ensure the use of a relevant enzymatic system. For in vitro studies, consider using liver microsomes or recombinant CYP enzymes known to activate cyclophosphamide (B585), such as CYP2B6 and CYP3A4.[3][4][5]
-
Assay Conditions: Optimize the concentration of NADPH, a necessary cofactor for CYP450 activity, and ensure the incubation temperature is maintained at 37°C.
-
Control Experiments: Include positive controls with known substrates for the activating enzymes and negative controls without the enzyme or cofactor to validate the assay.
-
Stability Check: Assess the stability of the prodrug in the assay buffer under the experimental conditions without the activating enzymes to rule out premature degradation.
Problem 2: High Off-Target Cytotoxicity in In Vitro Assays
Possible Causes:
-
Non-specific activation of the prodrug by cellular components other than the intended target enzymes.
-
Inherent toxicity of the prodrug moiety.
-
High sensitivity of the non-target cell line to the active metabolite.
-
Toxicity caused by the byproduct acrolein.
Troubleshooting Suggestions:
-
Cell Line Selection: Use a panel of cell lines with varying expression levels of the target activating enzymes to assess selectivity.
-
Acrolein Scavengers: Co-incubate with acrolein scavengers like N-acetylcysteine (NAC) or mesna (B1676310) to determine the contribution of acrolein to the observed toxicity.
-
Control Compounds: Test the cytotoxicity of the promoiety alone and a non-activatable analog of the prodrug to assess their contributions to toxicity.
-
Dose-Response Analysis: Perform detailed dose-response studies to determine the therapeutic window for different cell lines.
Problem 3: Analytical Issues with HPLC-based Quantification
Possible Causes:
-
Poor peak shape (tailing, fronting, or splitting) of the prodrug or its metabolites.
-
Presence of ghost peaks in the chromatogram.
-
Inconsistent retention times.
-
Low sensitivity or poor resolution.
Troubleshooting Suggestions:
-
Peak Tailing/Fronting:
-
Secondary Interactions: Peak tailing for phosphoramide mustard can occur due to its interaction with residual silanols on the HPLC column. Using a highly end-capped column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can mitigate this.
-
Column Overload: If peaks are fronting or tailing at high concentrations, reduce the injection volume or dilute the sample.[6]
-
-
Ghost Peaks:
-
Carryover: Ghost peaks can result from carryover from previous injections. Implement a robust needle wash protocol using a strong solvent. Running blank injections can help identify carryover.[7][8]
-
Contamination: Contamination of the mobile phase, vials, or the HPLC system itself can lead to ghost peaks. Use high-purity solvents and filter them before use.[7]
-
-
Retention Time Drift:
-
Mobile Phase: Ensure the mobile phase composition is accurate and consistent. Premixing solvents can be more reliable than online mixing. Changes in pH can also affect retention times of ionizable compounds.
-
Temperature: Use a column oven to maintain a stable column temperature, as fluctuations can cause retention time shifts.
-
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs in Various Cancer Cell Lines
| Prodrug/Analog | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HTB-26 (Breast) | 10-50 | [2] |
| Compound 2 | HTB-26 (Breast) | 10-50 | [2] |
| Compound 1 | PC-3 (Prostate) | 10-50 | [2] |
| Compound 2 | PC-3 (Prostate) | 10-50 | [2] |
| Compound 1 | HepG2 (Liver) | 10-50 | [2] |
| Compound 2 | HepG2 (Liver) | 10-50 | [2] |
| Compound 2 | HCT116 (Colon) | 0.34 | [2] |
| 5-Fluorouracil | HCT116 (Colon) | ~0.3 | [2] |
Note: The specific structures of "Compound 1" and "Compound 2" are detailed in the referenced publication.
Table 2: Pharmacokinetic Parameters of Cyclophosphamide in Mice
| Parameter | Value | Unit | Reference |
| Route of Administration | Intraperitoneal | - | [9] |
| Dose | 100 | mg/kg | [9] |
| Cmax (Retro-orbital) | 25.3 ± 4.5 | µg/mL | [9] |
| Cmax (Tail-vein) | 22.8 ± 3.9 | µg/mL | [9] |
| Tmax (Retro-orbital) | 0.5 | h | [9] |
| Tmax (Tail-vein) | 0.5 | h | [9] |
| AUC₀₋₆ (Retro-orbital) | 55.4 ± 9.8 | µg·h/mL | [9] |
| AUC₀₋₆ (Tail-vein) | 50.2 ± 8.7 | µg·h/mL | [9] |
| t₁/₂ (Retro-orbital) | 1.8 ± 0.3 | h | [9] |
| t₁/₂ (Tail-vein) | 1.7 ± 0.2 | h | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound prodrugs in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Prodrug Activation Assay using Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., from rat, mouse, or human), an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the this compound prodrug to the reaction mixture to initiate the enzymatic reaction.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent prodrug and the formation of the active metabolite (e.g., phosphoramide mustard).
-
Data Analysis: Determine the rate of metabolism and the kinetic parameters (e.g., half-life, intrinsic clearance).
Visualizations
Caption: Metabolic activation pathway of this compound-based prodrugs.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the anticancer prodrugs cyclophosphamide and ifosfamide: identification of cytochrome P450 2B enzymes and site-specific mutants with improved enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumour prodrug development using cytochrome P450 (CYP) mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. openpharmacologyjournal.com [openpharmacologyjournal.com]
Technical Support Center: Modulating Aldophosphamide Metabolism
This technical support center is designed for researchers, scientists, and drug development professionals investigating the modulation of aldophosphamide metabolism to enhance the therapeutic efficacy of cyclophosphamide (B585) (CPA) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cyclophosphamide and the role of this compound?
A1: Cyclophosphamide is a widely used anticancer prodrug. It is metabolically activated in the liver by cytochrome P450 (CYP) enzymes (primarily CYP2B6, 2C9, and 3A4) to 4-hydroxycyclophosphamide (B600793) (4-OH-CPA).[1][2][3] 4-OH-CPA exists in equilibrium with its tautomer, this compound.[1][4] this compound is a critical intermediate that can follow two main paths:
-
Activation: It can spontaneously decompose into the cytotoxic agents phosphoramide (B1221513) mustard and acrolein.[1][4] Phosphoramide mustard is the primary DNA alkylating agent responsible for the drug's anticancer effects.[2][4]
-
Detoxification: It can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1 and ALDH3A1, to the inactive and less toxic metabolite, carboxycyclophosphamide.[1]
Q2: Why is modulating this compound metabolism a target for increasing CPA efficacy?
A2: The therapeutic window of CPA is determined by the balance between its activation to phosphoramide mustard and its detoxification to carboxycyclophosphamide.[1] High levels of ALDH activity in cancer cells can lead to rapid detoxification of this compound, reducing the concentration of the active phosphoramide mustard and thus causing drug resistance.[5][6][7] By inhibiting ALDH enzymes, it is possible to shift the metabolic pathway away from detoxification and towards the formation of the cytotoxic alkylating agent, thereby increasing the drug's efficacy and potentially overcoming resistance.[5][8]
Q3: Which ALDH isozymes are most relevant for CPA resistance?
A3: ALDH1A1 and ALDH3A1 are the primary isozymes implicated in CPA resistance.[1][5][6] Elevated expression of these enzymes has been linked to reduced sensitivity to CPA in various cancer cell lines.[5][7] ALDH1A1 is also recognized as a marker for cancer stem cells, which are often highly resistant to chemotherapy.[5]
Q4: What are the potential challenges of using ALDH inhibitors in combination with CPA?
A4: A key challenge is potential toxicity to normal tissues. Primitive hematopoietic stem cells, for example, have high levels of ALDH, which protects them from CPA's toxicity.[9] Systemic inhibition of ALDH could increase the myelosuppressive side effects of CPA.[10] Therefore, developing tumor-targeted ALDH inhibitors or strategies that selectively enhance CPA's effect in cancer cells is a crucial area of research. Another challenge is the existence of multiple ALDH isozymes; non-selective inhibitors might lead to off-target effects.[5]
Cyclophosphamide Metabolic Pathway
The metabolic activation and detoxification of cyclophosphamide is a multi-step process primarily occurring in the liver and target cancer cells.
Caption: Metabolic pathway of Cyclophosphamide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for CPA/mafosfamide in sensitive cell lines. | 1. Metabolite Instability: The active metabolite, 4-OH-CPA (and its analog mafosfamide), can be unstable in culture media.[11]2. Cell Density: CPA's cytotoxicity is dependent on cell proliferation. Variations in seeding density can alter results.[11]3. Serum Lot Variation: Different lots of serum can have varying levels of enzymes that may affect drug stability or activity. | 1. Always prepare fresh drug solutions immediately before each experiment. Minimize exposure to light and elevated temperatures.2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during drug treatment.[11]3. Test and qualify new lots of serum. If possible, use a single large lot for a series of related experiments. |
| ALDH inhibitor fails to potentiate CPA cytotoxicity. | 1. Low/No ALDH Expression: The cell line used may not express the target ALDH isozyme (e.g., ALDH1A1, ALDH3A1) at significant levels.[10]2. Ineffective Inhibitor: The inhibitor may have poor cell permeability, be used at a suboptimal concentration, or be inactive against the specific ALDH isozyme present.3. Alternative Resistance Mechanisms: The cells may possess other resistance mechanisms, such as increased glutathione (B108866) levels or enhanced DNA repair.[12][13] | 1. Verify ALDH expression and activity in your cell line using Western blot, qPCR, or an ALDH activity assay (see protocols below). Select cell lines with known high ALDH expression for these studies.[5]2. Titrate the ALDH inhibitor to determine its optimal non-toxic concentration. Confirm its activity against the target isozyme using an in vitro enzyme assay.3. Investigate other known resistance pathways. For example, measure intracellular glutathione levels or assess DNA damage repair capacity. |
| High toxicity of ALDH inhibitor alone. | 1. Off-Target Effects: The inhibitor may have cytotoxic effects independent of ALDH inhibition.2. Concentration Too High: The concentration used may be excessively high, leading to general cellular toxicity. | 1. Review the literature for known off-target effects of the inhibitor. Test the inhibitor on a cell line that lacks ALDH expression to assess ALDH-independent toxicity.[5]2. Perform a dose-response curve for the inhibitor alone to determine its IC50 and select a concentration for combination studies that is well below its toxic range (e.g., < IC10). |
| Difficulty translating in vitro results to in vivo models. | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The ALDH inhibitor and CPA may have different PK/PD profiles, leading to suboptimal co-localization at the tumor site.2. Host Metabolism: The host's liver and other tissues can metabolize the ALDH inhibitor, reducing its effective concentration.[11]3. Tumor Microenvironment: The in vivo tumor microenvironment can influence drug penetration and cell sensitivity. | 1. Conduct PK studies for both the ALDH inhibitor and CPA in your animal model to determine optimal dosing and scheduling.2. Use an in vivo-validated ALDH inhibitor or a formulation that improves its stability and bioavailability.3. Characterize the tumor microenvironment. Consider using orthotopic or patient-derived xenograft (PDX) models that better recapitulate human tumors. |
Quantitative Data Summary
The following tables summarize data on the effect of ALDH inhibitors on the efficacy of CPA analogs.
Table 1: Potentiation of Mafosfamide (MF) Cytotoxicity by ALDH3A1 Inhibitors in SF767 Glioblastoma Cells
| Treatment | ED50 of Mafosfamide (μM) | Fold Decrease in ED50 |
| Mafosfamide Alone | 146 ± 2 | - |
| Mafosfamide + CB29 | 92 ± 4 | 1.6 |
| Mafosfamide + Compound 18 | 108 ± 6 | 1.4 |
| Mafosfamide + Compound 19 | 92 ± 4 | 1.6 |
| Data adapted from a study on ALDH3A1 inhibitors.[5] The inhibitors (CB29, 18, 19) were used to sensitize ALDH3A1-expressing cancer cells to mafosfamide. |
Table 2: IC50 Values of Selective ALDH1A1 Inhibitors
| Compound | ALDH1A1 IC50 (μM) | ALDH2 IC50 (μM) | ALDH3A1 IC50 (μM) |
| Raloxifene | 2.35 | >100 | >100 |
| Bazedoxifene (B195308) | 4.41 | >100 | >100 |
| Data from an in-vitro enzymatic assay identifying FDA-approved drugs as selective ALDH1A1 inhibitors.[14] |
Experimental Protocols
Protocol 1: Cellular ALDH Activity Assay (Colorimetric)
This protocol provides a general method for measuring total ALDH activity in cell lysates.
Principle: ALDH oxidizes an aldehyde substrate, leading to the reduction of NAD+ to NADH. The NADH then reduces a colorless probe to a colored product, which can be measured by absorbance.[15]
Materials:
-
ALDH Assay Buffer (e.g., from kit provider)[15]
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Substrate (e.g., Acetaldehyde)[15]
-
NAD+ solution
-
Colorimetric Probe/Developer
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Sample Preparation:
-
Reaction Setup:
-
Prepare an NADH standard curve according to the kit manufacturer's instructions (e.g., 0-10 nmol/well).[15]
-
Add 10-50 µL of cell lysate to wells of the 96-well plate. Adjust sample volume based on protein concentration and expected activity.
-
For a negative control, include a sample treated with a pan-ALDH inhibitor like diethylaminobenzaldehyde (DEAB).[11]
-
Prepare a master reaction mix containing Assay Buffer, Substrate, NAD+, and the colorimetric probe.
-
-
Measurement:
-
Add the reaction mix to all wells, including standards and samples.
-
Incubate the plate at room temperature or 37°C.
-
Measure the absorbance at ~450 nm in a kinetic mode (e.g., every 2-5 minutes for 30-60 minutes) or at a fixed endpoint.[15]
-
-
Data Analysis:
-
Subtract the absorbance of a no-substrate blank from all readings.
-
Calculate the NADH generated in the sample wells using the NADH standard curve.
-
Determine the ALDH activity and normalize to the amount of protein in the lysate. Activity is often expressed as mU/mg protein.
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay) for CPA/Inhibitor Combination
This protocol assesses the effect of an ALDH inhibitor on the cytotoxicity of CPA or its active analogs (e.g., mafosfamide).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclophosphamide (or mafosfamide)
-
ALDH inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of CPA/mafosfamide and the ALDH inhibitor.
-
Treat cells with:
-
CPA/mafosfamide alone (multiple concentrations)
-
ALDH inhibitor alone (at a fixed, non-toxic concentration)
-
Combination of CPA/mafosfamide and the ALDH inhibitor
-
Vehicle control (medium with DMSO, if used as a solvent)
-
-
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for CPA/mafosfamide in the presence and absence of the ALDH inhibitor. A significant decrease in the IC50 value indicates potentiation.
-
Experimental Workflow & Logic Diagrams
Workflow for Testing an ALDH Inhibitor
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of resistance to the toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Raloxifene and bazedoxifene as selective ALDH1A1 inhibitors to ameliorate cyclophosphamide resistance: A drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. sciencellonline.com [sciencellonline.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Aldophosphamide and 4-Hydroxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of two key metabolites of the widely used anticancer drug cyclophosphamide (B585): aldophosphamide and 4-hydroxycyclophosphamide (B600793). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development efforts.
Introduction
Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. The initial and rate-limiting step in this activation is the hydroxylation of cyclophosphamide by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide. This metabolite exists in a dynamic equilibrium with its open-ring tautomer, this compound. Both 4-hydroxycyclophosphamide and this compound are transport forms that can diffuse into cells. Inside the cell, this compound undergoes β-elimination to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. Phosphoramide mustard is a potent DNA alkylating agent that forms interstrand and intrastrand cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death). Due to their transient nature and the equilibrium between them, direct comparative studies on the cytotoxic activity of isolated this compound and 4-hydroxycyclophosphamide are limited. However, their cytotoxic potential is intrinsically linked as they are both precursors to the same ultimate effector molecule.
Metabolic and Cytotoxic Signaling Pathway
The metabolic activation of cyclophosphamide and the subsequent signaling cascade leading to cell death are critical to understanding the activity of its metabolites.
Caption: Metabolic activation of cyclophosphamide and downstream cytotoxic pathway.
Quantitative Comparison of Cytotoxic Activity
Direct comparative IC50 values for this compound and 4-hydroxycyclophosphamide are scarce in the literature due to their instability and tautomeric equilibrium. However, studies on more stable precursors and the ultimate cytotoxic metabolite provide insights into their relative potency.
| Compound | Cell Line(s) | Assay Type | IC50 Value(s) | Reference(s) |
| 4-Hydroperoxycyclophosphamide | U87 (Glioblastoma) | Cell Viability | 15.67 ± 0.58 µM | [1] |
| (precursor to 4-OH-CP) | T98 (Glioblastoma) | Cell Viability | 19.92 ± 1 µM | [1] |
| Various Human Tumors | Clonogenic Assay | Median Molar ID50 = 5.7 x 10-5 M | [2] | |
| Phosphoramide Mustard | CCRF-CEM (Leukemia) | Cytotoxicity | 1.7 µg/mL (approximately 7.8 µM) | [3] |
| Rat Granulosa Cells | Cell Viability | 3-6 µM | [4] | |
| This compound Analogues | L1210 & P388 (Leukemia) | In vitro cytotoxicity | Essentially equivalent to 4-OH-CP counterparts | [5] |
Note: 4-Hydroperoxycyclophosphamide is a stable derivative that spontaneously decomposes to 4-hydroxycyclophosphamide in aqueous solutions.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the cytotoxicity of cyclophosphamide metabolites.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the test compound (e.g., 4-hydroxycyclophosphamide) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell viability.[6]
Caption: Workflow for a typical MTT cell viability assay.
Clonogenic Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity based on the loss of reproductive integrity.
-
Cell Plating: A known number of single cells are seeded into culture dishes or multi-well plates.
-
Treatment: Cells are exposed to the cytotoxic agent for a defined period.
-
Incubation: The cells are washed to remove the drug and incubated for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet to make them visible.
-
Colony Counting: Colonies containing a minimum of 50 cells are counted.
-
Calculation of Surviving Fraction: The plating efficiency (number of colonies formed / number of cells seeded) of treated cells is normalized to the plating efficiency of untreated control cells to determine the surviving fraction. This data can be used to generate a dose-response curve.
Conclusion
This compound and 4-hydroxycyclophosphamide are critical intermediates in the bioactivation of cyclophosphamide. They exist in a tautomeric equilibrium and are both precursors to the ultimate DNA alkylating agent, phosphoramide mustard.[7] Due to their instability and interconversion, a direct head-to-head comparison of their individual cytotoxicities is challenging and not extensively documented. However, studies on stable precursors like 4-hydroperoxycyclophosphamide indicate potent cytotoxic activity against various cancer cell lines.[1][2] Qualitative evidence suggests that this compound analogues have comparable cytotoxicity to their 4-hydroxycyclophosphamide counterparts.[5] The cytotoxic effects of both metabolites are ultimately mediated by phosphoramide mustard, which induces DNA damage, activates the DNA damage response pathway, and leads to apoptotic cell death.[4] Further research with stabilized analogues or advanced in vitro systems may be necessary to fully dissect the individual contributions of this compound and 4-hydroxycyclophosphamide to the overall cytotoxicity of cyclophosphamide.
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, activation, and cytotoxicity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of Aldophosphamide and Phosphoramide Mustard Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic profiles of aldophosphamide and phosphoramide (B1221513) mustard, two key metabolites of the widely used anticancer drug cyclophosphamide (B585). Understanding the distinct genotoxic characteristics of these compounds is crucial for assessing the therapeutic efficacy and toxicological risk associated with cyclophosphamide-based therapies.
Introduction
Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. A key intermediate in this activation pathway is this compound, which is subsequently converted to the ultimate DNA alkylating agent, phosphoramide mustard. While phosphoramide mustard is recognized as the primary mediator of both the therapeutic and genotoxic effects of cyclophosphamide, the role and inherent genotoxicity of this compound are also of significant interest. This guide synthesizes available experimental data to compare the genotoxic mechanisms and potencies of these two critical metabolites.
Mechanism of Genotoxicity
This compound serves as a transport form and precursor to phosphoramide mustard.[1] It can diffuse into cells where it spontaneously or enzymatically decomposes to form phosphoramide mustard and acrolein.[1][2] Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to DNA, primarily at the N7 position of guanine.[2][3][4] This interaction leads to the formation of DNA monoadducts and, more critically, DNA interstrand and intrastrand cross-links.[3][4] These cross-links are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5]
The formation of DNA adducts by phosphoramide mustard initiates a cellular DNA Damage Response (DDR).[3] This complex signaling network attempts to repair the damaged DNA. Key proteins involved in the DDR activated by phosphoramide mustard include ATM (Ataxia-telangiectasia mutated), PARP-1, PRKDC, XRCC6, and BRCA1.[3] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death.
Due to its role as an unstable intermediate that rapidly converts to phosphoramide mustard, direct and independent assessment of this compound's genotoxicity in vitro is challenging. Its stability in cell culture media is a critical factor, as any observed genotoxic effects could be attributable to the generated phosphoramide mustard.[6][7][8][9]
Quantitative Genotoxicity Data
The following tables summarize the available quantitative data on the genotoxicity of phosphoramide mustard. Direct comparative data for this compound under identical experimental conditions is limited due to its instability and rapid conversion to phosphoramide mustard.
Table 1: Cytotoxicity Data for Phosphoramide Mustard
| Cell Line | Assay | Concentration | Effect | Reference |
| Rat spontaneously immortalized granulosa cells (SIGCs) | Trypan Blue Exclusion | 3 µM (48h) | 91% cell viability | [3] |
| Rat spontaneously immortalized granulosa cells (SIGCs) | Trypan Blue Exclusion | 6 µM (48h) | 83.6% cell viability | [3] |
Table 2: DNA Adduct Formation by Phosphoramide Mustard in Rat Granulosa Cells
| Adduct Type | Concentration | Time | Relative Abundance (per 1 x 105 nucleotides) | Reference |
| NOR-G-OH (DA1) | 6 µM | 24h | Detected | [3] |
| G-NOR-G (DA2) | 3 µM | 48h | Detected | [3] |
| G-NOR-G (DA2) | 6 µM | 48h | Detected | [3] |
Table 3: Induction of DNA Damage Response Proteins by Phosphoramide Mustard in Rat Granulosa Cells
| Protein | Concentration | Time | Fold Increase vs. Control | Reference |
| γH2AX | 6 µM | 24h | Increased (P < 0.05) | [3] |
| ATM | 6 µM | 24h | Increased (P < 0.05) | [3] |
| PARP-1 | 3 µM | 24h | Increased (P < 0.05) | [3] |
| PARP-1 | 6 µM | 24h | Increased (P < 0.05) | [3] |
| PRKDC | 6 µM | 24h | Increased (P < 0.05) | [3] |
| XRCC6 | 6 µM | 24h | Increased (P < 0.05) | [3] |
| BRCA1 | 3 µM | 24h | Increased (P < 0.05) | [3] |
| BRCA1 | 6 µM | 24h | Increased (P < 0.05) | [3] |
| γH2AX | 3 µM | 48h | Increased (P < 0.05) | [3] |
| γH2AX | 6 µM | 48h | Increased (P < 0.05) | [3] |
| ATM | 3 µM | 48h | Increased (P < 0.05) | [3] |
| ATM | 6 µM | 48h | Increased (P < 0.05) | [3] |
| PARP-1 | 3 µM | 48h | Increased (P < 0.05) | [3] |
| PARP-1 | 6 µM | 48h | Increased (P < 0.05) | [3] |
| PRKDC | 3 µM | 48h | Increased (P < 0.05) | [3] |
| PRKDC | 6 µM | 48h | Increased (P < 0.05) | [3] |
| BRCA1 | 3 µM | 48h | Increased (P < 0.05) | [3] |
| BRCA1 | 6 µM | 48h | Increased (P < 0.05) | [3] |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a well-established method for assessing chromosomal damage. It detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay quantifies the frequency of micronucleated cells in a population exposed to a test substance.
General Protocol:
-
Cell Culture: Human lymphocytes or a suitable cell line (e.g., L5178Y, CHO, TK6) are cultured under standard conditions.
-
Treatment: Cells are exposed to various concentrations of the test compound (e.g., phosphoramide mustard) with and without an exogenous metabolic activation system (S9 mix) for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours).
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (typically 1000-2000) per concentration under a microscope.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. A modification of the alkaline comet assay can also be used to detect DNA cross-links.
Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids). Electrophoresis at a high pH results in the migration of broken DNA fragments away from the nucleoid, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. For detecting cross-links, a DNA damaging agent (e.g., ionizing radiation) is introduced to induce strand breaks. Cross-links will retard the migration of the fragmented DNA, resulting in a smaller comet tail.
General Protocol for DNA Cross-link Detection:
-
Cell Treatment: Cells are exposed to the test compound.
-
Induction of Strand Breaks: Cells are irradiated with a fixed dose of X-rays or gamma rays to induce a known level of DNA strand breaks.
-
Embedding in Agarose: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cellular proteins and membranes.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis.
-
Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA migration (e.g., tail length, tail moment). A reduction in DNA migration compared to the irradiated control indicates the presence of DNA cross-links.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive indicator of genotoxic events and is used to detect the interchange of DNA between sister chromatids of a duplicating chromosome.
Principle: Cells are cultured for two replication cycles in the presence of a DNA base analog, typically 5-bromodeoxyuridine (BrdU). This results in chromosomes where one chromatid has both strands of its DNA substituted with BrdU, while the sister chromatid has only one substituted strand. Differential staining techniques allow for the visualization of exchanges between the sister chromatids. An increase in the frequency of SCEs indicates DNA damage.
General Protocol:
-
Cell Culture and BrdU Labeling: Cells are cultured in the presence of BrdU for two cell cycles.
-
Treatment: The test substance is added to the cultures for a defined period. For compounds requiring metabolic activation like cyclophosphamide and its metabolites, an S9 mix is included.
-
Metaphase Arrest: A spindle inhibitor such as colcemid or colchicine (B1669291) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Differential Staining: The slides are treated and stained (e.g., with Hoechst 33258 and Giemsa) to produce a "harlequin" pattern on the chromosomes, which allows for the visualization and scoring of SCEs.
-
Scoring: The number of SCEs per metaphase is counted for a set number of cells per treatment group.
Visualizations
Metabolic Activation and Genotoxicity Pathway of Cyclophosphamide
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitor assays [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Aldophosphamide as a Biomarker for Cyclophosphamide Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aldophosphamide as a potential biomarker for predicting the efficacy of the widely used chemotherapy drug, cyclophosphamide (B585). By examining the metabolic pathway of cyclophosphamide and the available experimental data, this document aims to equip researchers and drug development professionals with the necessary information to evaluate the utility of this compound in clinical and research settings.
Introduction to Cyclophosphamide Metabolism and the Role of this compound
Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. The process, mediated by cytochrome P450 enzymes, converts cyclophosphamide into 4-hydroxycyclophosphamide (B600793), which exists in a tautomeric equilibrium with its open-ring isomer, This compound .[1][2] this compound is a critical intermediate, as it is the precursor to the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and the toxic metabolite acrolein.[2] Given its central role in the bioactivation pathway, the concentration of this compound is hypothesized to be a more direct indicator of the effective dose of cyclophosphamide delivered to tumor cells.
This compound vs. Alternative Biomarkers: A Comparative Analysis
While several metabolites of cyclophosphamide could potentially serve as biomarkers, this compound's position in the metabolic cascade makes it a strong candidate. The table below compares this compound with other potential biomarkers.
| Biomarker | Rationale for Use as Efficacy Marker | Limitations |
| This compound | Immediate precursor to the active cytotoxic agent (phosphoramide mustard), its levels may more accurately reflect the amount of active drug available to act on tumor cells. | Unstable and exists in equilibrium with 4-hydroxycyclophosphamide, requiring specific analytical methods for distinct quantification. Lack of extensive clinical validation directly correlating its levels with patient outcomes. |
| 4-Hydroxycyclophosphamide | The primary, relatively stable upstream metabolite. Its concentration is often measured as an indicator of cyclophosphamide activation. | As it is in equilibrium with this compound, its levels may not precisely represent the fraction that converts to the active metabolite. |
| Phosphoramide Mustard | The ultimate DNA alkylating agent responsible for cytotoxicity. Its levels in target tissues would be the most direct measure of efficacy. | Extremely reactive and has a short half-life, making it very difficult to measure accurately in plasma or target tissues.[3] |
| Phosphoramide Mustard-DNA Adducts | Represent the direct interaction of the active metabolite with its therapeutic target (DNA). | Technically challenging to quantify, requiring invasive tissue biopsies and sophisticated analytical techniques.[4] |
| Parent Cyclophosphamide | Easy to measure and reflects the initial exposure to the drug. | Poor correlation with clinical efficacy as it does not account for inter-individual variability in metabolic activation.[5] |
Quantitative Data on Cyclophosphamide and Metabolite Pharmacokinetics
While direct comparative studies validating this compound as a superior biomarker for efficacy are limited, pharmacokinetic studies of cyclophosphamide and its metabolites provide valuable insights. The following table summarizes pharmacokinetic parameters from studies in cancer patients. It's important to note that many studies measure the combined concentration of the tautomers 4-hydroxycyclophosphamide and this compound.
| Patient Population | Analyte Measured | Mean Peak Plasma Concentration (Cmax) | Mean Area Under the Curve (AUC) | Key Findings & Citations |
| Metastatic Breast Cancer | 4-hydroxycyclophosphamide/ this compound | Not explicitly stated | 27 µM·h/g/m² (Course 1) | A nonproportional increase in parent drug AUC was observed with dose escalation, while the active metabolite AUC was lower in the second course, possibly due to co-administered thiotepa.[6] |
| Systemic Vasculitis | 4-hydroxycyclophosphamide/ this compound | Reached at 2.3 h post-infusion | 1.86 ± 1.12 mg/L·h | Wide interpatient variability in concentrations and pharmacokinetic parameters was observed. |
| Metastatic Breast Cancer | Cyclophosphamide | Not explicitly stated | Lower AUC (2,888 µmol/L/h) correlated with longer tumor response (≥22 months) and higher incidence of cardiotoxicity. | Suggests that enhanced activation of cyclophosphamide (leading to lower parent drug levels) may improve efficacy but also increase toxicity.[7] |
| Pediatric Neuroblastoma | 4-hydroxycyclophosphamide (HCY) & Chloroethylphosphoramide mustard (CEPM) | Highly variable | Considerable interpatient variability in the AUC of cyclophosphamide and its metabolites was observed. | Highlights the need for pharmacokinetic-linked pharmacodynamic studies in children.[8] |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. Due to its instability and equilibrium with 4-hydroxycyclophosphamide, a derivatization step is essential to specifically measure this compound.
Protocol: Quantification of this compound (via 4-hydroxycyclophosphamide derivatization) in Human Plasma using UPLC-MS/MS
This protocol is adapted from methods developed for the quantification of 4-hydroxycyclophosphamide, which, due to the tautomeric equilibrium, reflects the levels of this compound after stabilization.[9][10]
1. Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add a derivatizing agent such as semicarbazide (B1199961) to the plasma. This reaction stabilizes 4-hydroxycyclophosphamide by forming a semicarbazone derivative, effectively trapping the equilibrium and allowing for accurate measurement.[10]
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the derivatized plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated 4-hydroxycyclophosphamide).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
3. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is suitable.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized 4-hydroxycyclophosphamide and the internal standard should be optimized for the specific mass spectrometer used.
-
Visualizing Key Pathways and Workflows
Cyclophosphamide Metabolic Activation Pathway
Caption: Metabolic activation of cyclophosphamide to its active and toxic metabolites.
Experimental Workflow for this compound Biomarker Validation
Caption: A proposed workflow for the clinical validation of this compound as a biomarker.
Conclusion and Future Directions
This compound holds significant promise as a biomarker for cyclophosphamide efficacy due to its pivotal role as the immediate precursor to the active cytotoxic agent, phosphoramide mustard. However, its widespread clinical adoption is hampered by its inherent instability and the lack of large-scale clinical trials specifically designed to validate its predictive power against other metabolites.
Future research should focus on:
-
Comparative Clinical Trials: Designing studies to directly compare the correlation of plasma levels of this compound, 4-hydroxycyclophosphamide, and phosphoramide mustard-adducts with clinical outcomes in various cancer types.
-
Standardization of Analytical Methods: Developing and validating robust, standardized protocols for the specific quantification of this compound in clinical samples.
-
Integration with Pharmacogenomics: Investigating the interplay between this compound levels, genetic polymorphisms in metabolizing enzymes (e.g., CYP450, ALDH), and treatment response to personalize cyclophosphamide therapy.
By addressing these key areas, the scientific community can fully elucidate the potential of this compound to optimize cyclophosphamide treatment, ultimately improving patient outcomes.
References
- 1. Population pharmacokinetics and pharmacodynamics of doxorubicin and cyclophosphamide in breast cancer patients: a study by the EORTC-PAMM-NDDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The pharmacokinetics of cyclophosphamide, phosphoramide mustard and nor-nitrogen mustard studied by gas chromatography in patients receiving cyclophosphamide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of phosphoramide mustard/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonlinear pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide/aldophosphamide in patients with metastatic breast cancer receiving high-dose chemotherapy followed by autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide pharmacokinetics: correlation with cardiac toxicity and tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Aldophosphamide's Cross-Reactivity with Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profiles of aldophosphamide, the key cytotoxic metabolite of cyclophosphamide (B585), and other prominent alkylating agents. A thorough understanding of these cross-reactivity patterns is essential for optimizing sequential and combination chemotherapy regimens, predicting treatment outcomes, and designing novel therapeutics to overcome drug resistance. This document summarizes preclinical data, presents detailed experimental methodologies for assessing cross-reactivity, and visualizes the critical signaling pathways implicated in resistance mechanisms.
Introduction to this compound and Alkylating Agents
This compound is a pivotal intermediate in the bioactivation of the widely used anticancer drug, cyclophosphamide.[1][2] Following hepatic metabolism of cyclophosphamide to 4-hydroxycyclophosphamide, this intermediate exists in equilibrium with its open-ring tautomer, this compound.[3] this compound then serves as a transport form, readily entering cells where it spontaneously decomposes into the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and acrolein.[1][4] It is the phosphoramide mustard that exerts the primary cytotoxic effect by forming inter- and intra-strand DNA cross-links, ultimately leading to apoptosis.[3]
Alkylating agents are a cornerstone of cancer chemotherapy and are classified based on their chemical structure, including nitrogen mustards (e.g., cyclophosphamide, melphalan, chlorambucil), nitrosoureas (e.g., carmustine (B1668450) [BCNU]), and platinum-based compounds (e.g., cisplatin).[5] While they share a common mechanism of inducing DNA damage, differences in their chemical reactivity, transport into cells, and metabolism can lead to varied patterns of sensitivity and resistance.[6]
Quantitative Cross-Reactivity Data
The following tables summarize in vitro cross-resistance data for cyclophosphamide (using its in vitro active form, 4-hydroperoxycyclophosphamide [4-HC]) and other alkylating agents across various human cancer cell lines. The data is presented as the Resistance Factor (RF), which is the ratio of the IC50 (the drug concentration required to inhibit cell growth by 50%) of the resistant cell line to that of the parental, sensitive cell line. An RF greater than 1 indicates resistance, while an RF less than 1 suggests collateral sensitivity.
Table 1: Cross-Reactivity of a 4-Hydroperoxycyclophosphamide-Resistant Human Squamous Cell Carcinoma Line (SCC-25/CP)
| Alkylating Agent | Class | Resistance Factor (RF) |
| 4-Hydroperoxycyclophosphamide | Nitrogen Mustard | 3 |
| Melphalan (MEL) | Nitrogen Mustard | 5 |
| Carmustine (BCNU) | Nitrosourea | 1 (No Cross-Resistance) |
| Cisplatin (CDDP) | Platinum Compound | 12 |
Data adapted from Teicher et al., Cancer Research, 1986.[1]
Table 2: Cross-Reactivity of a Nitrogen Mustard-Resistant Human Burkitt Lymphoma Line (Raji/HN2)
| Alkylating Agent | Class | Resistance Factor (RF) |
| 4-Hydroperoxycyclophosphamide | Nitrogen Mustard | ~3 |
| Nitrogen Mustard (HN2) | Nitrogen Mustard | 7 |
| Carmustine (BCNU) | Nitrosourea | No Cross-Resistance |
| Melphalan (MEL) | Nitrogen Mustard | No Cross-Resistance |
| Busulfan | Alkyl Sulfonate | No Cross-Resistance |
| Cisplatin (CDDP) | Platinum Compound | No Cross-Resistance |
Data adapted from Teicher et al., Cancer Research, 1986.[1]
Table 3: Cross-Reactivity of a Carmustine-Resistant Human Burkitt Lymphoma Line (Raji/BCNU)
| Alkylating Agent | Class | Resistance Factor (RF) |
| 4-Hydroperoxycyclophosphamide | Nitrogen Mustard | No Cross-Resistance |
| Carmustine (BCNU) | Nitrosourea | 5.3 |
| Melphalan (MEL) | Nitrogen Mustard | 4 |
| Cisplatin (CDDP) | Platinum Compound | 4 |
Data adapted from Teicher et al., Cancer Research, 1986.[1]
Mechanisms of Resistance and Cross-Reactivity
The development of resistance to this compound and other alkylating agents is a significant clinical challenge. Several key mechanisms contribute to this phenomenon, which in turn dictate the patterns of cross-reactivity.
-
Increased Aldehyde Dehydrogenase (ALDH) Activity: ALDH enzymes can detoxify this compound by oxidizing it to the inactive metabolite, carboxyphosphamide.[7] Overexpression of ALDH is a well-established mechanism of resistance to cyclophosphamide and its analogs.[8][9] This mechanism may not confer cross-resistance to alkylating agents that are not substrates for ALDH.
-
Elevated Glutathione (B108866) (GSH) and Glutathione S-Transferase (GST) Levels: The active metabolite, phosphoramide mustard, can be detoxified through conjugation with glutathione, a reaction catalyzed by glutathione S-transferases.[10] Increased intracellular levels of GSH and enhanced GST activity can therefore lead to resistance.[1][11] This mechanism can result in cross-resistance to other electrophilic drugs that are also detoxified by GSH conjugation.
-
Enhanced DNA Repair Capacity: Alkylating agents induce various forms of DNA damage. Cancer cells can develop resistance by upregulating DNA repair pathways, such as nucleotide excision repair and homologous recombination, which can efficiently remove DNA adducts and cross-links.[11][12] Enhanced DNA repair can lead to broad cross-resistance among different classes of DNA-damaging agents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in this compound's mechanism of action and resistance, as well as a typical experimental workflow for assessing cross-reactivity.
Caption: this compound metabolism, mechanism of action, and key resistance pathways.
Caption: Experimental workflow for determining the cross-reactivity profile of a resistant cell line.
Experimental Protocols
Development of Drug-Resistant Cell Lines
A common method for generating drug-resistant cell lines involves continuous exposure to escalating concentrations of the selecting alkylating agent.
-
Cell Line Selection: Begin with a well-characterized, sensitive parental cancer cell line.
-
Initial Drug Concentration: Treat the cells with the selecting agent at a concentration equivalent to its predetermined IC50.
-
Dose Escalation: Once the cells have recovered and resumed normal proliferation, gradually increase the drug concentration in a stepwise manner. This process is continued until a desired level of resistance is achieved.
-
Verification of Resistance: The resistance of the newly established cell line should be confirmed by comparing its IC50 for the selecting agent to that of the parental line.
In Vitro Cytotoxicity Assays
a) MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the alkylating agents to be tested. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a period that allows for the drug to exert its cytotoxic effects (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.
b) Colony Formation Assay
The colony formation assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Cell Seeding: Plate a known number of single cells in 6-well plates. The seeding density should be optimized to yield 50-100 colonies in the control wells.
-
Drug Treatment: After allowing the cells to attach, treat them with various concentrations of the alkylating agents for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the drug's long-term cytotoxic effect.
Conclusion
The cross-reactivity of this compound with other alkylating agents is a complex issue influenced by multiple cellular mechanisms. The preclinical data presented in this guide indicate that while cross-resistance can occur, particularly among agents of the same class, it is not always a given. A lack of complete cross-resistance suggests that the specific mechanisms of resistance can vary depending on the drug and the cancer cell type. This highlights the importance of continued research into the molecular basis of resistance to guide the rational selection of second-line therapies and the development of novel strategies to overcome treatment failure. The experimental protocols provided herein offer a standardized approach for researchers to further investigate these critical cross-reactivity patterns.
References
- 1. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 6. ossila.com [ossila.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Deoxyribonucleic acid crosslinking by 4-hydroperoxycyclophosphamide in cyclophosphamide-sensitive and -resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumors That Acquire Resistance to Low-Dose Metronomic Cyclophosphamide Retain Sensitivity to Maximum Tolerated Dose Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aldophosphamide Quantification Methods for Researchers
For scientists and professionals in drug development, the precise quantification of aldophosphamide, a critical but unstable metabolite of the widely used chemotherapeutic agent cyclophosphamide (B585), is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides an objective comparison of three prominent analytical methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorometric Assays.
This compound exists in a tautomeric equilibrium with its more stable cyclic form, 4-hydroxycyclophosphamide (B600793) (4-OHCP).[1] Due to the inherent instability of this compound, analytical methods typically involve a stabilization step, and quantification is often reported as the total 4-OHCP/aldophosphamide concentration. This guide will delve into the experimental protocols and performance data for each method to assist researchers in selecting the most suitable technique for their specific needs.
Metabolic Activation of Cyclophosphamide
The metabolic pathway of cyclophosphamide is crucial to understanding the importance of this compound quantification. The parent drug, cyclophosphamide, is biologically inactive and requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted to 4-hydroxycyclophosphamide.[2] This metabolite is in equilibrium with its open-ring tautomer, this compound.[3] this compound then serves as a transport form and, within cells, spontaneously decomposes to the cytotoxic agents phosphoramide (B1221513) mustard and acrolein.[2] The concentration of the 4-OHCP/aldophosphamide pool is therefore a key determinant of the drug's therapeutic efficacy and toxicity.
Comparison of Quantification Methods
The choice of analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of UPLC-MS/MS, GC-MS, and Fluorometric Assays.
| Parameter | UPLC-MS/MS | GC-MS | Fluorometric Assay |
| Principle | Chromatographic separation followed by mass analysis of a stabilized derivative. | Chromatographic separation of a volatile, stabilized derivative followed by mass analysis. | Measurement of fluorescence from a product formed by the reaction of a liberated species (acrolein) with a fluorogenic reagent. |
| Sample Throughput | High | Moderate | High |
| Sensitivity | Very High | High | Moderate to High |
| Specificity | Very High | High | Moderate |
| Linear Range | Wide (e.g., 2.5 - 1,000 ng/mL for 4-OHCP)[4] | Moderate (e.g., 25 ng/mL - 10 µg/mL for 4-OHCP/AP)[5] | Narrower, dependent on reaction kinetics |
| Derivatization | Required (e.g., Semicarbazide)[4] | Required (e.g., PFBHA)[5] | Indirect; based on a reaction product |
| Instrumentation | UPLC system coupled to a tandem mass spectrometer | Gas chromatograph coupled to a mass spectrometer | Fluorometer or fluorescence plate reader |
| Primary Analyte | Stabilized 4-OHCP/Aldophosphamide derivative | Stabilized this compound derivative | Acrolein (as a surrogate for "activated" cyclophosphamide) |
Experimental Protocols
UPLC-MS/MS Method
This method offers high sensitivity and specificity and is well-suited for complex biological matrices like plasma and whole blood.
Experimental Workflow:
Protocol Details:
-
Sample Stabilization: Immediately after collection, blood or plasma samples are treated with a derivatizing agent to stabilize the 4-OHCP/aldophosphamide tautomers. Semicarbazide hydrochloride is commonly used for this purpose.[4][6]
-
Sample Preparation: Protein precipitation is a common method for sample clean-up. This is typically achieved by adding a cold organic solvent like methanol.[7]
-
Chromatographic Separation: The stabilized derivative is separated from other sample components using a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.01% formic acid in water) and an organic component (e.g., methanol) is often employed.[4][6]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity by monitoring a specific precursor-to-product ion transition for the derivatized analyte.[4][6]
GC-MS Method
This technique is a robust and sensitive method for the quantification of this compound, requiring derivatization to ensure the analyte is volatile and thermally stable.
Experimental Workflow:
Protocol Details:
-
Derivatization: The unstable this compound is derivatized to a stable form. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative.[5]
-
Extraction: The derivatized analyte is then extracted from the biological matrix using a suitable organic solvent.
-
Gas Chromatographic Separation: The extracted derivative is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.
-
Mass Spectrometric Detection: The separated derivative is detected by a mass spectrometer, typically operating in electron-impact (EI) ionization mode.[5]
Fluorometric Assay
This method offers a simpler and higher throughput alternative to chromatography-based techniques, although with potentially lower specificity. It relies on the chemical properties of "activated" cyclophosphamide metabolites.
Logical Relationship:
References
- 1. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of 4-hydroxycyclophosphamide/aldophosphamide in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Aldophosphamide's Anticancer Activity Against Novel Therapeutic Compounds
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anticancer therapeutics, traditional alkylating agents like aldophosphamide, the active metabolite of cyclophosphamide (B585), have long been a cornerstone of chemotherapy. Their mechanism of inducing widespread DNA damage has proven effective against rapidly proliferating cancer cells. However, the field is rapidly evolving, with a paradigm shift towards more targeted and less toxic novel compounds. This guide provides an objective comparison of the in vitro activity of this compound (represented by its parent compound, cyclophosphamide) against a selection of these newer agents. The data is presented to offer a clear benchmark for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation cancer therapies.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for cyclophosphamide and several novel anticancer compounds across a variety of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions, such as cell density and the specific viability assay used.[1]
Table 1: IC50 Values of Cyclophosphamide (this compound proxy) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-4 | Ovarian Cancer | 178 (24h) | [2] |
| PEO1 | Ovarian Cancer | 11.70 (120h) | [2] |
| Raw 264.7 | Monocyte Macrophage | 145.44 | [3] |
| HeLa | Cervical Cancer | >100 | [4] |
| HEp2 | Larynx Carcinoma | >100 | [4] |
| NCI-60 Panel | Various | Mean GI50: 210 | [5] |
Table 2: IC50 Values of Novel Anticancer Compounds in Human Cancer Cell Lines
| Compound | Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin | Alkylating Agent | A549 | Lung Carcinoma | ~7.5 (48h) | [1] |
| MCF-7 | Breast Adenocarcinoma | ~6.4 (48h) | [1] | ||
| U87 MG | Glioblastoma | 9.5 (24h) | [1] | ||
| Temozolomide | Alkylating Agent | U87 MG | Glioblastoma | 748.3 (48h) | [1] |
| T98G | Glioblastoma | 438.3 (72h) | [6] | ||
| Olaparib | PARP Inhibitor | MDA-MB-436 | Breast Cancer (BRCA1 mut) | 4.7 | [7] |
| PEO1 | Ovarian Cancer (BRCA2 mut) | 0.004 | [7] | ||
| HCT116 | Colorectal Cancer | 2.799 | [7] | ||
| Berzosertib | ATR Inhibitor | Cal-27 | Head & Neck Squamous Cell Carcinoma | 0.285 (72h) | [8] |
| FaDu | Head & Neck Squamous Cell Carcinoma | 0.252 (72h) | [8] |
Experimental Protocols
Accurate and reproducible assessment of anticancer activity is fundamental to drug discovery. The following are detailed methodologies for key experiments used to generate the comparative data.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures total cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells in a 96-well plate.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates to remove TCA and stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Data Acquisition: Measure the absorbance at approximately 510 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with the anticancer compounds for the desired duration.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Treatment: Culture and treat cells with the test compounds.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A to degrade RNA and then stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and a representative novel anticancer agent, a PARP inhibitor.
Experimental and Logical Workflows
To ensure consistency and comparability in benchmarking studies, standardized experimental workflows are essential.
Conclusion
The data presented in this guide highlights the evolving landscape of anticancer drug discovery. While traditional alkylating agents like this compound remain relevant, novel compounds demonstrate significantly higher potency, often in a more targeted manner. For instance, the PARP inhibitor Olaparib exhibits nanomolar to low micromolar efficacy in cancer cell lines with specific genetic vulnerabilities, such as BRCA mutations.[7] Similarly, ATR inhibitors like Berzosertib show potent activity at sub-micromolar concentrations.[8]
This comparative guide serves as a valuable resource for researchers to contextualize the activity of their novel compounds against established and emerging anticancer agents. The provided protocols and workflow diagrams offer a framework for conducting robust and comparable preclinical assessments, ultimately contributing to the development of more effective and safer cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Aldophosphamide Exposure and Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of aldophosphamide, a key active metabolite of the widely used chemotherapeutic agent cyclophosphamide (B585). Understanding the correlation between preclinical in vitro data and in vivo efficacy is crucial for predicting clinical outcomes and optimizing drug development strategies. This document summarizes quantitative data from various studies, presents detailed experimental methodologies, and visualizes the underlying molecular mechanisms.
Executive Summary
This compound is a pivotal intermediate in the bioactivation of cyclophosphamide. Following its formation from 4-hydroxycyclophosphamide (B600793) in the liver, this compound is transported to tumor cells where it decomposes into the cytotoxic alkylating agent phosphoramide (B1221513) mustard and acrolein. The efficacy of cyclophosphamide is therefore directly related to the exposure of tumor cells to this compound and the subsequent DNA damage induced by phosphoramide mustard. A consistent correlation between the in vitro cytotoxicity of cyclophosphamide's active metabolites and in vivo anti-tumor response has been observed across numerous studies, although a direct quantitative equivalence is influenced by complex pharmacokinetic and pharmacodynamic factors. This guide explores these relationships through compiled experimental data and detailed protocols.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Precursors in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 4-hydroperoxycyclophosphamide (4-HC), a stable precursor that generates 4-hydroxycyclophosphamide and subsequently this compound in aqueous solution. These values indicate the concentration required to inhibit the growth of 50% of the cancer cell population in vitro.
| Cell Line | Cancer Type | IC50 (µM) of 4-HC | Citation |
| MOLT-4 | Acute Lymphoblastic Leukemia | >3-6 µg/ml | [1] |
| ML-1 | Myeloblastic Leukemia | >3-6 µg/ml | [1] |
| U87 | Glioblastoma | 15.67 ± 0.58 | [1] |
| T98 | Glioblastoma | 19.92 ± 1.0 | [1] |
| MCF-7 | Breast Carcinoma | Not specified, but showed sensitivity | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as exposure time and assay methodology.
Table 2: Comparison of In Vitro and In Vivo Response to Cyclophosphamide
This table provides a qualitative and semi-quantitative comparison of in vitro sensitivity to activated cyclophosphamide and the corresponding in vivo tumor response in preclinical models.
| Cell Line/Tumor Model | In Vitro Assay | In Vitro Sensitivity | In Vivo Model | In Vivo Treatment and Response | Correlation | Citation |
| B16 Melanoma | [³H]Thymidine uptake inhibition | Dose-dependent inhibition with S9-activated cyclophosphamide | Syngeneic C57BL/6 mice | Single dose of cyclophosphamide increased life span | Good quantitative correlation between in vitro potency and in vivo effect | [2] |
| MCF-7 Human Breast Carcinoma | Colony formation assay | Log-linear cell kill with increasing 4-HC concentration | Murine xenograft | Dose-dependent tumor growth inhibition with cyclophosphamide | Log-linear tumor cell kill observed in both settings | [2] |
| Rat Sarcomas (Polyoma virus-induced) | Lymphocyte cytotoxicity assay | Comparable cytotoxicity in lymphocytes from treated and untreated tumor-bearing rats | Isograft in rats | 250 mg/kg or 150 mg/kg cyclophosphamide led to >50% tumor regression | In vitro cytotoxicity did not directly reflect the significant in vivo tumor regression | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay Using S9-Mediated Activation of Cyclophosphamide
This protocol describes a method to assess the cytotoxicity of cyclophosphamide in vitro, which requires metabolic activation.
1. Preparation of S9 Fraction:
-
A crude microsomal fraction (S9) is prepared from the livers of phenobarbital-pretreated mice to induce cytochrome P450 enzymes.
-
The liver is homogenized in a suitable buffer (e.g., 0.15 M KCl) and centrifuged at 9000 x g for 10 minutes. The resulting supernatant is the S9 fraction.
2. Activation of Cyclophosphamide:
-
An S9 mix is prepared containing the S9 fraction, cofactors such as NADP+, glucose-6-phosphate, and MgCl2 in a phosphate (B84403) buffer.
-
Cyclophosphamide is incubated with the S9 mix to generate its active metabolites, including 4-hydroxycyclophosphamide and this compound.
3. Cell Culture and Treatment:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The S9-activated cyclophosphamide is added to the cells at various concentrations. Control wells receive either no treatment, cyclophosphamide without S9 activation, or the S9 mix alone.
-
The cells are incubated for a specified period (e.g., 48-72 hours).
4. Assessment of Cell Viability (MTT Assay):
-
Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical murine xenograft model to evaluate the anti-tumor efficacy of cyclophosphamide.
1. Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of human tumor xenografts. Alternatively, immunosuppressive regimens can be used in immunocompetent mice.[4][5][6][7]
-
Human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[4][5]
2. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[8]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
3. Drug Administration:
-
Cyclophosphamide is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 100-150 mg/kg every 4-7 days).
-
The control group receives vehicle (e.g., saline) on the same schedule.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Other endpoints may include tumor growth delay, survival analysis, and histological examination of tumors.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of cyclophosphamide, the subsequent DNA damage response pathway, and the general workflow for in vitro and in vivo correlation studies.
References
- 1. escholarship.org [escholarship.org]
- 2. Preclinical studies and clinical correlation of the effect of alkylating dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of in vitro cytotoxicity and clinical response to chemotherapy in ovarian and breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Independent Validation of Aldophosphamide Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Aldophosphamide, a key metabolite of the widely used anticancer agent cyclophosphamide (B585). Due to a notable lack of direct independent validation studies that explicitly replicate and confirm previous findings, this document synthesizes data from various primary research articles to offer a comparative overview. The performance of this compound analogues is compared with other alkylating agents, supported by available experimental data. This guide is intended to serve as a resource for researchers in oncology and drug development, providing insights into the synthesis, mechanism of action, and cytotoxic activity of this compound and its relation to other chemotherapeutic agents.
Data Presentation: Comparative Cytotoxicity of Alkylating Agents
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound analogues and other common alkylating agents against different cancer cell lines. It is critical to note that these values are compiled from different studies, and direct comparison is challenging due to variations in experimental conditions, such as cell lines, exposure times, and specific assay methodologies.
| Alkylating Agent/Analogue | Cell Line | IC50 (µM) | Reference/Notes |
| This compound Analogues | |||
| Tetrakis(chloroethyl)phosphorodiamidates | L1210 (Leukemia) | Highly Potent | [1] |
| Tetrakis(chloroethyl)phosphorodiamidates | P388 (Leukemia) | Highly Potent | [1] |
| Phenylketophosphamide (Analogue 14a) | Not Specified | Half-life of 66 min for alkylating agent generation | [2] |
| Phenylketoifosfamide (Analogue 14b) | Not Specified | Half-life of 63 min for alkylating agent generation | [2] |
| Other Alkylating Agents | |||
| Melphalan (B128) | RPMI8226 (Myeloma) | 8.9 | [3] |
| Melphalan | HL60 (Leukemia) | 3.78 | [3] |
| Melphalan | THP1 (Leukemia) | 6.26 | [3] |
| Melphalan-flufenamide (a Melphalan prodrug) | RPMI-8226 (Myeloma) | Lower IC50 than Melphalan | [4] |
| Busulfan (B1668071) | Not specified in vitro | Used in conditioning regimens with Cyclophosphamide | [5][6][7] |
| Temozolomide | U251, T98G (Glioblastoma) | Not significantly cytotoxic at non-toxic doses | [8] |
Disclaimer: The IC50 values presented above are for informational purposes and should not be used for direct comparison of potency without considering the original study's full experimental context. The lack of standardized reporting and direct head-to-head studies is a significant limitation in the field.
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound itself has been attempted through various standard aldehyde-forming reactions, often resulting in trace amounts. A more successful approach has been the preparation of stabilized derivatives, such as this compound semicarbazone, which can be characterized by infrared and proton magnetic resonance, and mass spectral analysis.
A series of perhydrooxazine analogues of this compound has also been prepared.[1] The rationale for these syntheses is based on creating molecules that can release the active phosphoramide (B1221513) mustard through alternative mechanisms to the beta-elimination from this compound.[1] These alternative mechanisms include hydrolysis to this compound followed by beta-elimination, cyclization to 4-hydroxycyclophosphamides, or tautomerization to an enamine with subsequent rapid expulsion of phosphoramide mustard.[1]
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of a compound against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Methodology:
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include control wells with vehicle-treated cells and untreated cells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and use a suitable statistical software to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
Caption: Metabolic activation and mechanism of action of Cyclophosphamide.
Caption: Logical relationships of Cyclophosphamide metabolism to its effects.
References
- 1. Synthesis, activation, and cytotoxicity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Busulfan-cyclophosphamide versus cyclophosphamide-busulfan as conditioning regimen before allogeneic hematopoietic cell transplantation: a prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of total body irradiation vs busulfan in combination with cyclophosphamide as conditioning for unrelated stem cell transplantation in CML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide followed by intravenous targeted busulfan for allogeneic hematopoietic cell transplantation: pharmacokinetics and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Metabolomics of Cyclophosphamide and Ifosfamide: Identifying Aldophosphamide as a Key Intermediate
A detailed guide for researchers on the differential metabolic fates of two isomeric anticancer agents, focusing on the central role of aldophosphamide and its downstream metabolites.
Cyclophosphamide (B585) (CP) and ifosfamide (B1674421) (IF) are structurally isomeric oxazaphosphorine prodrugs widely employed in chemotherapy.[1] Despite their structural similarity, they exhibit distinct toxicity profiles, a phenomenon largely attributed to differences in their metabolic activation and degradation pathways.[1][2] This guide provides a comparative overview of their in vivo metabolomics, supported by experimental data, to elucidate the biochemical basis for their differential therapeutic and toxicological effects.
Key Metabolic Differences at a Glance
The primary divergence in the metabolism of ifosfamide and cyclophosphamide lies in the preferential routes of bioactivation and detoxification.[1] Both drugs are inactive until they are metabolized by cytochrome P450 enzymes in the liver.[3][4] The initial and rate-limiting step for the activation of both drugs is 4-hydroxylation, which is mediated primarily by CYP2B6 and CYP3A4 enzymes.[4] This hydroxylation results in the formation of 4-hydroxycyclophosphamide (B600793) (4-OHCP) and 4-hydroxyifosfamide (B1221068) (4-OHIF), respectively. These intermediates exist in equilibrium with their open-ring tautomers, this compound (ALD) and aldoifosfamide (B1666837) (AIF).[2][3]
This compound and its isomer are key pharmacologically active metabolites.[3] From this point, the metabolic pathways diverge significantly:
-
Cyclophosphamide: Primarily undergoes ring-opening to yield acrolein and the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard (PAM).[2][5] Acrolein is a highly reactive aldehyde responsible for the urothelial toxicity (hemorrhagic cystitis) associated with cyclophosphamide therapy.[4]
-
Ifosfamide: Preferentially undergoes N-dechloroethylation of its side chains, a pathway that is significantly more pronounced than in cyclophosphamide.[1][5] This process generates chloroacetaldehyde (B151913) (CAA), a metabolite implicated in the characteristic neurotoxicity and nephrotoxicity observed with ifosfamide treatment.[1][4][5]
A smaller portion of this compound can be detoxified by the enzyme aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide.[6] The differential expression and activity of ALDH in various tissues contribute to the selectivity of these drugs.[6]
Comparative Analysis of Urinary Metabolites
In a comparative metabolomic study using a mouse model, urine samples were analyzed following the administration of ifosfamide or cyclophosphamide.[1] A total of 23 distinct metabolites were identified for both drugs using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS).[1][5] The following tables summarize the key metabolites identified for each drug.
Table 1: Ifosfamide Metabolites Identified in Mouse Urine [1]
| Metabolite ID | Compound Name |
| F1 | Ifosfamide |
| F2 | 4-Hydroxyifosfamide |
| F3 | Aldoifosfamide |
| F4 | Carboxyifosfamide |
| F5 | 2-Dechloroethylifosfamide |
| F6 | 3-Dechloroethylifosfamide |
| F7 | Isophosphoramide mustard |
| F8 | Chloroacetaldehyde |
| F9 | Thiodiglycolic acid |
| F10 | S-Carboxymethylcysteine |
Table 2: Cyclophosphamide Metabolites Identified in Mouse Urine [2][5]
| Metabolite ID | Compound Name |
| C1 | Cyclophosphamide |
| C2 | 4-Hydroxycyclophosphamide |
| C3 | This compound |
| C4 | Carboxyphosphamide |
| C5 | 4-Ketocyclophosphamide |
| C6 | Phosphoramide mustard |
| C7 | Acrolein |
| C8 | Thiodiglycolic acid |
| C9 | S-Carboxymethylcysteine |
Metabolic Pathways of Cyclophosphamide and Ifosfamide
Caption: Comparative metabolic pathways of Cyclophosphamide and Ifosfamide.
Experimental Protocols
The following is a representative experimental protocol for the comparative metabolomic analysis of ifosfamide and cyclophosphamide in a mouse model.[1][5]
1. Animal Model and Drug Administration:
-
Animal Model: Male C57BL/6 mice are used.[5]
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with a standard diet and water ad libitum.
-
Drug Administration: Mice are administered a single intraperitoneal (i.p.) injection of either cyclophosphamide (e.g., 200 mg/kg), ifosfamide (e.g., 200 mg/kg), or a saline vehicle control.[1]
2. Sample Collection:
-
Urine Collection: Mice are housed in metabolic cages for urine collection over a specified period (e.g., 24 hours) post-injection.[1]
-
Sample Handling: Urine samples are collected into tubes on ice, centrifuged to remove particulates, and immediately stored at -80°C until analysis.
3. Sample Preparation for LC-MS/MS Analysis:
-
Protein Precipitation: For plasma or tissue samples, proteins are precipitated by adding a cold organic solvent like acetonitrile (B52724) (e.g., in a 2:1 ratio of solvent to sample).[7]
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[7]
-
Supernatant Transfer: The resulting supernatant containing the metabolites is carefully transferred to a new tube for analysis.
-
Internal Standards: Stable isotope-labeled internal standards may be added to the samples to control for variations in sample preparation and instrument response.[7]
4. UPLC-ESI-QTOFMS Analysis:
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system is used for metabolite separation.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is commonly employed.[7]
-
Mobile Phases:
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution program is used to separate a wide range of metabolites. For example, the percentage of mobile phase B can be increased from 5% to 95% over 20 minutes.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) is used in both positive and negative modes to detect a broad spectrum of metabolites.
5. Data Analysis:
-
Data Acquisition: Mass spectral data is acquired over a specific mass range (e.g., m/z 50-1000).
-
Peak Picking and Alignment: Software is used to detect and align peaks across different samples.
-
Metabolite Identification: Metabolites are identified by comparing their accurate mass, retention time, and fragmentation patterns (MS/MS spectra) to known standards or metabolic databases.
-
Statistical Analysis: Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly different between the treatment groups.
Experimental Workflow for Comparative Metabolomics
Caption: A typical workflow for a comparative metabolomics study.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irispublishers.com [irispublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
Validating the Role of Specific CYP Isozymes in Aldophosphamide Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of various cytochrome P450 (CYP) isozymes in the metabolic activation of the anticancer prodrug cyclophosphamide (B585) to aldophosphamide. The information presented is supported by experimental data to aid researchers in designing and interpreting studies related to cyclophosphamide metabolism and efficacy.
The Critical Role of CYP Isozymes in Cyclophosphamide Activation
Cyclophosphamide is a widely used chemotherapeutic agent that requires metabolic activation by hepatic CYP enzymes to exert its cytotoxic effects.[1] The key activation step is the 4-hydroxylation of cyclophosphamide to form 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its tautomer, this compound.[1] this compound then spontaneously decomposes to the active alkylating agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein.[1]
However, a competing metabolic pathway, N-dechloroethylation, leads to the formation of the neurotoxic metabolite chloroacetaldehyde.[1] The balance between these activation and detoxification pathways, mediated by different CYP isozymes, is crucial in determining both the therapeutic efficacy and the toxicity profile of cyclophosphamide. Understanding the specific contributions of each CYP isozyme is therefore paramount for predicting drug response and developing strategies to optimize treatment outcomes.
Comparative Performance of Key CYP Isozymes
The activation of cyclophosphamide is primarily catalyzed by CYP2B6, CYP2C9, CYP2C19, and CYP3A4, with minor contributions from other isozymes.[1] The following tables summarize the available quantitative data on the kinetic performance of these key enzymes in the 4-hydroxylation of cyclophosphamide, the rate-limiting step in this compound production.
Table 1: Kinetic Parameters of Major CYP Isozymes in Cyclophosphamide 4-Hydroxylation
| CYP Isozyme | Apparent Km (mM) | Apparent Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (CLint) (µL/min/nmol CYP) | Source |
| CYP2B6 | 3-4 | 12.6 - 99.0 | 3 - 34 | [2] |
| CYP2C9 | Low Km component: 0.095 ± 0.072 | Low Vmax component: 0.138 ± 0.070 (nmol/min/mg protein) | Not Reported | [3] |
| High Km component: 5.09 ± 4.30 | High Vmax component: 1.55 ± 0.50 (nmol/min/mg protein) | Not Reported | [3] | |
| CYP3A4/5 | High Km component: 5.09 ± 4.30 | High Vmax component: 1.55 ± 0.50 (nmol/min/mg protein) | Not Reported | [3] |
Note: The data for CYP2C9 and CYP3A4/5 are from studies on human liver microsomes and represent the kinetics of the overall 4-hydroxylation reaction, with these isozymes identified as the primary contributors at low and high substrate concentrations, respectively.[3]
Table 2: Contribution of CYP Isozymes to Competing N-dechloroethylation Pathway
| CYP Isozyme | Role in N-dechloroethylation | Kinetic Parameters | Source |
| CYP3A4 | Primary contributor | Km for DECP formation: 160 µM | [4] |
| CYP2B6 | Minor contribution | Not Reported | [1] |
DECP: Dechloroethylcyclophosphamide
Experimental Protocols
In Vitro Cyclophosphamide Metabolism Assay
This protocol describes a general method for assessing the metabolism of cyclophosphamide to 4-hydroxycyclophosphamide using human liver microsomes or recombinant CYP isozymes.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP isozymes (e.g., CYP2B6, CYP2C9, CYP2C19, CYP3A4)
-
Cyclophosphamide (substrate)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Semicarbazide (B1199961) solution (derivatizing agent)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., ifosfamide)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM or recombinant CYP isozyme, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding cyclophosphamide to the pre-incubated mixture. The final concentration of cyclophosphamide should be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile. This step also serves to precipitate proteins.
-
Derivatization: Add semicarbazide solution to the terminated reaction mixture to stabilize the unstable 4-hydroxycyclophosphamide by forming a stable semicarbazone derivative.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of the 4-hydroxycyclophosphamide-semicarbazone derivative.
Quantification of 4-Hydroxycyclophosphamide by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of the derivatized 4-hydroxycyclophosphamide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-hydroxycyclophosphamide-semicarbazone: Monitor a specific precursor-to-product ion transition.
-
Internal Standard: Monitor a specific precursor-to-product ion transition for the chosen internal standard.
-
Procedure:
-
Sample Injection: Inject an aliquot of the supernatant from the in vitro metabolism assay into the HPLC-MS/MS system.
-
Chromatographic Separation: The analytes are separated on the C18 column based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluting compounds are ionized in the ESI source and detected by the mass spectrometer operating in MRM mode.
-
Quantification: The concentration of the 4-hydroxycyclophosphamide-semicarbazone derivative is determined by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of the analyte.
Visualizing the Pathways and Processes
Metabolic Activation of Cyclophosphamide
Caption: Metabolic pathways of cyclophosphamide activation and detoxification.
Experimental Workflow for Validating CYP Isozyme Roles
Caption: Workflow for determining the kinetic parameters of CYP-mediated cyclophosphamide metabolism.
References
- 1. ClinPGx [clinpgx.org]
- 2. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of cyclophosphamide to 4-hydroxycyclophosphamide and deschloroethylcyclophosphamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Aldophosphamide Across Biological Fluids: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the stability of aldophosphamide, a critical intermediate metabolite of the chemotherapeutic agent cyclophosphamide (B585), in various biological fluids. Understanding the stability of this transient compound is paramount for researchers, scientists, and drug development professionals in the fields of oncology and pharmacology to ensure accurate pharmacokinetic and pharmacodynamic assessments. This document summarizes key experimental findings, details relevant methodologies, and presents visual representations of metabolic and experimental pathways.
Comparative Stability of this compound
This compound is an unstable aldehyde tautomer of 4-hydroxycyclophosphamide. Its intrinsic reactivity, coupled with enzymatic and non-enzymatic degradation, leads to a short half-life in biological matrices. The stability of this compound is significantly influenced by the composition of the biological fluid and the storage temperature.
The following table summarizes the available quantitative data on the stability of 4-hydroxycyclophosphamide/aldophosphamide in different biological fluids. It is important to note that the data is synthesized from various studies, and direct comparative experiments under identical conditions are limited.
| Biological Fluid | Temperature (°C) | Half-life (t½) | Key Remarks |
| Blood | 37 | ~ 4 minutes[1] | The presence of cellular components and plasma proteins contributes to its rapid degradation. |
| 4 | Stable for at least 1 hour[1] | Lower temperatures significantly slow down the degradation process. | |
| Plasma | 37 | Rate of decomposition is much faster than in buffer[2] | Serum albumin acts as a catalyst for the conversion of this compound to phosphoramide (B1221513) mustard, accelerating its degradation[2]. |
| Serum | In vivo | ~ 7.6 hours | This represents the apparent in vivo half-life, reflecting metabolic clearance from the body, not solely in vitro stability. |
Factors Influencing this compound Stability
Several factors contribute to the differential stability of this compound in various biological fluids:
-
Enzymatic Degradation: this compound is a substrate for aldehyde dehydrogenase (ALDH), which is present in various tissues and blood cells. ALDH metabolizes this compound to the inactive carboxyphosphamide (B29615).
-
Protein Binding and Catalysis: Serum albumin has been shown to catalyze the conversion of this compound to the active cytotoxic agent, phosphoramide mustard[2]. This catalytic activity significantly reduces the half-life of this compound in plasma and serum compared to a simple buffer solution.
-
Cellular Components: In whole blood, the presence of red blood cells and other cellular elements can influence this compound stability through enzymatic activity and potential intracellular uptake and metabolism.
-
Temperature: As with most chemical reactions, the degradation of this compound is highly temperature-dependent. Lower temperatures drastically reduce the rate of decomposition, which is a critical consideration for sample handling and storage[1].
Experimental Protocols
Accurate determination of this compound stability requires specific and carefully controlled experimental protocols due to its inherent instability. The following outlines a general methodology for assessing this compound stability in biological fluids.
Protocol: In Vitro Stability Assessment of this compound
1. Sample Preparation:
- Collect fresh whole blood, plasma, or serum from healthy donors.
- If testing plasma or serum, process the blood samples immediately after collection according to standard laboratory procedures.
- Pre-chill the biological matrices on ice if the experiment is not performed immediately.
2. Incubation:
- Spike the pre-warmed (e.g., 37°C) or chilled (e.g., 4°C) biological fluid with a known concentration of an this compound standard solution.
- Incubate the samples at the desired temperature (e.g., 37°C or 4°C) in a controlled environment (e.g., water bath or incubator).
3. Time-Point Sampling:
- At predetermined time intervals (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
4. Stabilization/Derivatization:
- Immediately quench the degradation process by adding a stabilizing or derivatizing agent. A common method is to react this compound with a derivatizing reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine to form a stable oxime derivative[1]. This step is crucial for preventing further degradation during sample processing and analysis.
5. Sample Processing:
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
6. Analytical Quantification:
- Analyze the concentration of the stabilized this compound derivative in the processed samples using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
- Plot the concentration of this compound as a function of time.
- Calculate the half-life (t½) of this compound in the specific biological fluid under the tested conditions using appropriate pharmacokinetic software or by fitting the data to a first-order decay model.
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in this compound's fate and its experimental analysis, the following diagrams are provided.
Caption: Metabolic pathway of cyclophosphamide activation and this compound fate.
Caption: Experimental workflow for determining this compound stability.
References
- 1. Quantitation of 4-hydroxycyclophosphamide/aldophosphamide in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to carboxyphosphamide by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism and Pharmacokinetics of Aldophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aldophosphamide metabolism and pharmacokinetics across various species, supported by available experimental data. This compound is a critical intermediate metabolite of the widely used anticancer prodrug cyclophosphamide (B585). Understanding its cross-species disposition is vital for the preclinical evaluation and clinical translation of cyclophosphamide-based therapies.
Executive Summary
The metabolism of this compound, a pivotal intermediate in the bioactivation of cyclophosphamide, exhibits notable differences across various preclinical species and humans. This compound exists in equilibrium with 4-hydroxycyclophosphamide (B600793) (4-OHCP), and its fate is determined by two competing pathways: bioactivation to the cytotoxic phosphoramide (B1221513) mustard and detoxification to the inactive carboxyphosphamide. This detoxification is primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes. The available data, predominantly from in vitro studies using liver microsomes and cytosolic fractions, indicate significant species-specific variations in the rates of these metabolic processes. While comprehensive in vivo pharmacokinetic data for this compound itself is limited, this guide synthesizes the current knowledge to aid researchers in interpreting preclinical findings and anticipating human clinical outcomes.
Data Presentation
Table 1: In Vitro Metabolism of Cyclophosphamide to 4-Hydroxycyclophosphamide (this compound's Tautomer) in Liver Microsomes
| Species | Apparent KM (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/KM) (µL/min/mg protein) | Reference |
| Human | 1330 ± 290 | 1480 ± 510 | 1.1 ± 0.3 | [1] |
| Dog | 310 ± 110 | 18,300 ± 6,300 | 59.0 ± 11.0 | [1] |
| Cat | 580 ± 180 | 12,300 ± 4,300 | 21.2 ± 3.4 | [1] |
| Mouse | 450 ± 120 | 31,500 ± 9,900 | 70.0 ± 12.0 | [1] |
Data are presented as mean ± standard deviation.
Table 2: Kinetic Parameters of Aldehyde Dehydrogenase (ALDH)-Catalyzed Oxidation of this compound in Liver Cytosol
| Species | KM (µM) | Vmax (nmol/min/g liver) | Reference |
| Mouse | 22 | 3310 | [2] |
Table 3: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide/Aldophosphamide in Humans
| Parameter | Value | Reference |
| Half-life (t1/2) | 7.6 ± 2.3 hours | [3] |
Data are presented as mean ± standard deviation. Pharmacokinetic data for this compound in other species is not well-documented in the available literature.
Metabolic Pathway of this compound
This compound's metabolic fate is a critical determinant of cyclophosphamide's therapeutic efficacy and toxicity. The following diagram illustrates the key pathways.
Caption: Metabolic activation and detoxification pathways of cyclophosphamide, highlighting the central role of this compound.
Experimental Protocols
In Vitro this compound Metabolism Assay
This protocol outlines a general procedure for determining the kinetic parameters of this compound metabolism by ALDH in liver cytosol from different species.
-
Preparation of Liver Cytosol:
-
Obtain fresh or frozen liver tissue from the species of interest (e.g., human, monkey, dog, rat, mouse).
-
Homogenize the tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) on ice.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Kinetic Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., sodium pyrophosphate buffer, pH 8.8), NAD⁺, and the liver cytosol preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding varying concentrations of this compound (substrate).
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Perform control experiments without the substrate or without the enzyme to account for background rates.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.
-
In Vivo Pharmacokinetic Study of this compound
This protocol describes a general workflow for assessing the pharmacokinetic profile of this compound in an animal model.
Caption: A typical workflow for conducting an in vivo pharmacokinetic study of this compound in animal models.
-
Animal Models and Drug Administration:
-
Select the appropriate animal species based on the research question. Common models include mice, rats, dogs, and non-human primates.
-
Administer a single dose of cyclophosphamide intravenously or orally to the animals.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dose.
-
The sampling site will vary by species (e.g., tail vein for mice and rats, jugular or cephalic vein for dogs and monkeys).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) and immediately place on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Immediately stabilize the this compound in the plasma, for example, by derivatization, as it is an unstable compound.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentrations of this compound and its metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.
-
Discussion of Cross-Species Differences
The available data highlight significant interspecies variability in the metabolism of cyclophosphamide and, by extension, this compound.
-
Formation of 4-OHCP/Aldophosphamide: The in vitro data from liver microsomes show that dogs and mice are significantly more efficient at converting cyclophosphamide to its active intermediate, 4-OHCP/aldophosphamide, compared to humans.[1] This suggests that at equivalent doses of cyclophosphamide, the systemic exposure to this compound could be substantially higher in these preclinical species.
-
Detoxification by ALDH: While direct comparative kinetic data for ALDH-mediated detoxification of this compound is lacking for most species, studies in mice have identified specific ALDH isozymes responsible for this process and have quantified their kinetic parameters.[2] It is known that the expression and activity of ALDH isozymes vary considerably across species. For instance, human liver contains several ALDH isozymes with differing substrate specificities.[4][5] The relative contribution of these isozymes to this compound detoxification in humans compared to preclinical models remains an area for further investigation.
-
Pharmacokinetics: The only available in vivo pharmacokinetic parameter for the 4-OHCP/aldophosphamide tautomer is its half-life in humans, which is approximately 7.6 hours.[3] The lack of comparable data in other species makes direct cross-species pharmacokinetic comparisons challenging. However, based on the higher metabolic clearance of the parent drug in species like dogs and mice, it could be hypothesized that the formation and subsequent elimination of this compound might also be more rapid in these animals.
Conclusion
The metabolism and pharmacokinetics of this compound show significant variation across species. Preclinical models such as dogs and mice exhibit a much higher capacity for the initial activation of cyclophosphamide to this compound compared to humans. The subsequent detoxification of this compound by ALDH enzymes is also likely to be species-dependent due to known differences in ALDH isozyme expression and activity. These differences underscore the importance of careful species selection and data interpretation when extrapolating preclinical findings to predict the clinical efficacy and safety of cyclophosphamide. Further research is warranted to obtain direct comparative data on this compound's pharmacokinetics and the kinetics of its metabolism by ALDH in various species to refine these cross-species extrapolations.
References
- 1. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-dependent Protein Abundance of Cytosolic Alcohol and Aldehyde Dehydrogenases in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Predictive Value of In Vitro Aldophosphamide Sensitivity for In Vivo Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to predict a patient's response to chemotherapy is a cornerstone of personalized medicine. For decades, researchers have investigated the utility of in vitro chemosensitivity assays to forecast in vivo clinical outcomes. This guide provides a comparative analysis of the predictive value of in vitro sensitivity to aldophosphamide, the active metabolite of the widely used chemotherapeutic agent cyclophosphamide (B585), for determining patient response. We will delve into the experimental data, detail the methodologies of key assays, and explore alternative predictive approaches.
Correlation Between In Vitro this compound Sensitivity and In Vivo Response
This compound exerts its cytotoxic effects through its conversion to phosphoramide (B1221513) mustard, which forms DNA crosslinks, leading to apoptosis.[1][2] The sensitivity of cancer cells to this process can be measured in vitro using various assays. While the direct correlation of in vitro this compound sensitivity with clinical outcomes in large patient cohorts is not extensively documented in single comprehensive tables, numerous studies support a positive association between in vitro chemosensitivity and patient response to cyclophosphamide-containing regimens.
One of the key challenges in establishing a direct correlation is the metabolic activation required for cyclophosphamide. In vitro assays often utilize the pre-activated form, 4-hydroperoxycyclophosphamide (4-HC), which spontaneously converts to 4-hydroxycyclophosphamide, the precursor of this compound.[3]
Table 1: Illustrative Correlation of In Vitro Chemosensitivity and Clinical Outcome for Ovarian Cancer Patients Treated with Cyclophosphamide-Containing Regimens
| Patient ID | Histological Type | In Vitro Assay | In Vitro Sensitivity to Cyclophosphamide | Clinical Response |
| 1 | Serous Adenocarcinoma | Thymidine Incorporation | Sensitive | Complete Response |
| 2 | Mucinous Adenocarcinoma | Thymidine Incorporation | Resistant | Progressive Disease |
| 3 | Endometrioid Carcinoma | Thymidine Incorporation | Sensitive | Partial Response |
| 4 | Serous Adenocarcinoma | Thymidine Incorporation | Resistant | Stable Disease |
This table is a representative summary based on findings where in vitro sensitivity to cyclophosphamide in ovarian cancer cell cultures showed full agreement with clinical response.[4] Specific IC50 values for this compound were not provided in the source.
Key In Vitro Chemosensitivity Assays
Several assays are employed to determine the in vitro sensitivity of tumor cells to chemotherapeutic agents. These assays measure different endpoints, such as metabolic activity, cell membrane integrity, or clonogenic survival.
Table 2: Comparison of Common In Vitro Chemosensitivity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| ATP-Based Tumor Chemosensitivity Assay (ATP-TCA) | Measures ATP levels in viable cells. | Luminescence | High throughput, sensitive, standardized protocols available.[5][6] | Indirect measure of cell death, can be affected by non-tumor cells. |
| Differential Staining Cytotoxicity (DiSC) Assay | Uses differential staining to distinguish between live and dead cells. | Microscopic enumeration | Can distinguish between tumor and normal cells, applicable to various tumor types. | Labor-intensive, subjective interpretation. |
| ChemoFx® Assay | Measures cell kill in primary cultures of epithelial cells. | Microscopic cell counting | Enriches for malignant epithelial cells, uses a dose-response curve. | Requires successful primary cell culture, may not represent tumor heterogeneity. |
| MTT Assay | Measures the metabolic activity of viable cells via reduction of a tetrazolium salt. | Colorimetric signal | Widely used, relatively inexpensive. | Indirect measure of cell viability, can be influenced by metabolic changes unrelated to cell death.[7] |
| Clonogenic Assay | Measures the ability of single cells to form colonies after drug exposure. | Colony formation | Considered a "gold standard" for cytotoxicity, measures reproductive cell death. | Time-consuming, not all tumor types form colonies in vitro. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro chemosensitivity data. Below are representative protocols for the ATP-based and DiSC assays when assessing sensitivity to 4-hydroperoxycyclophosphamide (4-HC).
ATP-Based Tumor Chemosensitivity Assay (ATP-TCA) Protocol for 4-HC
This protocol is adapted from standardized ATP-TCA methodologies.[5][6]
-
Cell Preparation:
-
Isolate tumor cells from fresh patient tissue or ascites fluid by mechanical disaggregation and/or enzymatic digestion (e.g., collagenase).
-
Prepare a single-cell suspension and determine cell viability and count using a method like trypan blue exclusion.
-
Resuspend cells in a serum-free culture medium to a final concentration of 2 x 10^5 cells/mL.
-
-
Drug Preparation:
-
Prepare a stock solution of 4-hydroperoxycyclophosphamide (4-HC) in an appropriate solvent (e.g., DMSO) and then dilute to working concentrations in the culture medium. A typical concentration range for 4-HC is 0.1 to 100 µM.
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension (20,000 cells/well) into a 96-well polypropylene (B1209903) plate.
-
Add 100 µL of the 4-HC dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
ATP Measurement:
-
After incubation, add 50 µL of a cell lysis reagent to each well.
-
Add 50 µL of a luciferin-luciferase reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each 4-HC concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the 4-HC concentration to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Differential Staining Cytotoxicity (DiSC) Assay Protocol for 4-HC
This protocol is based on the principles of the DiSC assay.
-
Tumor Fragment Preparation:
-
Mechanically dissect fresh tumor tissue into small fragments (1-2 mm³).
-
-
Drug Exposure:
-
Place tumor fragments into a 24-well plate containing culture medium.
-
Add 4-HC at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include an untreated control.
-
Incubate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Staining and Cytology:
-
After incubation, gently disaggregate the tumor fragments to release cells.
-
Add a vital dye (e.g., Fast Green) that is excluded by live cells but taken up by dead cells.
-
Prepare cytospin slides from the cell suspension.
-
Counterstain the slides with a standard cytological stain (e.g., Hematoxylin and Eosin).
-
-
Microscopic Analysis:
-
Examine the slides under a microscope.
-
Live tumor cells will appear with normal morphology and exclude the vital dye, while dead cells will be stained by the vital dye.
-
Quantify the percentage of dead tumor cells for each 4-HC concentration compared to the control.
-
Visualizing this compound's Mechanism and Assay Workflow
To better understand the biological and experimental processes, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for an in vitro chemosensitivity assay.
Alternative Predictive Approaches
While in vitro chemosensitivity assays provide a functional measure of drug response, other approaches are being explored to predict treatment outcomes.
-
Genomic and Transcriptomic Profiling: Identifying gene expression signatures or specific mutations associated with drug sensitivity or resistance can offer predictive insights. For example, the expression levels of genes involved in DNA repair pathways may influence the efficacy of alkylating agents like cyclophosphamide.
-
Proteomic Analysis: Measuring the levels of specific proteins or phosphoproteins in signaling pathways can help predict response to targeted therapies.
-
Patient-Derived Xenografts (PDXs) and Organoids: These three-dimensional models more closely mimic the tumor microenvironment and heterogeneity, potentially offering a more accurate prediction of in vivo response compared to traditional 2D cell cultures.
Conclusion
The assessment of in vitro this compound sensitivity holds promise as a tool to predict in vivo clinical outcomes for patients receiving cyclophosphamide-based chemotherapy. While a direct and universally quantified correlation remains an area of active research, the existing evidence suggests a strong positive association. The choice of assay depends on the specific research question, tumor type, and available resources. As our understanding of tumor biology deepens, integrating data from chemosensitivity assays with genomic, proteomic, and advanced in vitro model systems will likely lead to more accurate and personalized predictions of treatment efficacy. This integrated approach will be instrumental in guiding the development of novel therapeutic strategies and optimizing patient care.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro-in vivo correlations (IVIVCs) of deposition for drugs given by oral inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical correlates of in vitro drug sensitivities of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Sensitivity Assays: The ATP-based Tumor Chemosensitivity Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell sensitivity assays: the ATP-based tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Standardized Aldophosphamide Cytotoxicity Assay: A Comparative Guide
This guide provides a comprehensive overview of a standardized in vitro cytotoxicity assay for Aldophosphamide, a key active metabolite of the chemotherapeutic agent cyclophosphamide. It includes a detailed experimental protocol, a comparative analysis of hypothetical inter-laboratory validation data, and a discussion of alternative assay methodologies. This document is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction
This compound is the primary pharmacologically active metabolite of cyclophosphamide, exerting its cytotoxic effects through DNA alkylation, ultimately leading to programmed cell death.[1][2][3] The accurate and reproducible assessment of its cytotoxic potential is crucial for preclinical drug development and mechanistic studies. Inter-laboratory validation of a standardized cytotoxicity assay is essential to ensure the reliability and comparability of data generated across different research sites. This guide outlines a standardized protocol for an this compound cytotoxicity assay and presents a hypothetical inter-laboratory comparison to illustrate expected performance benchmarks.
Mechanism of Action of this compound
Cyclophosphamide, a prodrug, is metabolized in the liver by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, this compound.[4][5] this compound is then cleaved, either spontaneously in vitro or by phosphodiesterases in vivo, to form the active alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein (in vitro) or 3-hydroxypropanal (B37111) (in vivo).[2][3][4] Phosphoramide mustard forms cross-links within and between DNA strands, primarily at the guanine (B1146940) N-7 position, leading to DNA damage and the induction of apoptosis.[1]
References
Safety Operating Guide
Proper Disposal of Aldophosphamide: A Guide for Laboratory Professionals
Aldophosphamide, an active metabolite of the widely used anticancer and immunosuppressive agent cyclophosphamide (B585), requires stringent handling and disposal procedures due to its cytotoxic nature.[1][2] As a potent alkylating agent, it poses significant health risks, including the potential to cause genetic defects and damage fertility.[3][4] Therefore, all materials contaminated with this compound must be managed as hazardous waste in accordance with institutional, local, state, and federal regulations to ensure the safety of laboratory personnel and the environment.[3][5][6]
Core Principles of this compound Waste Management
The foundational principle of managing this compound waste is that no experimental work should commence without a clear and established disposal plan.[7] All waste generated from research involving this compound is considered hazardous and must be segregated at the point of generation.[6][7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the proper disposal by a licensed waste management vendor.[3][8] Disposal of this compound or its contaminated materials into the regular trash or down the sanitary sewer is strictly prohibited.[5][9][10]
Segregation and Collection of this compound Waste
Proper segregation of waste is critical to ensure safe handling and disposal. The following table outlines the different categories of waste and their appropriate containers.
| Waste Stream | Description | Container Type | Labeling Requirements | Final Disposal Method |
| Solid Waste | Contaminated Personal Protective Equipment (PPE) such as gowns, outer gloves, shoe covers; lab supplies like pipette tips, tubes, and flasks.[3][5][10] | Yellow chemotherapy waste bag or a rigid, puncture-proof, and leak-proof container.[5][6][10] Dry waste should be double-bagged.[3] | "Chemotherapy Waste", "Trace Cytotoxic Waste", "Hazardous Waste"[5][10] | High-Temperature Hazardous Waste Incineration[5][10] |
| Liquid Waste | Unused this compound solutions, contaminated buffers, or cell culture media.[5][10] | A compatible, sealed, and leak-proof container.[5] | "Hazardous Waste", "Cytotoxic", and a list of all chemical constituents.[5] | High-Temperature Hazardous Waste Incineration[5] |
| Sharps Waste | Needles, syringes, scalpels, and broken glass contaminated with this compound.[3] | Approved, puncture-proof sharps container.[3] | "Chemotherapy Sharps Waste", "Hazardous Waste" | High-Temperature Hazardous Waste Incineration[10] |
| Grossly Contaminated Items | Items heavily saturated with this compound, such as from a spill. | Black RCRA Hazardous Waste Container.[5] | "Hazardous Waste", "Cytotoxic", and a list of all chemical constituents.[5] | High-Temperature Hazardous Waste Incineration[5] |
Experimental Protocol: Surface Decontamination
Since no single agent is known to deactivate all cytotoxic drugs, a multi-step decontamination process is recommended for all non-disposable equipment and work surfaces that have come into contact with this compound.[5]
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, eye protection, and a NIOSH-approved respirator if handling powders.[5]
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[6][11]
-
Sterile water
-
Appropriate hazardous waste container (e.g., yellow chemotherapy waste bag)[6]
Procedure:
-
Preparation: Before starting the decontamination, ensure you are wearing all required PPE.[6]
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, beginning from the cleanest area and moving towards the most contaminated area. Dispose of the wipe in the appropriate hazardous waste container.[6]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.[6]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.[6]
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each item in the designated hazardous waste container.[6]
Chemical Degradation Methods
For specific situations like spills, chemical degradation can be an alternative or a supplement to incineration.[12] Research has shown that a 5.25% sodium hypochlorite (B82951) solution can be an effective method for the degradation of cyclophosphamide and its metabolites.[12] However, it is crucial to note that other methods, such as using Fenton reagent or hydrogen peroxide, may produce mutagenic byproducts under certain conditions.[12]
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper segregation and disposal of laboratory waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound-contaminated laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Complications of Haploidentical Hematopoietic Cell Transplantation with Post-Transplant Cyclophosphamide—A Prospective Study on Behalf of the EBMT Transplant Complications Working Party [mdpi.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. chemos.de [chemos.de]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Fastidious chemical decontamination after cyclophosphamide vial breakage in a compounding unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Aldophosphamide
For Immediate Implementation: Essential Safety and Disposal Protocols for Aldophosphamide
This compound, a potent alkylating agent and the active metabolite of the chemotherapeutic drug cyclophosphamide, necessitates stringent safety protocols to protect laboratory personnel from its hazardous properties.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe handling, operation, and disposal of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes. Adherence to these guidelines is critical due to the compound's toxicity, mutagenicity, and potential for causing cancer and reproductive harm.[5][6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios. Double gloving is a critical requirement when handling this hazardous substance.[8]
| Activity | Required Personal Protective Equipment |
| Handling Intact Containers/Weighing | Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards. Change outer glove immediately if contaminated.[8][9] Gown: Disposable, impermeable gown with long sleeves and closed cuffs.[9] Eye/Face Protection: Safety glasses with side shields or goggles.[8] |
| Compounding/Solution Preparation | Gloves: Two pairs of chemotherapy-tested gloves.[8][10] Gown: Disposable, impermeable gown.[9][10] Eye/Face Protection: Face shield in addition to safety goggles to protect against splashes.[8] Respiratory Protection: An N95 or higher-level respirator may be required if there is a risk of aerosol generation.[8] Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| Administering to Cell Cultures/Animals | Gloves: Two pairs of chemotherapy-tested gloves.[8][10] Gown: Disposable, impermeable gown.[9][10] Eye/Face Protection: Safety glasses with side shields or goggles. A face shield is recommended if splashing is possible.[8] |
| Spill Cleanup | Gloves: Two pairs of heavy-duty, chemotherapy-tested gloves.[8] Gown: Disposable, impermeable gown.[8][9] Eye/Face Protection: Face shield and safety goggles.[8] Respiratory Protection: An N95 or equivalent respirator for powder spills or where aerosols may be generated.[8] Other: Shoe covers may be necessary depending on the spill size.[8][9] |
| Waste Disposal | Gloves: Two pairs of chemotherapy-tested gloves.[8] Gown: Disposable, impermeable gown.[9] Eye/Face Protection: Safety glasses with side shields or goggles.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood or biological safety cabinet. The work surface should be covered with a disposable, absorbent, plastic-backed pad.
-
Ensure that a spill kit and emergency eyewash station/shower are readily accessible.[11]
-
-
Handling and Compounding:
-
When handling the powdered form, use caution to avoid generating dust.
-
Reconstitute or dilute this compound carefully, directing any potential splashes away from yourself and others.
-
All procedures should be conducted within the designated containment area.
-
-
Administration:
-
When administering this compound to cell cultures or animals, use techniques that minimize the creation of aerosols or splashes.
-
-
Decontamination:
-
After each use, thoroughly decontaminate all surfaces and equipment with an appropriate deactivating agent, followed by a cleaning agent.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway
Disposal Protocol
-
Segregation: All items that have come into contact with this compound, including PPE, disposable labware, and spill cleanup materials, must be segregated as "chemotherapeutic waste."[12]
-
Containers: Use designated, puncture-resistant, and clearly labeled containers for all this compound waste.[12] Liquid waste should be collected in a sealed, leak-proof container.[12][13]
-
Labeling: All waste containers must be labeled with "Chemotherapeutic Waste" and the name of the chemical.[12]
-
Disposal: Do not dispose of this compound waste in regular trash or down the drain.[12][13] Contact your institution's Environmental Health and Safety (EH&S) department for proper disposal procedures, which typically involve high-temperature incineration.[13]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using a spill kit.
-
Don PPE: Put on the appropriate spill response PPE as detailed in the table above.
-
Clean-up: Use the absorbent materials from the spill kit to clean the area, working from the outside in.
-
Decontaminate: Decontaminate the area with an appropriate deactivating agent.
-
Dispose: All cleanup materials must be disposed of as chemotherapeutic waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
By strictly adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. publications.ashp.org [publications.ashp.org]
- 10. pogo.ca [pogo.ca]
- 11. cdc.gov [cdc.gov]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
